2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Description
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Properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBAZHXNLIPZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642765 | |
| Record name | (2,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-81-3 | |
| Record name | Methanone, (2,4-dichlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,4-dichloro-4'-pyrrolidinomethyl benzophenone, a compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the Friedel-Crafts acylation to form the dichlorobenzophenone core, followed by a Mannich reaction to introduce the pyrrolidinomethyl functionality. This document will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present the information in a clear, structured format to facilitate replication and further research. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Introduction
Benzophenone and its derivatives are a well-established class of compounds with a wide range of applications in medicinal chemistry, including their use as anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The specific substitution pattern of this compound suggests its potential as a pharmacologically active molecule. The dichlorinated phenyl ring can enhance lipophilicity and metabolic stability, while the pyrrolidinomethyl group can improve aqueous solubility and provide a site for interaction with biological targets. This guide outlines a logical and efficient pathway for the synthesis of this target molecule, starting from readily available commercial reagents.
Retrosynthetic Analysis and Proposed Synthesis Pathway
A retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the carbon-nitrogen bond of the pyrrolidinomethyl group and the carbon-carbonyl bond of the benzophenone core. This leads to a two-step synthetic approach:
-
Step 1: Friedel-Crafts Acylation to synthesize the 2,4-dichlorobenzophenone intermediate.
-
Step 2: Mannich Reaction to introduce the pyrrolidinomethyl group onto the benzophenone core.
The overall proposed synthetic pathway is illustrated below:
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2,4-Dichloro-4'-methylbenzophenone via Friedel-Crafts Acylation
The initial step involves the synthesis of the benzophenone core through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate an acyl chloride, which then acylates an aromatic ring.[3][4] In this proposed synthesis, 1,3-dichlorobenzene will be acylated with 4-methylbenzoyl chloride. The directing effects of the two chlorine atoms on the 1,3-dichlorobenzene ring will primarily direct the incoming acyl group to the 4-position, leading to the desired 2,4-dichloro-4'-methylbenzophenone.
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation involves the following key steps:
-
Formation of a highly electrophilic acylium ion through the reaction of 4-methylbenzoyl chloride with the Lewis acid catalyst (AlCl₃).
-
Electrophilic attack of the acylium ion on the electron-rich aromatic ring of 1,3-dichlorobenzene.
-
Deprotonation of the resulting arenium ion to restore aromaticity and yield the final product.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Experimental Protocol
Materials:
-
1,3-Dichlorobenzene
-
4-Methylbenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the 4-methylbenzoyl chloride solution to the stirred suspension of aluminum chloride.
-
After the initial addition, add 1,3-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Step 2: Synthesis of this compound via Mannich Reaction
The second step involves the introduction of the pyrrolidinomethyl group onto the 4'-methyl group of the benzophenone intermediate via a Mannich reaction. The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (in this case, the methyl group of the benzophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[5][6]
Reaction Mechanism
The Mannich reaction proceeds through the following steps:
-
Formation of an Eschenmoser-like salt (iminium ion) from the reaction of pyrrolidine and formaldehyde.
-
The enol form of the 2,4-dichloro-4'-methylbenzophenone acts as a nucleophile and attacks the iminium ion.
-
The resulting product is the desired this compound.
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. benchchem.com [benchchem.com]
- 6. oarjbp.com [oarjbp.com]
An Inquiry into the Uncharacterized Action of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone: A Case of Undisclosed Biological Activity
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: The landscape of chemical compounds available for research is vast, with many entities cataloged and synthesized yet lacking comprehensive biological characterization. This technical dispatch addresses one such case: 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone . Despite its availability from various chemical suppliers, a thorough investigation of scientific literature and patent databases reveals a significant absence of public-domain information regarding its mechanism of action, pharmacological effects, or biological targets.
This guide, therefore, deviates from a conventional whitepaper format that would detail a known mechanism. Instead, it serves to document the current void in our understanding of this specific molecule. It will provide a structural overview, contextualize it within the known activities of its constituent chemical moieties—the dichlorinated benzophenone core and the pyrrolidinomethyl substituent—and propose a structured, hypothesis-driven approach for its initial biological characterization. This document is intended to be a foundational resource for any research team considering an investigation into the potential bioactivity of this compound.
Structural and Physicochemical Profile
This compound is a synthetic organic molecule with the following key structural features:
-
Benzophenone Core: A diaryl ketone structure, which is a common scaffold in medicinal chemistry.
-
Dichlorination: Two chlorine atoms are substituted on one of the phenyl rings at positions 2 and 4. This halogenation can significantly influence the electronic properties and metabolic stability of the molecule.
-
Pyrrolidinomethyl Group: A pyrrolidine ring linked to the second phenyl ring via a methylene bridge at the 4' position. This tertiary amine group introduces a basic center, which can impact solubility, receptor interactions, and pharmacokinetic properties.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇Cl₂NO | - |
| Molecular Weight | 334.24 g/mol | - |
| XLogP3 | 4.5 | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
| Rotatable Bond Count | 4 | Predicted |
Note: These properties are predicted using computational models and await experimental verification.
Contextual Biological Activities of Related Scaffolds
In the absence of direct data, we can form preliminary hypotheses by examining the known biological activities of the core chemical structures.
The Benzophenone Scaffold
Benzophenones are a versatile class of compounds with a wide array of documented biological activities.[1][2] These include:
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Anti-inflammatory: Certain benzophenone derivatives have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-1β.[2]
-
Antimicrobial and Antiviral: The benzophenone scaffold is present in various natural and synthetic compounds with activity against bacteria, fungi, and viruses.
-
Anticancer: Some benzophenones exhibit cytotoxic effects against various cancer cell lines and can interfere with processes like angiogenesis.[2]
-
Photochemistry: Due to their ability to absorb UV radiation, benzophenones are widely used as UV filters in sunscreens and other materials.[3][4]
The Dichlorophenyl Moiety
The presence of a dichlorinated phenyl ring is a common feature in many pharmacologically active compounds. The specific substitution pattern can influence binding affinity and selectivity for various biological targets. For instance, dichlorophenyl groups are found in compounds targeting receptors and enzymes in the central nervous system.
The Pyrrolidine Moiety
The pyrrolidine ring is a prevalent nitrogenous heterocycle in numerous natural products and synthetic drugs. Its inclusion in a molecule can confer a range of properties, and pyrrolidine derivatives have been associated with:
-
Receptor Antagonism/Agonism: The pyrrolidine nitrogen can act as a key pharmacophoric element for interaction with various receptors, including opioid and sigma receptors.[5][6]
-
Enzyme Inhibition: Pyrrolidine-containing compounds have been developed as inhibitors for enzymes such as matrix metalloproteinases.[7]
-
Improved Pharmacokinetics: The basic nature of the pyrrolidine can enhance aqueous solubility and allow for salt formation, which can be advantageous for drug formulation.
A Proposed Workflow for Elucidating the Mechanism of Action
Given the uncharacterized nature of This compound , a systematic, multi-tiered approach is required to determine its biological activity and mechanism of action. The following experimental workflow is proposed as a starting point for investigation.
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- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of benzophenone-4 reactivity with free chlorine by liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro studies of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
An In-Depth Technical Guide to the In-Vitro Evaluation of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Abstract
This compound represents a novel chemical entity with a structural framework suggestive of diverse biological activities. The benzophenone core, a privileged scaffold in medicinal chemistry, is functionalized with a pyrrolidinomethyl group, a modification known to enhance solubility and modulate receptor interactions. This guide provides a comprehensive framework for the in-vitro characterization of this compound, designed for researchers in drug discovery and development. We will explore a tiered analytical approach, beginning with fundamental cytotoxicity and progressing to targeted, mechanism-of-action studies. The protocols and workflows detailed herein are grounded in established scientific principles to ensure robust and reproducible data generation.
Introduction: Compound Rationale and Profile
The subject of our investigation, this compound, is a synthetic molecule featuring a dichlorinated benzophenone core. The chlorine substituents on one phenyl ring are known to influence the electronic and steric properties, potentially enhancing binding affinity to biological targets. The addition of a pyrrolidinomethyl group to the second phenyl ring introduces a basic nitrogen atom, which can improve aqueous solubility and serve as a key interaction point with various receptors and enzymes.
While direct studies on this specific molecule are not prevalent in public literature, the activities of structurally related compounds provide a logical starting point for our investigation. For instance, various benzophenone derivatives have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, and neuroprotective properties. Furthermore, the incorporation of a pyrrolidine moiety is a common strategy in the development of central nervous system (CNS) agents, suggesting that neurological targets may be of interest.
Our in-vitro evaluation strategy will, therefore, be multi-faceted, aiming to establish a foundational safety profile before exploring potential therapeutic applications.
Tier 1: Foundational In-Vitro Toxicity Assessment
A critical initial step in the evaluation of any new chemical entity is to determine its general cytotoxicity across various cell types. This provides a therapeutic window and informs concentration ranges for subsequent, more specific assays.
General Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate selected cell lines (e.g., HeLa for a cervical cancer model, HepG2 for a liver cell model, and SH-SY5Y for a neuronal model) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series ranging from 0.1 µM to 100 µM in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.
Assessing Potential for Drug-Induced Liver Injury (DILI)
Given that the liver is a primary site of drug metabolism, an early assessment of potential hepatotoxicity is crucial. The use of hepatic cell lines like HepG2 can provide initial insights into the potential for DILI.
Data Presentation: Hypothetical Tier 1 Cytotoxicity Data
| Cell Line | Time Point | IC50 (µM) |
| HeLa | 24h | > 100 |
| 48h | 85.2 | |
| 72h | 62.5 | |
| HepG2 | 24h | > 100 |
| 48h | 92.1 | |
| 72h | 78.3 | |
| SH-SY5Y | 24h | 75.4 |
| 48h | 50.8 | |
| 72h | 35.1 |
This table represents hypothetical data for illustrative purposes.
Tier 1 Experimental Workflow
Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway.
Conclusions and Future Directions
This guide outlines a systematic, tiered approach to the in-vitro characterization of this compound. The initial tier focuses on establishing a fundamental safety and cytotoxicity profile, which is essential for guiding further studies. The second tier delves into hypothesis-driven research, using the preliminary data to investigate specific mechanisms of action, such as the modulation of key neuronal signaling pathways.
Successful execution of these studies will provide a robust initial data package for this novel compound, elucidating its potential therapeutic applications and liabilities. Future work could expand upon these findings to include more complex in-vitro models, such as 3D cell cultures or organ-on-a-chip systems, to better mimic the in-vivo environment.
References
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PubChem. (n.d.). 2,4-Dichlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102993175A - Preparation method of 2,4-dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid.
- Google Patents. (n.d.). WO2013083931A1 - 1-(4-(4-chlorobenzoyl)-1,3-dimethyl-1h-pyrazol-5-yl)pyrrolidin-3-yl acetate for use in the treatment of cns disorders.
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Drug-induced liver injury. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
2,4-Dichloro-4'-pyrrolidinomethyl benzophenone CAS number 898764-65-3 research
An In-Depth Technical Guide to 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone (CAS 898764-65-3): A Research Perspective
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule situated at the intersection of two pharmacologically significant scaffolds: the benzophenone core and the pyrrolidine ring. Given the limited publicly available data on this specific compound, this document synthesizes information from related chemical entities and established principles of medicinal chemistry to offer a predictive and practical framework for researchers, scientists, and drug development professionals. Our approach is grounded in scientific integrity, providing not just protocols but the rationale behind them, to empower researchers in their investigation of this and similar molecules.
Introduction: The Rationale for a Dichlorinated Pyrrolidinomethyl Benzophenone
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. The diaryl ketone structure provides a versatile backbone for functionalization, allowing for the fine-tuning of electronic and steric properties to optimize interactions with biological targets. The incorporation of chlorine atoms, as seen in the 2,4-dichloro substitution pattern, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.
The pyrrolidine ring, a five-membered saturated heterocycle, is another cornerstone of drug discovery[3][4]. Its inclusion in a molecule can enhance aqueous solubility and introduce a basic nitrogen center, which can be crucial for forming salt bridges with acidic residues in protein targets[4][5]. The pyrrolidinomethyl group, specifically, acts as a flexible linker, allowing the pyrrolidine to orient itself optimally within a binding pocket.
The combination of these three components—a benzophenone core, dichlorination, and a pyrrolidinomethyl substituent—in this compound suggests a molecule designed with intent. This guide will explore the potential synthesis, biological activities, and analytical characterization of this compound, providing a roadmap for its scientific exploration.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted/Estimated Value | Rationale/Comments |
| Molecular Formula | C18H17Cl2NO | Based on structural analysis. |
| Molecular Weight | 349.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Benzophenone and its derivatives are typically crystalline solids. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The dichlorinated benzophenone core is lipophilic, while the pyrrolidinomethyl group may impart some aqueous solubility, especially at acidic pH. |
| pKa | Estimated around 8.5-9.5 | For the protonated pyrrolidine nitrogen, typical for tertiary amines. |
| LogP | Estimated between 3.5 and 4.5 | The high lipophilicity of the dichlorobenzophenone core is somewhat offset by the polar pyrrolidinomethyl group. |
Synthesis and Purification: A Proposed Methodology
A plausible synthetic route to this compound would likely involve a two-step process: Friedel-Crafts acylation followed by a Mannich-type reaction.
Proposed Synthetic Pathway
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- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
The Therapeutic Renaissance of a Classic Scaffold: A Technical Guide to Substituted Benzophenones in Drug Discovery
Foreword: Beyond the Sunscreen Aisle
To the seasoned researcher, the benzophenone core may evoke images of sunscreens and photochemistry. While its utility in absorbing UV radiation is undeniable, a far more intricate and compelling narrative is unfolding within the realm of medicinal chemistry. Substituted benzophenones are emerging from the shadow of their conventional applications to reveal a remarkable therapeutic versatility. This guide is crafted for the discerning drug development professional, offering a deep dive into the burgeoning landscape of these compounds. We will journey beyond the surface, exploring the nuanced structure-activity relationships, dissecting their mechanisms of action across a spectrum of diseases, and providing the technical foundation necessary to harness their potential. This is not merely a review; it is a field guide to a renaissance, where a classic scaffold is being reimagined to address some of the most pressing challenges in modern medicine.
The Architectural Versatility of the Benzophenone Scaffold
The therapeutic promise of substituted benzophenones lies in their inherent structural plasticity. The diphenylmethanone core, with its two phenyl rings flanking a central carbonyl group, offers a trifecta of modifiable positions. This allows for a systematic and rational approach to drug design, where substitutions on either phenyl ring or modifications of the carbonyl linker can be strategically employed to fine-tune pharmacokinetic and pharmacodynamic properties. This architectural adaptability is the cornerstone of the diverse biological activities exhibited by this class of compounds.
Anticancer Applications: Disrupting the Cellular Machinery
The fight against cancer has unearthed a potent ally in substituted benzophenones. Their anticancer activity is not monolithic; rather, it stems from a multi-pronged assault on critical cellular processes.
Mechanism of Action: Unraveling the Threads of Mitosis
A primary mechanism by which certain benzophenone derivatives exert their anticancer effects is through the disruption of microtubule dynamics.[1] Microtubules, essential components of the cytoskeleton, play a pivotal role in cell division, motility, and intracellular transport. By binding to the colchicine binding site on β-tubulin, these compounds inhibit tubulin polymerization, leading to a cascade of events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1] Phenstatin, a natural benzophenone, is a potent inhibitor of tubulin polymerization and serves as a lead compound in this area.[1]
dot
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Structure-Activity Relationships (SAR) in Anticancer Benzophenones
The potency of benzophenone-based tubulin inhibitors is exquisitely sensitive to their substitution patterns. Key SAR insights include:
-
Ring A Substitutions: The presence of methoxy groups at the 3' and 4' positions and a hydroxyl group at the 2' position of one of the phenyl rings (Ring A) is often associated with enhanced activity.
-
Ring B Modifications: The other phenyl ring (Ring B) offers significant scope for modification. Introducing heterocyclic moieties, such as thiazoles or oxadiazoles, can significantly boost anticancer potency.[2]
-
Halogenation: The incorporation of halogen atoms, particularly fluorine and chlorine, on the phenyl rings has been shown to increase cytotoxic activity.[3]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative substituted benzophenones against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HL-60, A-549, SMMC-7721, SW480 | 0.48, 0.82, 0.26, 0.99 | |
| Compound 9d | A549, HeLa, MCF-7 | Potent (exact value not stated) | [2] |
| Compound 45 | HeLa, SMMC-7721, SGC-7901 | 1.58, 0.82, 0.77 | [4] |
Anti-inflammatory Potential: Quelling the Fires of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and substituted benzophenones have demonstrated significant promise as anti-inflammatory agents.
Mechanism of Action: Targeting the Prostaglandin Pathway
A key mechanism underlying the anti-inflammatory effects of many benzophenone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[5]
dot
Caption: Anti-inflammatory mechanism via COX enzyme inhibition.
Synthesis of Anti-inflammatory Benzophenone Derivatives
A common synthetic route to access anti-inflammatory benzophenones involves the Friedel-Crafts acylation, followed by further derivatization.
Experimental Protocol: Synthesis of Benzophenone Thiazole Derivatives [5][6]
-
Friedel-Crafts Acylation: Toluene (5.2 mmol) is added to a solution of the appropriate benzoyl chloride (6.2 mmol) in anhydrous dichloromethane (15 mL). The reaction is cooled to 5 °C, and anhydrous aluminum chloride (7.8 mmol) is added. The reaction is stirred at room temperature for 4 hours. The mixture is then extracted with water and dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and evaporated. The crude product is purified by column chromatography.[6]
-
Thiosemicarbazone Formation: The synthesized benzophenone (1 equivalent) is reacted with thiosemicarbazide (1.1 equivalents) in the presence of a catalytic amount of p-toluenesulfonic acid in methanol. The mixture is refluxed for 10 hours.
-
Cyclization to Thiazole: The resulting thiosemicarbazone is then reacted with 2-bromoacetophenone in isopropanol at room temperature for 4 hours to yield the final benzophenone-thiazole hybrid.[5]
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted benzophenones have emerged as a promising class of antimicrobials with activity against a range of bacterial and fungal pathogens.
Mechanism of Action: Breaching the Bacterial Defenses
One of the key antimicrobial mechanisms of action for certain benzophenone derivatives is the disruption of the bacterial cell membrane. These cationic compounds are thought to interact with the negatively charged components of the bacterial membrane, leading to membrane depolarization, leakage of intracellular contents, and ultimately, cell death. This mechanism is particularly advantageous as it is less likely to induce resistance compared to drugs that target specific enzymes.
Quantitative Analysis of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for a representative antimicrobial benzophenone derivative.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2,2′,4-Trihydroxybenzophenone | Staphylococcus aureus | 62.5 - 250 |
| Escherichia coli | 125 - 250 | |
| Benzophenone-1,2,3-triazole hybrids (3a, 3b) | Bacillus subtilis | Lower than standards |
| Staphylococcus aureus | Lower than standards | |
| Candida albicans | Lower than standards |
Data compiled from multiple sources.[7][8]
Antiviral and Neuroprotective Applications: Expanding the Therapeutic Horizon
Beyond their established roles, substituted benzophenones are being explored for a wider range of therapeutic applications.
Anti-HIV Activity
Certain benzophenone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of drugs used in the treatment of HIV-1 infection.[9] The compound GW678248, a benzophenone NNRTI, has shown excellent potency against both wild-type and drug-resistant strains of HIV-1.[10]
Neurodegenerative Diseases
Emerging research suggests that substituted benzophenones may have therapeutic potential in neurodegenerative disorders such as Alzheimer's disease. Their proposed mechanisms of action include the inhibition of acetylcholinesterase and the modulation of signaling pathways involved in neuroinflammation and oxidative stress.
Safety and Toxicological Profile
While the therapeutic potential of substituted benzophenones is vast, a thorough understanding of their safety profile is paramount. The toxicity of benzophenones can vary significantly depending on their substitution patterns. Some benzophenone derivatives, particularly those used in sunscreens, have been associated with endocrine-disrupting effects and photoallergic reactions.[11][12] The International Agency for Research on Cancer (IARC) has classified benzophenone itself as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[13][14] Therefore, careful toxicological evaluation is a critical component of the drug development process for any new benzophenone-based therapeutic candidate.
Future Perspectives and Conclusion
The journey of substituted benzophenones from industrial chemicals to promising therapeutic agents is a testament to the power of medicinal chemistry. The ability to rationally design and synthesize derivatives with tailored biological activities has unlocked a treasure trove of therapeutic possibilities. While challenges related to toxicity and off-target effects remain, the future of benzophenone-based drug discovery is bright. Continued exploration of novel substitution patterns, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of new and effective treatments for a wide range of diseases. The classic benzophenone scaffold, once overlooked, is now poised to become a cornerstone of modern drug discovery.
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A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. (n.d.). PubMed Central. [Link]
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Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. (2022). PubMed. [Link]
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MADE SAFE Viewpoint | Chemical Profile: Benzophenone. (2023). MADE SAFE. [Link]
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Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). PubMed Central. [Link]
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Safety Review of Benzophenone. (n.d.). Therapeutic Goods Administration (TGA). [Link]
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Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). MDPI. [Link]
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Benzophenone Derivatives: a Novel Scaffold as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. (2016). Sci Forschen. [Link]
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Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (2019). Frontiers. [Link]
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Allergy to benzophenones. (n.d.). DermNet. [Link]
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Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Royal Society of Chemistry. [Link]
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Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. (2016). ResearchGate. [Link]
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BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (n.d.). NCBI. [Link]
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Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. (2007). PubMed. [Link]
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Design, Synthesis and Anti-Bacterial Activity Evaluation of Indole-Based Benzophenone and Their Derivatives. (2023). DergiPark. [Link]
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Dose−response curves and EC50 values for derivatives. (A) % antiviral... (n.d.). ResearchGate. [Link]
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The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2018). MedChemComm. [Link]
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Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. (n.d.). ResearchGate. [Link]
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The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2018). National Institutes of Health. [Link]
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The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2018). Semantic Scholar. [Link]
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2017). PubMed Central. [Link]
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Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). National Institutes of Health. [Link]
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Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor. (2006). ResearchGate. [Link]
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Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. (n.d.). ResearchGate. [Link]
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50% effective concentration (EC50) and 50% cytotoxicity... (n.d.). ResearchGate. [Link]
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Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). PubMed Central. [Link]
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Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. (2024). National Institutes of Health. [Link]
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Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2021). Cosmetic Ingredient Review. [Link]
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Benzophenone Toxicological Summary. (2023). Minnesota Department of Health. [Link]
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Benzophenone & Related Compounds. (n.d.). Campaign for Safe Cosmetics. [Link]
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Is benzophenone safe in skin care? Part 1: Risks to humans. (2022). MDedge. [Link]
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Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024). Cureus. [Link]
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Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). PubMed. [Link]
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The Unseen Influence: A Technical Guide to the Structure-Activity Relationship of Pyrrolidinomethyl Benzophenones
For the attention of researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the structure-activity relationship (SAR) of pyrrolidinomethyl benzophenones. As a class of compounds, benzophenones are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1] The introduction of an aminoalkyl group, such as pyrrolidinomethyl, through the Mannich reaction, offers a powerful method to modulate the pharmacological profile of the parent benzophenone scaffold. This document will dissect the nuances of this chemical modification, offering insights into the synthesis, biological evaluation, and the critical interplay between chemical structure and biological function.
The Benzophenone Core: A Privileged Scaffold
The benzophenone framework, consisting of two phenyl rings connected by a carbonyl group, is a versatile template for drug design. Its prevalence in natural products and synthetic drugs underscores its significance.[1] The biological activity of benzophenone derivatives is profoundly influenced by the substitution pattern on the aryl rings.[1] Modifications to these rings can alter the compound's electronic properties, lipophilicity, and steric profile, thereby impacting its interaction with biological targets.
The Mannich Reaction: Introducing the Pyrrolidinomethyl Moiety
A key synthetic route to pyrrolidinomethyl benzophenones is the Mannich reaction. This three-component condensation involves a compound with an active hydrogen (in this case, a hydroxybenzophenone), formaldehyde, and a secondary amine (pyrrolidine).[2] This reaction is a cornerstone in medicinal chemistry for the synthesis of β-amino ketones, known as Mannich bases.[3]
The general mechanism involves the formation of an Eschenmoser's salt-like intermediate from formaldehyde and pyrrolidine, which then undergoes electrophilic attack by the electron-rich aromatic ring of the hydroxybenzophenone.
Visualizing the Synthesis: The Mannich Reaction
Caption: General scheme of the Mannich reaction for the synthesis of pyrrolidinomethyl benzophenones.
Structure-Activity Relationship (SAR) of Pyrrolidinomethyl Benzophenones
While comprehensive SAR studies specifically on a wide range of pyrrolidinomethyl benzophenones are limited in the public domain, valuable insights can be gleaned from the broader class of benzophenone Mannich bases. The biological activity of these compounds is a delicate balance of the properties of the benzophenone core and the appended aminoalkyl group.
The Role of the Pyrrolidinomethyl Group
The introduction of the pyrrolidinomethyl moiety significantly alters the physicochemical properties of the parent benzophenone. The basic nitrogen atom of the pyrrolidine ring allows for protonation at physiological pH, which can be crucial for target engagement, particularly through ionic interactions. The lipophilicity of the molecule is also modified, which can impact its ability to cross cell membranes and reach its target.
Substitution on the Benzophenone Core
The nature and position of substituents on the benzophenone's phenyl rings are critical determinants of biological activity.
-
Electron-donating and withdrawing groups: The electronic nature of the substituents can influence the reactivity of the carbonyl group and the overall electron distribution of the molecule. For instance, electron-donating groups like methoxy (-OCH3) can enhance the electron density of the aromatic rings, potentially affecting π-π stacking interactions with biological targets.
-
Halogens: Halogen atoms such as chlorine (-Cl) and fluorine (-F) can modulate the lipophilicity and metabolic stability of the compound. Their position on the ring can significantly impact activity.
-
Steric hindrance: The size and position of substituents can introduce steric hindrance, which may either promote or hinder binding to a target protein, leading to increased selectivity or reduced potency.
Visualizing the SAR: Key Structural Features
Caption: Conceptual overview of the key structural elements influencing the biological activity of pyrrolidinomethyl benzophenones.
Biological Activities of Pyrrolidinomethyl Benzophenones and Related Mannich Bases
Benzophenone Mannich bases have been investigated for a variety of biological activities, with anti-inflammatory and anticancer effects being particularly prominent.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of benzophenone derivatives. The introduction of an aminoalkyl group can enhance this activity. For example, certain amine-containing benzophenone analogues have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[2] This effect is often attributed to the inhibition of key signaling pathways, such as the p38 MAP kinase pathway.[3]
Anticancer Activity
The cytotoxic effects of benzophenone Mannich bases against various cancer cell lines have been reported.[4] The proposed mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation. The specific substitution pattern on the benzophenone core and the nature of the amino group are critical for potent anticancer activity.[4]
Experimental Protocols
General Procedure for the Synthesis of Pyrrolidinomethyl Benzophenones via Mannich Reaction
The following is a representative, self-validating protocol for the synthesis of a pyrrolidinomethyl benzophenone, based on established methodologies for Mannich reactions.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting hydroxybenzophenone (1.0 eq.) in a suitable solvent such as ethanol or methanol.
Step 2: Addition of Reagents
-
To this solution, add an aqueous solution of formaldehyde (1.1 eq.) followed by the dropwise addition of pyrrolidine (1.1 eq.).
Step 3: Reaction
-
Stir the reaction mixture at room temperature or heat to reflux for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Step 4: Work-up and Isolation
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
Step 5: Purification
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent to afford the pure pyrrolidinomethyl benzophenone.
Visualizing the Workflow: Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of pyrrolidinomethyl benzophenones.
Conclusion and Future Directions
The pyrrolidinomethyl benzophenone scaffold represents a promising area for the discovery of novel therapeutic agents. The synthetic accessibility via the Mannich reaction allows for the creation of diverse libraries of compounds for biological screening. While the existing literature on related Mannich bases provides a solid foundation for understanding their SAR, more focused studies on pyrrolidinomethyl derivatives are needed to fully elucidate the specific contributions of the pyrrolidine ring to biological activity. Future research should aim to systematically explore the substitution patterns on both the benzophenone core and the pyrrolidine moiety to develop compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
References
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Bandgar, B. P., et al. (2010). Synthesis and biological evaluation of a novel series of amine-containing benzophenone analogues as potential anti-inflammatory and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 20(23), 7029-7032. [Link]
-
Dimmock, J. R., et al. (1998). Cytotoxic analogues of 2-benzylidene-1-tetralone and related Mannich bases. Journal of Medicinal Chemistry, 41(21), 4004-4011. [Link]
- Dimmock, J. R., & Kumar, P. (1997). Anticancer and cytotoxic properties of Mannich bases. Current Medicinal Chemistry, 4(1), 1-22.
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Patel, K., et al. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 10(12), 1745-1773. [Link]
-
Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3595-3599. [Link]
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The Enigmatic Profile of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone: A Technical Guide to Its Origins and Postulated Significance
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Foreword: Unraveling a Synthetic Enigma
In the vast landscape of medicinal chemistry, some molecules emerge as well-documented therapeutic agents, while others remain as enigmatic research chemicals or pivotal synthetic intermediates. 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone falls into the latter category. While its constituent parts—the dichlorinated benzophenone scaffold and the pyrrolidinomethyl moiety—are well-represented in the annals of drug discovery, this specific combination has a limited public-facing history. This technical guide, therefore, ventures into a comprehensive exploration of its likely origins, postulated synthesis, and potential biological relevance, drawing upon the established principles of medicinal chemistry and the known properties of its structural relatives. For the discerning researcher, this document serves not as a definitive history, but as a roadmap for potential investigation and a testament to the predictive power of structure-activity relationships.
Part 1: Deconstructing the Core - A History of the Benzophenone Scaffold and the Rise of Aminomethyl Derivatives
The story of this compound begins with the foundational chemistry of its parent structure, benzophenone. First synthesized in the 19th century, benzophenone itself is a simple diaromatic ketone.[1] However, its true value in the pharmaceutical sciences lies in its versatility as a scaffold for a vast array of derivatives with diverse biological activities.[2]
The benzophenone framework has been a cornerstone in the development of numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, and drugs for neurodegenerative diseases such as tolcapone for Parkinson's disease.[2] The inherent photochemical properties of benzophenones also led to their use as photosensitizers and UV filters in sunscreens.[2]
The introduction of an aminomethyl group, such as the pyrrolidinomethyl moiety, onto the benzophenone scaffold represents a significant evolution in the medicinal chemistry of this class. The synthesis of such nitrogen-containing benzophenone analogues gained traction in the early 21st century.[1] This structural modification is often achieved through the robust and versatile Mannich reaction, a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a secondary amine like pyrrolidine.[1] The addition of this basic amino group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing solubility, facilitating interactions with biological targets, and opening new avenues for therapeutic applications.
Part 2: The Genesis of a Molecule - A Postulated Synthetic Pathway
Step 1: Friedel-Crafts Acylation for the Synthesis of 4-Methyl-2',4'-dichlorobenzophenone
The initial step would likely involve the Friedel-Crafts acylation of toluene with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Hypothetical Experimental Protocol: Synthesis of 4-Methyl-2',4'-dichlorobenzophenone
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and a suitable inert solvent such as dichloromethane.
-
Addition of Reactants: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.0 equivalent) in dichloromethane to the flask, followed by the dropwise addition of toluene (1.2 equivalents).
-
Reaction Progression: Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully quench the reaction by pouring it over crushed ice and hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-Methyl-2',4'-dichlorobenzophenone.
Step 2: Benzylic Bromination and Subsequent Nucleophilic Substitution
A more plausible and controllable multi-step alternative to a direct Mannich reaction on the benzophenone core involves the functionalization of the methyl group on the previously synthesized 4-Methyl-2',4'-dichlorobenzophenone. This would proceed via a radical bromination followed by nucleophilic substitution with pyrrolidine.
Hypothetical Experimental Protocol: Synthesis of 2,4-Dichloro-4'-(bromomethyl)benzophenone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 4-Methyl-2',4'-dichlorobenzophenone (1.0 equivalent) in a suitable solvent like carbon tetrachloride.
-
Initiation of Bromination: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount).
-
Reaction Progression: Heat the mixture to reflux and irradiate with the light source. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate. The crude 2,4-Dichloro-4'-(bromomethyl)benzophenone can be purified by recrystallization or column chromatography.
Hypothetical Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 2,4-Dichloro-4'-(bromomethyl)benzophenone (1.0 equivalent) in a polar aprotic solvent such as acetonitrile.
-
Nucleophilic Substitution: Add pyrrolidine (2.0 equivalents) and a non-nucleophilic base like potassium carbonate (1.5 equivalents) to the solution.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate. The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine. After drying and concentration, the final product, this compound, can be purified by column chromatography.
Visualization of the Postulated Synthetic Pathway
Caption: Postulated mechanism of anti-inflammatory action via NF-κB pathway.
Part 4: Future Directions and Conclusion
This compound stands as a molecule of untapped potential. While its specific discovery and history remain to be fully elucidated in the public domain, the foundational principles of medicinal chemistry provide a strong basis for postulating its synthesis and potential biological activities. The convergence of a dichlorinated benzophenone core with a pyrrolidinomethyl group suggests a compound designed to leverage the known pharmacological benefits of both moieties.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening for biological activity. Based on the analysis presented in this guide, initial investigations into its CNS and anti-inflammatory properties would be a logical starting point. The elucidation of its precise mechanism of action and its interaction with specific biological targets will be crucial in determining its potential as a lead compound for drug discovery.
This technical guide has aimed to provide a comprehensive, albeit inferential, overview of this compound. For the dedicated researcher, the lack of existing data represents not a void, but an opportunity for novel discovery.
References
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Hirai, K., Fujishita, T., Ishiba, T., Sugimoto, H., Matsutani, S., Tsukinoki, Y., & Hirose, K. (1982). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Journal of Medicinal Chemistry, 25(12), 1466–1473. [Link]
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Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1829–1853. [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances, 14(30), 21469-21478. [Link]
-
Khanum, S. A., Shashikanth, S., Venu, T. D., Naveen, S., Firdouse, A., Sridhar, M. A., & Prasad, J. S. (2007). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(10), 3505–3514. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis and Purification of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis and purification of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone (CAS No. 62290-89-5). This compound serves as a valuable intermediate in medicinal chemistry and materials science. The described synthetic pathway is a robust three-step process commencing with a Friedel-Crafts acylation to form the benzophenone core, followed by a selective benzylic bromination, and concluding with a nucleophilic substitution to introduce the pyrrolidinomethyl moiety. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. Detailed protocols for chromatographic and recrystallization-based purification are provided, alongside essential safety precautions and methods for analytical characterization.
Introduction and Synthetic Strategy
This compound is a polysubstituted diarylketone. The benzophenone scaffold is a privileged structure in drug discovery, and functionalized derivatives are frequently investigated for a range of biological activities. The synthesis of this specific target molecule presents a multi-stage challenge requiring precise control over regioselectivity and reaction conditions.
The chosen synthetic strategy is designed for reliability and scalability, proceeding through three distinct chemical transformations:
-
Friedel-Crafts Acylation: The synthesis initiates with the electrophilic aromatic substitution reaction between 1,3-dichlorobenzene and 4-methylbenzoyl chloride.[1][2] This reaction, catalyzed by the strong Lewis acid aluminum chloride (AlCl₃), selectively forms the 2,4-dichloro-4'-methylbenzophenone intermediate.[3][4]
-
Benzylic Bromination: The methyl group of the intermediate is then functionalized via a radical-mediated bromination using N-Bromosuccinimide (NBS), affording the reactive benzyl bromide derivative.
-
Nucleophilic Substitution: The final step involves the displacement of the benzylic bromide by pyrrolidine, a secondary amine, to yield the target compound, this compound.
This application note provides a detailed methodology for each step, followed by robust purification and characterization protocols.
Overall Reaction Scheme:
Step 1: Friedel-Crafts Acylation
1,3-Dichlorobenzene + 4-Methylbenzoyl chloride --(AlCl₃)--> 2,4-Dichloro-4'-methylbenzophenone
Step 2: Benzylic Bromination
2,4-Dichloro-4'-methylbenzophenone + NBS --(Initiator)--> 2,4-Dichloro-4'-(bromomethyl)benzophenone
Step 3: Nucleophilic Substitution
2,4-Dichloro-4'-(bromomethyl)benzophenone + Pyrrolidine --> this compound
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1,3-Dichlorobenzene | Reagent Grade, ≥99% | Sigma-Aldrich | |
| 4-Methylbenzoyl chloride | ≥98% | Sigma-Aldrich | |
| Aluminum chloride (AlCl₃) | Anhydrous, ≥99.99% | Sigma-Aldrich | Highly hygroscopic; handle in a glovebox or under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | |
| N-Bromosuccinimide (NBS) | ≥99% | Acros Organics | Recrystallize from water if necessary. |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Radical initiator. |
| Carbon tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Sigma-Aldrich | Caution: Highly toxic and carcinogenic. Use in a certified chemical fume hood. |
| Pyrrolidine | ≥99% | Sigma-Aldrich | |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Used as an acid scavenger. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | |
| Hydrochloric acid (HCl) | 37% (concentrated) | Fisher Scientific | |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Lab-prepared | |
| Brine | Saturated aqueous NaCl | Lab-prepared | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
| Ethanol | 200 Proof, Anhydrous | Decon Labs | For recrystallization. |
Equipment:
-
Round-bottom flasks (various sizes)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel with UV254 indicator)
-
Standard laboratory glassware and filtration apparatus
Step-by-Step Synthesis Protocol
Step A: Synthesis of 2,4-Dichloro-4'-methylbenzophenone (Friedel-Crafts Acylation)
-
Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a rubber septum. Purge the system with dry nitrogen gas.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (40.0 g, 0.30 mol). Carefully add 150 mL of anhydrous dichloromethane (DCM).
-
Acyl Chloride Addition: In a separate dry flask, dissolve 4-methylbenzoyl chloride (38.6 g, 0.25 mol) in 50 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes. The mixture will form a colored complex.
-
Arene Addition: Following the complete addition of the acyl chloride, add 1,3-dichlorobenzene (36.7 g, 0.25 mol) dropwise via syringe over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Quenching: After the reaction is complete, cool the flask in an ice bath to 0 °C. Very slowly and carefully, quench the reaction by adding 100 g of crushed ice, followed by the dropwise addition of 50 mL of concentrated HCl.
-
Causality Note: The aqueous workup is critical to decompose the aluminum chloride-ketone complex and hydrolyze any remaining AlCl₃.[2] This liberates the desired ketone product.
-
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine all organic layers, wash with saturated NaHCO₃ solution (2 x 100 mL), then with brine (1 x 100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Step B: Synthesis of 2,4-Dichloro-4'-(bromomethyl)benzophenone (Radical Bromination)
-
Setup: In a 500 mL round-bottom flask, dissolve the crude 2,4-dichloro-4'-methylbenzophenone (assuming ~0.25 mol theoretical yield) in 250 mL of anhydrous carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (48.9 g, 0.275 mol) and a catalytic amount of AIBN (2.0 g, 12 mmol).
-
Reaction: Heat the mixture to reflux (approx. 77 °C) under a reflux condenser. The use of a photoflood lamp to initiate the reaction is often beneficial. Maintain reflux for 3-4 hours or until TLC analysis shows consumption of the starting material.
-
Causality Note: The reaction proceeds via a free-radical chain mechanism. AIBN decomposes upon heating to generate radicals, which abstract a hydrogen from NBS. The resulting bromine radical then abstracts a benzylic hydrogen from the methyl group, which is the most labile C-H bond due to resonance stabilization of the resulting benzyl radical.
-
-
Work-up: Cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude brominated product is often used directly in the next step without further purification.
Step C: Synthesis of this compound
-
Setup: Dissolve the crude 2,4-dichloro-4'-(bromomethyl)benzophenone in 250 mL of anhydrous tetrahydrofuran (THF) in a 500 mL round-bottom flask equipped with a stir bar. Cool the solution in an ice bath.
-
Amine Addition: Add triethylamine (30.4 g, 0.30 mol) to the solution, followed by the dropwise addition of pyrrolidine (21.3 g, 0.30 mol).
-
Causality Note: Pyrrolidine acts as the nucleophile, displacing the bromide in an Sₙ2 reaction. Triethylamine is a non-nucleophilic base used to scavenge the HBr formed, preventing the protonation of pyrrolidine which would render it non-nucleophilic.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC until the starting bromide is consumed.
-
Work-up: Quench the reaction by adding 100 mL of water. Transfer to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with brine (1 x 100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude final product.
Purification Protocols
The crude product typically requires purification to achieve high purity suitable for research applications.
Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM and adding silica until a free-flowing powder is obtained. Remove the solvent completely using a rotary evaporator.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a low-polarity solvent (e.g., 100% hexanes).
-
Loading and Elution: Carefully load the dried sample onto the top of the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 30%). Use a small amount of triethylamine (~0.5%) in the eluent to prevent the amine product from streaking on the acidic silica gel.
-
Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Purification by Recrystallization
For products of sufficient purity after chromatography, recrystallization can be used to obtain crystalline material.
-
Solvent Selection: A common solvent system for benzophenone derivatives is an ethanol/water mixture.[5]
-
Procedure: Dissolve the product in a minimal amount of hot ethanol. To the hot, stirred solution, add water dropwise until the solution becomes faintly turbid.
-
Crystallization: Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in vacuo.
Safety and Handling
Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[6][7] All operations should be performed in a certified chemical fume hood.
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in an inert, dry atmosphere.
-
1,3-Dichlorobenzene: Harmful if swallowed or inhaled and may cause organ damage.[8]
-
Carbon Tetrachloride (CCl₄): Toxic, carcinogenic, and environmentally damaging. Substitute with a less hazardous solvent like cyclohexane if possible, although reaction efficiency may vary.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust.
-
Pyrrolidine: Flammable, corrosive, and toxic. Handle with care.
Consult the Safety Data Sheet (SDS) for each reagent before use.[6][8][9]
Workflow Visualization
The following diagram outlines the complete synthesis and purification workflow.
Caption: Workflow for the synthesis and purification of the target compound.
References
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Sources
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Application Notes and Protocols for the Quantification of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Introduction
2,4-Dichloro-4'-pyrrolidinomethyl benzophenone is a complex organic molecule of interest in pharmaceutical development and organic synthesis. Accurate and precise quantification of this compound is critical for quality control, stability studies, and pharmacokinetic assessments. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Analytical Challenge
The structure of this compound, featuring a dichlorinated phenyl ring, a benzoyl group, and a pyrrolidinomethyl moiety, presents unique analytical considerations. The presence of chlorine isotopes will result in a characteristic isotopic pattern in mass spectrometry, aiding in its identification. The pyrrolidine group provides a site for protonation, making it amenable to electrospray ionization in mass spectrometry. The chromophoric benzophenone core allows for ultraviolet (UV) detection in liquid chromatography. The choice of analytical technique will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
This guide will focus on three primary analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique for routine quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, often requiring derivatization for polar analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity, particularly in complex matrices.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and reliable technique for the quantification of this compound in bulk drug substances and formulated products. The method's strength lies in its precision and accuracy for assay and impurity determination at moderate concentration levels.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on the non-polar nature of the benzophenone backbone. An acidic mobile phase is chosen to ensure the protonation of the pyrrolidine nitrogen, leading to better peak shape and retention time stability. Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength for this class of compounds. Detection at the wavelength of maximum absorbance of the benzophenone chromophore ensures optimal sensitivity.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 60% Acetonitrile and 40% Water containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
-
Run Time: 10 minutes.
-
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed by dissolving it in the mobile phase to an expected concentration within the calibration range.
-
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a spiked sample to demonstrate that no interference occurs at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Workflow Visualization
Caption: Workflow for HPLC-UV analysis.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, which has a relatively high molecular weight and polarity, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.
Causality Behind Experimental Choices
The use of a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is standard for the separation of a wide range of organic molecules. The temperature program is designed to ensure the elution of the analyte as a sharp peak without thermal degradation. Electron ionization (EI) is chosen for its ability to produce reproducible fragmentation patterns, which are useful for structural elucidation and library matching. Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte.
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 20°C/min to 300°C, and hold for 5 minutes.
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions (hypothetical m/z values to be determined from the mass spectrum of the compound).
-
-
Sample Preparation (with derivatization):
-
Derivatization (example): Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to increase volatility.
-
Procedure:
-
Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA and 50 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
-
Method Validation:
-
Similar validation parameters as for HPLC-UV should be assessed, with acceptance criteria adjusted for the specific application (e.g., trace analysis).
-
Workflow Visualization
Caption: Workflow for GC-MS analysis.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples.[5]
Causality Behind Experimental Choices
The use of a shorter, smaller particle size column (e.g., 2.1 x 50 mm, 1.8 µm) allows for faster analysis times and improved peak efficiency, which is characteristic of Ultra-High-Performance Liquid Chromatography (UHPLC). A gradient elution is employed to effectively separate the analyte from matrix components. Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the basic pyrrolidine nitrogen, which is readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition.
Detailed Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Quantifier: A specific transition from the protonated molecule [M+H]⁺ to a stable product ion.
-
Qualifier: A second transition to confirm the identity of the analyte. (Note: The exact m/z values for the precursor and product ions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer.)
-
-
-
Sample Preparation (for biological matrices):
-
Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile to 1 volume of sample, vortex, and centrifuge to precipitate proteins.
-
Solid-Phase Extraction (SPE): For more complex matrices or lower concentrations, an SPE cleanup step using a suitable sorbent (e.g., mixed-mode cation exchange) can be employed to concentrate the analyte and remove interferences.
-
-
Method Validation:
-
In addition to the standard validation parameters, matrix effects should be thoroughly investigated for LC-MS/MS methods. This can be done by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.
-
Workflow Visualization
Caption: Workflow for LC-MS/MS analysis.
IV. Data Presentation and Comparison
The selection of the most appropriate analytical method depends on the specific requirements of the analysis. A summary of the typical performance characteristics of each technique is presented below.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity with detection via UV absorbance. | Separation of volatile compounds followed by detection based on mass fragmentation. | Separation based on polarity with highly selective detection by mass transitions. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | ~ 0.01 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL | ~ 0.03 ng/mL |
| Typical Application | Routine quality control, content uniformity, and impurity profiling at higher concentrations. | Impurity identification and quantification of volatile and semi-volatile compounds. | Trace-level impurity analysis, bioanalytical studies, and metabolite identification. |
Conclusion
The quantification of this compound can be successfully achieved using a variety of analytical techniques. The choice of method should be guided by the specific analytical needs, such as the required level of sensitivity and the complexity of the sample matrix. HPLC-UV is a robust method for routine analysis, while GC-MS offers an alternative for volatile compounds, and LC-MS/MS provides the highest sensitivity and selectivity for trace-level analysis. Proper method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the generated data.[6][7]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
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Validation of Impurity Methods, Part II. LCGC North America. Available from: [Link]
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Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization. ResearchGate. Available from: [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. European Commission and United Nations Development Programme. Available from: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical. Available from: [Link]
-
Easy determination of benzophenone and its derivatives in sunscreen samples by direct-immersion solid-phase microextraction and gas chromatography-mass spectrometry. PubMed. Available from: [Link]
-
Analytical method validation: A brief review. ResearchGate. Available from: [Link]
-
Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]
- A simultaneous detection method of benzophenone and its analogues. Google Patents.
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. ThaiJO. Available from: [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Available from: [Link]
-
Current developments in LC-MS for pharmaceutical analysis. Royal Society of Chemistry. Available from: [Link]
-
Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention. ResearchGate. Available from: [Link]
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers. Available from: [Link]
-
Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2. Springer. Available from: [Link]
-
Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. National Institutes of Health (NIH). Available from: [Link]
-
An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Wageningen University & Research eDepot. Available from: [Link]
-
Determination of Chlorophenols in water by LC-MS/MS. Case study. ResearchGate. Available from: [Link]
-
Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. ResearchGate. Available from: [Link]
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Using 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone in anticancer assays
Application Note & Protocol
Investigating the Anticancer Potential of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone: A Guide to In Vitro Assay Design and Execution
Introduction
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] These compounds have been shown to induce cytotoxicity, promote apoptosis, and cause cell cycle arrest in various cancer cell lines.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel benzophenone derivative, this compound, in a suite of in vitro anticancer assays.
While specific data on this compound is emerging, this document outlines a robust, field-proven framework for its initial characterization. The protocols herein are designed to be self-validating and are grounded in established methodologies for assessing the anticancer potential of novel chemical entities. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and offer insights into data interpretation.
Compound Handling and Preparation
Prior to initiating any biological assays, it is critical to establish the physicochemical properties of this compound.
Solubility Testing: The solubility of the compound will dictate the appropriate solvent for creating stock solutions. It is recommended to test solubility in common laboratory solvents such as DMSO, ethanol, and PBS. For most in vitro assays, a high-concentration stock solution (e.g., 10-50 mM) in DMSO is standard practice.
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve in an appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
Stability Assessment: A preliminary stability test of the compound in the final assay medium at 37°C for the duration of the longest planned experiment is advisable. This can be performed by analyzing the compound's integrity via HPLC or LC-MS.
Part 1: Assessment of Cytotoxicity
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for subsequent mechanistic studies.
Recommended Cell Lines: A diverse panel of cancer cell lines is recommended to assess the breadth of activity. Based on studies of other benzophenone derivatives, the following cell lines are suggested:
-
A549 (Human Lung Carcinoma): A commonly used model for lung cancer.[3][5][6]
-
HeLa (Human Cervical Cancer): A robust and well-characterized cell line.[3]
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.[3][7]
-
MDA-MB-231 (Human Breast Adenocarcinoma): A triple-negative breast cancer cell line.[4][6]
-
PC-3 (Human Prostate Cancer): A common model for prostate cancer.[4]
-
A non-cancerous cell line (e.g., NIH-3T3 or fibroblasts): To assess selectivity and potential toxicity to normal cells.[3]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells, providing a measure of cell membrane integrity.[3]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Treated cell culture supernatants from the cytotoxicity experiment (from a parallel plate to the MTT assay)
-
96-well plate
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Briefly, collect the cell culture supernatant from each well of the treated 96-well plate.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of this compound is established, the next step is to investigate its mechanism of action. Common mechanisms for anticancer compounds include the induction of apoptosis and cell cycle arrest.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[2][7]
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at IC50 concentrations for 24 or 48 hours.
-
Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
Data Presentation
Quantitative data from the assays should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| A549 | Example Value |
| HeLa | Example Value |
| MCF-7 | Example Value |
| MDA-MB-231 | Example Value |
| PC-3 | Example Value |
| NIH-3T3 | Example Value |
Table 2: Apoptosis Induction by this compound in A549 Cells (48h)
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (0.1% DMSO) | Example Value | Example Value |
| Compound (IC50/2) | Example Value | Example Value |
| Compound (IC50) | Example Value | Example Value |
| Compound (2 x IC50) | Example Value | Example Value |
Table 3: Cell Cycle Distribution in A549 Cells Treated with this compound (48h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0.1% DMSO) | Example Value | Example Value | Example Value |
| Compound (IC50) | Example Value | Example Value | Example Value |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the in vitro evaluation of this compound.
Hypothesized Signaling Pathway
Many anticancer agents, including benzophenone derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway.[8][9] The following diagram illustrates a potential mechanism of action.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxicity and its effects on apoptosis and the cell cycle. These foundational studies are crucial for guiding further preclinical development and for elucidating the full therapeutic potential of this novel benzophenone derivative.
References
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- Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. (n.d.). Journal of Chemistry Letters.
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- Structures of synthetic and natural benzophenones with anticancer activity. (n.d.). ResearchGate.
- Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway. (n.d.). PubMed.
- The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats. (2018, October 15). PubMed.
- Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. (2019, May 17). PubMed.
- New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023, December 24). National Institutes of Health.
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Application Note and Protocol: Comprehensive Antimicrobial Screening of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Introduction: The Therapeutic Potential of Benzophenone Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The benzophenone scaffold has emerged as a promising and versatile structure in medicinal chemistry, with various derivatives demonstrating a wide spectrum of biological activities, including antimicrobial properties.[1][2] Substituted benzophenones have shown efficacy against both Gram-positive and Gram-negative bacteria, including challenging resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] The mechanism of action for some benzophenone-based compounds is believed to involve the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to other cellular pathways.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone , a novel derivative. The protocols detailed herein are designed to be robust and self-validating, adhering to principles outlined by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5][6] We will describe the foundational methods for determining the antimicrobial profile of this compound, including the Broth Microdilution method for Minimum Inhibitory Concentration (MIC) determination, the Minimum Bactericidal Concentration (MBC) assay, and the Agar Disk Diffusion test for preliminary screening.
I. Preliminary Characterization of the Test Compound
Before initiating antimicrobial screening, it is crucial to understand the physicochemical properties of This compound .
Chemical Structure:
-
IUPAC Name: (2,4-dichlorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone
-
Molecular Formula: C₁₈H₁₇Cl₂NO
-
Molecular Weight: 349.24 g/mol
A stock solution of the compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). It is imperative to determine the solubility and stability of the compound in the chosen solvent and the final testing medium to avoid precipitation during the assay. A solvent toxicity control must be included in all experiments to ensure that the observed antimicrobial effects are not due to the solvent itself.
II. Experimental Workflow for Antimicrobial Screening
The following diagram illustrates the logical flow of the antimicrobial screening process, from initial susceptibility testing to the determination of bactericidal activity.
Caption: A streamlined workflow for the comprehensive antimicrobial screening of a novel compound.
III. Detailed Protocols and Methodologies
A. Agar Disk Diffusion Method
The disk diffusion method, also known as the Kirby-Bauer test, is a valuable qualitative screening method to assess the antimicrobial activity of a compound.[7][8][9] This technique is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar surface will create a concentration gradient of the compound as it diffuses into the agar.[9][10][11] The presence and size of a zone of inhibition around the disk are indicative of the compound's antimicrobial activity.[8][10]
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh overnight culture of the test organism.[12] This standardized turbidity ensures a reproducible bacterial lawn.
-
Plate Inoculation: Within 15 minutes of standardization, uniformly swab the entire surface of a Mueller-Hinton Agar (MHA) plate with the bacterial suspension.[11]
-
Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of this compound onto the agar surface. Gently press the disks to ensure complete contact with the agar.
-
Controls: Include a positive control disk (e.g., a commercial antibiotic like Gentamicin) and a negative control disk (impregnated with the solvent used to dissolve the test compound).
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Zone Measurement: After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm).[12]
B. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[13][14] The broth microdilution method is a quantitative technique and a gold standard for determining MIC values.[15][16][17]
Protocol:
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.
-
Compound Dilution: Add 100 µL of the test compound at twice the desired starting concentration to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. This creates a range of decreasing concentrations of the compound.
-
Controls:
-
Growth Control: Well 11 should contain 100 µL of CAMHB and the bacterial inoculum, but no test compound.
-
Sterility Control: Well 12 should contain 100 µL of uninoculated CAMHB.
-
-
Inoculation: Prepare a standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[18]
C. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[19] This assay is a logical extension of the MIC test and helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[20]
Protocol:
-
Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-inoculate the aliquots onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[20][21] This is typically observed as no bacterial growth on the subculture plate.
IV. Data Presentation and Interpretation
The results from the antimicrobial screening should be tabulated for clarity and ease of comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Organism | Strain ID | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 22 | 4 | 8 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 18 | 16 | 64 | 4 | Bactericidal |
| Pseudomonas aeruginosa | ATCC 27853 | 10 | 64 | >256 | >4 | Bacteriostatic |
| Enterococcus faecalis | ATCC 29212 | 20 | 8 | 16 | 2 | Bactericidal |
Interpretation of Results:
-
Disk Diffusion: The zone of inhibition provides a qualitative measure of susceptibility. Larger zones generally indicate greater susceptibility.
-
MIC: This value provides the minimum concentration required to inhibit bacterial growth.
-
MBC/MIC Ratio: This ratio is crucial for classifying the compound's activity. A ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[20]
V. Mechanistic Insights and Rationale
The presence of dichloro-substituents on the benzophenone core can significantly influence its electronic properties and lipophilicity, potentially enhancing its ability to interact with and disrupt bacterial membranes. The pyrrolidinomethyl group introduces a cationic center, which is a common feature in many membrane-active antimicrobial agents.[22] This cationic moiety may facilitate the initial electrostatic interaction with the negatively charged components of the bacterial cell envelope, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[22]
Caption: Proposed mechanism of action for the benzophenone derivative, highlighting key interactions with the bacterial cell membrane.
VI. Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No zones of inhibition | Compound is inactive; Compound is insoluble or has precipitated; Incorrect disk concentration. | Verify compound solubility in the test medium; Test a broader range of concentrations. |
| Inconsistent MIC results | Inoculum density is not standardized; Contamination. | Strictly adhere to the 0.5 McFarland standard for inoculum preparation; Use aseptic techniques throughout the protocol. |
| Growth in sterility control well | Contamination of the medium or reagents. | Use fresh, sterile media and reagents; Ensure proper aseptic technique. |
| "Skipped" wells in MIC assay | Compound precipitation at higher concentrations; Contamination. | Check compound solubility; Repeat the assay with careful attention to aseptic technique. |
VII. Conclusion
The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of This compound . By following these standardized methods, researchers can obtain reliable and reproducible data on the compound's spectrum of activity and its potential as a bactericidal or bacteriostatic agent. The insights gained from these assays are a critical first step in the preclinical development pipeline for novel antimicrobial drugs.
References
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Examination of a synthetic benzophenone membrane-targeted antibiotic - ResearchGate. Available at: [Link]
-
Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry - Frontiers. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles - ResearchGate. Available at: [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. Available at: [Link]
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2,4'-Dichloroacetophenone | C8H6Cl2O | CID 70298 - PubChem. Available at: [Link]
-
Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - MDPI. Available at: [Link]
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Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry - PMC - NIH. Available at: [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Available at: [Link]
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Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - NIH. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]
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Design, Synthesis, and Structure−Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. Available at: [Link]
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Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available at: [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. Available at: [Link]
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MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. Available at: [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. Available at: [Link]
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Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Available at: [Link]
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Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]
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MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Available at: [Link]
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Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. Available at: [Link]
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The minimum bactericidal concentration of antibiotics - BMG Labtech. Available at: [Link]
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Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PubMed. Available at: [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. Available at: [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]
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Disk diffusion method. Available at: [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. Available at: [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. Available at: [Link]
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Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study - ResearchGate. Available at: [Link]
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M100S - Performance Standards for Antimicrobial Susceptibility Testing - ResearchGate. Available at: [Link]
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Disk diffusion test - Wikipedia. Available at: [Link]
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4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | C18H17ClFNO - PubChem. Available at: [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. Available at: [Link]
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2,4-Dimethylbenzophenone | C15H14O | CID 70831 - PubChem. Available at: [Link]
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Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services - Creative Diagnostics. Available at: [Link]
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4-(4-Chlorophenyl)-2-pyrrolidinone | C10H10ClNO | CID 185490 - PubChem. Available at: [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Authored by: Senior Application Scientist, Advanced Cell Biology Division
Introduction
Benzophenones are a class of compounds with a diverse range of biological activities, including potential as anticancer agents.[1][2] The substitution patterns on the benzophenone scaffold can significantly influence their cytotoxic effects and mechanisms of action. This document provides a comprehensive guide for the initial in vitro characterization of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone, a novel compound for which the specific biological effects are not yet extensively documented.
This guide is designed for researchers in drug discovery, toxicology, and academic research. It outlines a systematic, multi-tiered approach to assess the compound's impact on cell viability, its potential to induce programmed cell death (apoptosis), and its effects on cell cycle progression. The protocols provided are robust and widely accepted methodologies in the field of cell biology and pharmacology.[3][4][5]
I. Experimental Workflow: A Tiered Approach
A logical and efficient workflow is crucial when characterizing a new chemical entity. The following tiered approach is recommended to systematically evaluate the cellular effects of this compound.
Caption: Tiered experimental workflow for characterizing the in vitro effects of a novel compound.
II. Tier 1: Primary Screening - Cytotoxicity Assessment
The initial step is to determine if this compound exhibits cytotoxic effects and to quantify its potency. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the viable cell population by 50%.
A. Cell Line Selection
The choice of cell line is critical and should be guided by the research question. A panel of cell lines is recommended to assess for broad-spectrum activity or cell-type-specific effects.[1]
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer | A well-characterized, estrogen receptor-positive cell line. |
| MDA-MB-231 | Breast Cancer | A triple-negative, highly aggressive breast cancer cell line. |
| A549 | Lung Cancer | A commonly used model for non-small cell lung cancer. |
| PC3 | Prostate Cancer | An androgen-independent prostate cancer cell line. |
| HEK293 | Normal Kidney | To assess for general cytotoxicity against a non-cancerous cell line. |
B. Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
1. Materials:
- Selected cell lines
- Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- This compound (dissolved in DMSO to create a stock solution)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- 96-well plates
2. Procedure:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Prepare serial dilutions of this compound in complete culture medium.
- Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
- Incubate for 24, 48, or 72 hours.
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control.
- Plot the percentage of viability against the log of the compound concentration.
- Determine the IC50 value using non-linear regression analysis.
III. Tier 2: Mechanistic Elucidation
If the compound is found to be cytotoxic, the next step is to investigate the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis.[6]
A. Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][5]
1. Materials:
- Cells treated with the IC50 concentration of the compound for a predetermined time (e.g., 24 hours).
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
- Flow cytometer.
2. Procedure:
- Harvest the treated and control cells by trypsinization.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
- Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
B. Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8][9]
1. Materials:
- Cells treated with the IC50 concentration of the compound.
- Cold 70% ethanol.
- PBS.
- PI staining solution (containing PI and RNase A).
- Flow cytometer.
2. Procedure:
- Harvest the treated and control cells.
- Wash the cells with cold PBS.
- Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
- Incubate the cells at -20°C for at least 2 hours (or overnight).
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry.[10]
IV. Tier 3: Advanced Mechanistic Studies
Further investigation can provide deeper insights into the specific pathways involved in the compound-induced cell death.
A. Caspase Activity Assays
Caspases are a family of proteases that are key mediators of apoptosis.[6] Measuring the activity of specific caspases (e.g., caspase-3, -8, -9) can confirm the involvement of the apoptotic machinery.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
B. Potential Molecular Targets
Some benzophenone derivatives have been shown to inhibit steroid sulfatase or act as Mcl-1 inhibitors.[11][12][13] Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family, and its inhibition can promote cancer cell death.[12][14] Further studies could explore the effect of this compound on the expression or activity of these potential targets.
V. Safety and Handling
As with any novel chemical compound, appropriate safety precautions should be taken. It is recommended to handle this compound in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed guidelines on handling cytotoxic agents in a research laboratory setting, refer to established safety protocols.[15]
This application note provides a structured and comprehensive framework for the initial in vitro characterization of this compound. By following this tiered approach, researchers can efficiently determine the cytotoxic potential of the compound and gain valuable insights into its mechanism of action, thereby guiding further drug development efforts.
References
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Creative Biolabs. Protocol of Cell Cycle Staining Flow Cytometry. Available from: [Link]
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Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Available from: [Link]
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Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available from: [Link]
- Lee, S. H., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 107(1), 7-10.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Woo, L. W., et al. (2003). Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. Bioorganic & Medicinal Chemistry, 11(10), 2293-2306.
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ResearchGate. What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? Available from: [Link]
- Wang, Y., et al. (2023). Discovery of Mcl-1 inhibitors through virtual screening, molecular dynamics simulations and in vitro experiments. Computational Biology and Medicine, 152, 106350.
- Silva, A. M., et al. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1041-1048.
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BMG Labtech. Apoptosis – what assay should I use? Available from: [Link]
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ResearchGate. In vitro activity of Mcl-1 inhibitors. Available from: [Link]
- Zhang, R., et al. (2019). Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model. Toxicology in Vitro, 60, 180-186.
- Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21183-21190.
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
- Brennan, M. S., et al. (2018). Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use. bioRxiv, 347012.
- Le, K., et al. (2014). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry, 57(19), 8077-8088.
- El-Tanani, M., et al. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). ACS Chemical Health & Safety, 27(4), 232-243.
- Sauter, C., et al. (1986). Interactions of cytotoxic and other drugs: rapid cell culture assay. Oncology, 43(1), 46-49.
- Song, Y. (2013). Insight into the mode of action of 2, 4-dichlorophenoxyacetic acid (2, 4-D) as an herbicide.
- Wang, C., et al. (2015). Protective effects of 2, 4-dihydroxybenzophenone against acetaminophen-induced hepatotoxicity in mice. World Journal of Gastroenterology, 21(1), 225-232.
- de Souza, C. C., et al. (2007). Effect of 2, 4-dichlorophenoxyacetic Acid Herbicide on Escherichia Coli Growth, Chemical Composition, and Cellular Envelope. Ecotoxicology and Environmental Safety, 66(2), 207-213.
- Okumura, N., et al. (2011). Discovery of trans-4-[1-[[2, 5-Dichloro-4-(1-methyl-3-indolylcarboxamido) phenyl] acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy] cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 54(17), 5988-6001.
- Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
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Application Notes & Protocols: High-Throughput Screening Assays for Benzophenone Derivatives
Abstract
Benzophenone and its derivatives are a class of compounds with a vast range of industrial and pharmaceutical applications, from being mainstays in sunscreens as UV filters to serving as photoinitiators in curing inks and coatings.[1] However, their biological activities are complex and multifaceted, including notable photosensitizing properties, potential endocrine disruption, and other toxicities.[2][3][4] This dual nature necessitates robust, high-throughput screening (HTS) methodologies to efficiently characterize large libraries of these derivatives for both safety assessment and novel therapeutic discovery. This guide provides an in-depth overview and detailed protocols for key HTS assays tailored to the unique chemical and biological properties of benzophenone derivatives.
Introduction: The Dichotomy of Benzophenone Derivatives
Benzophenone's core structure, a diphenyl ketone, is a versatile scaffold that allows for extensive chemical modification. This structural flexibility has led to its widespread use but also raises significant safety and biological concerns. The primary activities of interest when screening benzophenone derivatives are:
-
Phototoxicity: As potent absorbers of UV radiation, many benzophenones can become photo-activated, generating reactive oxygen species (ROS) that lead to cellular damage.[2] This is a critical safety endpoint for any topical application.
-
General Cytotoxicity & Therapeutic Potential: Beyond toxicity, derivatives are being explored for various therapeutic applications, including as histamine H3-receptor antagonists and anticancer agents.[8][9]
Effective HTS campaigns for these compounds require a multi-assay strategy to capture this range of activities. This guide details a logical screening cascade, beginning with broad cytotoxicity and phototoxicity assessments, followed by specific mechanistic assays like endocrine receptor modulation.
The Screening Cascade: A Multi-Faceted Approach
A successful HTS campaign for benzophenone derivatives should be structured as a funnel, starting with broad, cost-effective assays to eliminate inactive or overtly toxic compounds, and progressing to more complex, target-specific assays for hit characterization.
Caption: High-level workflow for screening benzophenone derivatives.
Protocol I: High-Throughput Phototoxicity Screening
Scientific Rationale: The primary mechanism of phototoxicity for many benzophenones involves the absorption of UVA radiation, leading to an excited state that can generate ROS and cause cell death.[2] Therefore, a primary HTS assay must compare cytotoxicity in the presence and absence of a controlled dose of UVA light. The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test is a validated regulatory method (OECD Test Guideline 432), and its principles can be adapted to a higher-throughput format using assays like the MTS assay.[10][11][12]
The MTS assay is a colorimetric method for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium compound MTS into a soluble formazan product, whose concentration can be measured by absorbance.[14] This provides a robust and rapid measure of cell viability.
Detailed Protocol: MTS-Based Phototoxicity Assay
A. Materials
-
Cell Line: Balb/c 3T3 fibroblasts (ATCC CCL-163)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Plates: 2x 96-well, clear, flat-bottom tissue culture-treated plates per compound plate.
-
Compound Plates: Benzophenone derivatives solubilized in 100% DMSO.
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Positive Control: Chlorpromazine (known phototoxin)[10]
-
Negative Control: Sodium Dodecyl Sulfate (known cytotoxic, not phototoxic)
-
B. Experimental Workflow
-
Cell Seeding: Seed 3T3 cells into two identical 96-well plates ("Dark Plate" and "UVA Plate") at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Perform serial dilutions of compound stock plates to achieve the final desired screening concentration (e.g., 10 µM) with a final DMSO concentration ≤0.5%.
-
Remove culture medium from cells and replace with 100 µL of medium containing the test compounds, positive control, or vehicle control (DMSO).
-
Incubate plates for 1 hour at 37°C, 5% CO₂.
-
-
UVA Irradiation:
-
Place the "UVA Plate" in a calibrated UVA irradiator. The "Dark Plate" should be placed in a light-proof container at the same temperature.
-
Irradiate the plate with a non-cytotoxic dose of UVA (e.g., 5 J/cm²).
-
-
Post-Irradiation Incubation: Incubate both plates for another 24 hours at 37°C, 5% CO₂.
-
Viability Assessment:
-
Add 20 µL of MTS reagent to each well of both plates.[13]
-
Incubate for 2-3 hours at 37°C, 5% CO₂.
-
Measure the absorbance at 490 nm using a microplate reader.
-
C. Data Analysis & Interpretation
The key metric is the Photo Irritation Factor (PIF) , which compares the cytotoxicity of the compound under dark and irradiated conditions.
-
Calculate % Viability: % Viability = (Absorbance_Test_Well / Absorbance_Vehicle_Control_Well) * 100
-
Determine IC₅₀ Values: For dose-response experiments, calculate the concentration that inhibits 50% of cell viability for both the Dark (IC₅₀ Dark) and UVA (IC₅₀ UVA) plates.
-
Calculate PIF: PIF = IC₅₀ (Dark) / IC₅₀ (UVA)
| PIF Value | MPE Value | Prediction | Interpretation |
| < 2 | < 0.1 | No Phototoxicity | The compound shows no significant increase in toxicity after UVA exposure. |
| 2 to < 5 | 0.1 to < 0.15 | Probable Phototoxicity | The compound shows a measurable increase in toxicity after UVA exposure. |
| ≥ 5 | ≥ 0.15 | Phototoxic | The compound is considered phototoxic according to OECD guidelines.[10] |
| MPE (Mean Photo Effect) is an alternative calculation method also described in OECD TG432.[10] |
Protocol II: Estrogen Receptor Alpha (ERα) Agonist Reporter Assay
Caption: Mechanism of ERα luciferase reporter gene activation.
Detailed Protocol: ERα Luciferase Reporter Assay
A. Materials
-
Cell Line: T47D-KBluc cells (or other ERα-positive cell line stably transfected with an ERE-luciferase reporter construct).
-
Culture Medium: RPMI 1640 medium supplemented with 10% Charcoal-Stripped FBS (to remove endogenous hormones) and 1% Penicillin-Streptomycin.
-
Assay Plates: 96-well or 384-well solid white, flat-bottom tissue culture-treated plates (for luminescence).
-
Compound Plates: Benzophenone derivatives solubilized in 100% DMSO.
-
Reagents:
-
Positive Control: 17β-Estradiol (E2)
-
Antagonist Control (for validation): Fulvestrant (ICI 182,780)
-
Luminescence Substrate/Buffer System (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System).
-
B. Experimental Workflow
-
Cell Seeding: Seed T47D-KBluc cells into white assay plates at an optimized density (e.g., 1.5 x 10⁴ cells/well for 96-well) in 100 µL of hormone-free medium. Incubate for 24-48 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare a full dose-response curve for test compounds and the E2 positive control.
-
Add compounds to the cells (final DMSO concentration ≤0.5%).
-
Include vehicle control (DMSO only) and a full E2 dose-response curve on every plate for quality control.
-
-
Incubation: Incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow for receptor binding, gene transcription, and protein expression.
-
Signal Detection:
-
Equilibrate the assay plate and the luciferase reagent to room temperature.
-
Add a volume of luciferase reagent equal to the culture volume in the well (e.g., 100 µL).
-
Incubate for 5-10 minutes on a plate shaker to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a microplate luminometer.
-
C. Data Analysis & Interpretation
-
Data Normalization: Normalize the raw luminescence data (Relative Light Units, RLU) to the vehicle control to calculate "Fold Induction." Fold Induction = RLU_Test_Well / Average_RLU_Vehicle_Control
-
Dose-Response Curves: Plot Fold Induction against the logarithm of compound concentration. Fit the data to a four-parameter logistic equation to determine:
-
EC₅₀: The concentration that produces 50% of the maximal response.
-
Efficacy: The maximal fold induction achieved by the compound, often expressed as a percentage of the maximal response to the positive control (E2).
-
Scientist's Note on Trustworthiness: To ensure the assay is robust, run a full plate uniformity study before screening.[19] The Z'-factor, a statistical measure of assay quality, should be calculated for each screening plate using positive (E2) and negative (vehicle) controls. A Z'-factor > 0.5 is indicative of an excellent assay suitable for HTS.
Z' = 1 - ( (3 * SD_positive + 3 * SD_negative) / |Mean_positive - Mean_negative| )
References
-
Title: Cell Viability Assays Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]
-
Title: OECD Test Guideline 432: In Vitro 3T3 NRU Phototoxicity Test Source: National Toxicology Program (NTP) URL: [Link]
-
Title: Panel of Human ER Reporter Assays: ERα & ERβ Source: Indigo Biosciences URL: [Link]
-
Title: Comparison of Different Methods to Measure Cell Viability Source: Creative Bioarray URL: [Link]
-
Title: Exciting Updates to the OECD Test Guidelines Program Source: The Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM) URL: [Link]
-
Title: Effects of benzophenone-3 exposure on endocrine disruption and reproduction of Japanese medaka (Oryzias latipes) Source: PubMed URL: [Link]
-
Title: New implementation or update of OECD Guidelines Source: PRECLINICAL SCIENCE URL: [Link]
-
Title: Guidance Document on Integrated Approaches to Testing and Assessment (IATA) for Phototoxicity Testing Source: OECD URL: [Link]
-
Title: Test No. 432: In Vitro 3T3 NRU Phototoxicity Test Source: OECD URL: [Link]
-
Title: Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? Source: PubMed Central URL: [Link]
-
Title: MTT assay Source: Wikipedia URL: [Link]
-
Title: A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters Source: PubMed Central URL: [Link]
-
Title: Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity Source: PubMed URL: [Link]
-
Title: Human Estrogen Receptor Alpha Reporter Assay System Source: Indigo Biosciences URL: [Link]
-
Title: Screening Assessment Methanone, diphenyl- (Benzophenone) Source: Canada.ca URL: [Link]
-
Title: Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity Source: ResearchGate URL: [Link]
-
Title: Cell-based Assays to Identify ERR and ERR/PGC Modulators Source: PubMed Central URL: [Link]
-
Title: Benzophenone: The UV Filter That May Harm More Than Help Source: Damiva URL: [Link]
-
Title: Endocrine-disrupting effect of the ultraviolet filter benzophenone-3 in zebrafish, Danio rerio Source: PubMed URL: [Link]
-
Title: Integrated Approaches to Testing and Assessment of Benzophenone Compounds on Endocrine Disruption Source: ResearchGate URL: [Link]
-
Title: Draft evaluation statement - Benzophenone Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]
-
Title: Amended Safety Assessment of Benzophenones as Used in Cosmetics Source: Cosmetic Ingredient Review URL: [Link]
-
Title: Screening of Benzophenone Ultraviolet Absorbers with High-Efficiency Light Absorption Capacity, Low-Permeability and Low-Toxicity by 3D-QSAR Model Source: ResearchGate URL: [Link]
-
Title: Leveraging High Throughput Screening services to accelerate drug discovery and development Source: Syngene International Ltd URL: [Link]
-
Title: Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay Source: PubMed URL: [Link]
-
Title: Unleashing high-throughput reaction screening Source: Unchained Labs URL: [Link]
-
Title: Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands Source: PubMed URL: [Link]
-
Title: HTS Assay Validation Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]
-
Title: Infinium HTS Assay Reference Guide Source: Illumina Support URL: [Link]
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Application Notes and Protocols: 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the utilization of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone as a molecular probe for photoaffinity labeling. This document is intended for researchers in chemical biology, pharmacology, and drug discovery who are seeking to identify and characterize the protein targets of bioactive small molecules.
Introduction: The Power of Benzophenone-Based Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system.[1] It employs a photoactivatable chemical probe that, upon irradiation with light, forms a covalent bond with its target protein.[2] Benzophenone-based probes are widely used due to their chemical stability and efficient photo-crosslinking upon UV irradiation (~350 nm).[1][3]
The subject of these notes, this compound, is a trifunctional molecular probe. It integrates:
-
A benzophenone core for UV-light-induced covalent crosslinking to its binding partner.
-
A pyrrolidinomethyl moiety, a common pharmacophore in many biologically active compounds, which can guide the probe to specific protein targets.[4]
-
Dichloro substitutions on one of the phenyl rings, which can modulate the probe's electronic properties and binding affinity.
This unique combination of features makes this compound a valuable tool for "target deconvolution" – the process of identifying the specific molecular targets responsible for the biological effects of a drug candidate.
Physicochemical Properties and Handling
While specific experimental data for this compound is not extensively published, its properties can be inferred from related structures.
| Property | Estimated Value/Information | Source/Justification |
| Molecular Formula | C₁₈H₁₇Cl₂NO | Based on structure |
| Molecular Weight | ~334.24 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white solid | Typical for benzophenone derivatives[5] |
| Solubility | Soluble in organic solvents (DMSO, DMF, alcohols), sparingly soluble in water | General property of benzophenones[6] |
| Storage | Store at -20°C, protected from light | To prevent degradation and premature photoactivation |
| UV Absorbance Max (λmax) | ~350-365 nm | Characteristic of the benzophenone chromophore[7] |
Important Handling Precautions:
-
Light Sensitivity: As a photoactivatable probe, all handling, storage, and incubation steps should be performed in the dark or under amber light to prevent premature activation.
-
Standard Laboratory Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
Mechanism of Action: Covalent Target Capture
The utility of this compound as a molecular probe is rooted in the photochemistry of the benzophenone moiety. The process can be broken down into three key steps:
-
Non-covalent Binding: The probe is introduced to a biological system (e.g., cell lysate, intact cells) and allowed to bind non-covalently to its protein target(s). This interaction is driven by the pyrrolidinomethyl group and other structural features of the molecule.
-
Photoactivation: Upon irradiation with UV light (typically 350-365 nm), the benzophenone carbonyl group undergoes excitation to a reactive triplet diradical state.[1]
-
Covalent Crosslinking: This highly reactive intermediate can then abstract a hydrogen atom from a nearby amino acid side chain (C-H or N-H bonds) of the target protein, resulting in the formation of a stable, covalent carbon-carbon or carbon-nitrogen bond. This permanently "labels" the target protein.[1][3]
The workflow for a typical photoaffinity labeling experiment is depicted below:
Caption: A generalized workflow for a photoaffinity labeling experiment.
Experimental Protocols
The following protocols provide a framework for using this compound to identify protein targets in a cellular context. Note: These are starting points and should be optimized for your specific biological system and experimental goals.
Protocol 1: In-vitro Photoaffinity Labeling of a Cell Lysate
This protocol is designed to identify protein targets in a complex protein mixture.
Materials:
-
This compound (stock solution in DMSO)
-
Cell lysate from your cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
UV crosslinker with 350-365 nm bulbs
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Prepare Cell Lysate: Culture and harvest cells according to your standard protocol. Lyse the cells in an appropriate lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the lysate.
-
Incubation with Probe:
-
In a microcentrifuge tube, dilute the cell lysate to a final protein concentration of 1-5 mg/mL.
-
Add the this compound probe to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically.
-
As a negative control, prepare a sample with an equivalent volume of DMSO.
-
For competition experiments (to validate specificity), pre-incubate the lysate with a 100-fold molar excess of a known, non-photoactivatable binder for 30 minutes before adding the probe.
-
Incubate all samples for 1 hour at 4°C with gentle rotation, protected from light.
-
-
UV Crosslinking:
-
Transfer the samples to a 96-well plate or open tubes.
-
Place the samples on ice in a UV crosslinker.
-
Irradiate with 350-365 nm UV light for 15-30 minutes. Note: The optimal irradiation time should be determined.
-
-
Analysis:
-
Add SDS-PAGE loading buffer to the samples and boil for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Labeled proteins can be visualized by various methods. If the probe contains a reporter tag (e.g., biotin, alkyne), proceed with the appropriate detection method (e.g., streptavidin blot for biotin, click chemistry followed by fluorescent tag detection for alkyne). If no tag is present, labeled proteins may be identified by mass spectrometry, looking for the mass shift corresponding to the probe.
-
Data Interpretation and Validation
A successful photoaffinity labeling experiment will result in the specific labeling of one or more proteins. Key to validating these results is the inclusion of proper controls.
| Control | Purpose | Expected Outcome |
| No UV Irradiation | To ensure that any observed labeling is light-dependent. | No labeled protein bands should be observed. |
| DMSO Vehicle Control | To control for any effects of the solvent. | No labeled protein bands should be observed. |
| Competition Experiment | To demonstrate that the probe binds to a specific site. | The intensity of the labeled protein band should be significantly reduced or absent. |
The identification of labeled proteins is typically achieved by excising the protein band from the gel, followed by in-gel digestion and analysis by mass spectrometry.
Advanced Applications and Probe Modification
The core structure of this compound can be further modified to enhance its utility. For instance, the addition of a "clickable" handle, such as an alkyne or azide group, allows for the use of bioorthogonal chemistry to attach a reporter tag (e.g., biotin for enrichment, or a fluorophore for visualization) after the crosslinking step.[2] This two-step approach minimizes potential steric hindrance from a bulky tag during the initial binding event.
Caption: Potential modifications to the core probe structure.
References
-
Drucker, D. J., & Yip, C. C. (2018). Photoaffinity labeling in target- and binding-site identification. Nature Reviews Drug Discovery, 17(10), 715-730. [Link]
-
Wu, H., et al. (2018). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. Chemistry – A European Journal, 24(53), 14092-14096. [Link]
-
Han, P., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. RSC Advances, 13(2), 1166-1170. [Link]
-
Kawamura, A., & Mihai, D. M. (2012). Probing Proteomes with Benzophenone Photoprobes. In Chemical Proteomics (pp. 65-75). Humana Press. [Link]
-
Adeoye, M. D., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Research Journal of Applied Sciences, Engineering and Technology, 12(11), 1121-1129. [Link]
-
Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. [Link]
-
Di Stefano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4747. [Link]
-
Brorström-Lundén, E., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. International Journal of Environmental Research and Public Health, 20(3), 2145. [Link]
-
Srinivasan, P. A., & Suganthi, M. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Asian Journal of Chemistry, 20(3), 1775-1780. [Link]
-
PubChem. (n.d.). Benzophenone. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
Application Notes and Protocols for In-Vivo Evaluation of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of in-vivo studies for the novel compound 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone. Lacking extensive prior characterization, this guide establishes a foundational strategy for investigating its potential therapeutic effects. Drawing from the known bioactivities of structurally related benzophenone and pyrrolidine-containing molecules, we hypothesize a potential role for this compound in oncology, specifically as an anti-angiogenic and anti-proliferative agent. The following application notes and protocols are designed to rigorously test this hypothesis in a preclinical setting, emphasizing scientific integrity, logical progression, and self-validating experimental systems.
Introduction and Rationale
This compound is a synthetic molecule incorporating a dichlorinated benzophenone scaffold and a pyrrolidinomethyl group. While direct biological data for this specific molecule is not extensively available, the constituent chemical moieties provide a logical starting point for hypothesizing its mechanism of action. Benzophenone derivatives have been investigated for a range of bioactivities, including anticancer properties.[1][2] Specifically, some benzophenone-benzimidazole analogs have demonstrated cytotoxic and anti-proliferative effects against carcinoma cells and have been shown to inhibit tumor growth in vivo through angioprevention.[1] The pyrrolidine ring is also a common feature in various biologically active compounds, including those targeting integrins, which can play a role in angiogenesis and tumor metastasis.
Therefore, a primary hypothesis for the in-vivo activity of this compound is its potential to inhibit tumor growth by disrupting tumor vasculature and inducing cancer cell cytotoxicity. This guide outlines a phased in-vivo experimental plan to systematically evaluate this hypothesis, starting with initial tolerability and pharmacokinetic assessments, followed by efficacy studies in established cancer models.
Preliminary In-Vivo Assessments
Prior to efficacy studies, it is crucial to establish the foundational pharmacokinetic and toxicological profile of this compound. These initial studies will inform dose selection and treatment regimens for subsequent experiments.
Maximum Tolerated Dose (MTD) and Dose-Range Finding Study
Objective: To determine the highest dose of this compound that can be administered to a rodent model without causing unacceptable toxicity.
Rationale: The MTD is a critical parameter for designing effective and ethical in-vivo studies. It ensures that the doses used in efficacy studies are not overtly toxic, which could confound the interpretation of anti-tumor effects. Information on related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and the parent benzophenone structure can provide initial guidance on potential target organs for toxicity, such as the kidney and liver.[3][4][5]
Protocol:
-
Animal Model: Naive, healthy female BALB/c mice, 6-8 weeks old.
-
Group Size: 3-5 mice per group.
-
Vehicle: Formulate the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Dosing: Administer single escalating doses of this compound via oral gavage or intraperitoneal injection. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, changes in behavior) for 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
| Parameter | Description |
| Animal Model | BALB/c mice (female, 6-8 weeks) |
| Group Size | 3-5 mice per dose group |
| Route of Administration | Oral (gavage) or Intraperitoneal (IP) |
| Starting Dose | 10 mg/kg |
| Dose Escalation | 30, 100, 300 mg/kg (or as determined by observations) |
| Observation Period | 14 days |
| Primary Endpoints | Mortality, body weight change, clinical signs of toxicity (e.g., lethargy, anorexia, ruffled fur) |
| MTD Definition | Highest dose causing no mortality and <20% body weight loss. |
Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rodent model.
Rationale: Understanding the PK profile is essential for designing an effective dosing schedule. It helps to determine how frequently the compound needs to be administered to maintain a therapeutic concentration in the plasma and target tissues. For some related compounds, bioavailability has been a key factor to optimize.
Protocol:
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.
-
Group Size: 3-4 rats per group.
-
Dosing: Administer a single dose of the compound (e.g., a dose below the MTD) via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
| Parameter | Description |
| Animal Model | Sprague-Dawley rats (male, 8-10 weeks) with jugular vein cannulation |
| Group Size | 3-4 rats per route of administration |
| Routes of Administration | Intravenous (IV) and Oral (PO) |
| Dose | A single, non-toxic dose (e.g., 50% of the MTD) |
| Sampling Times | Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose |
| Analytical Method | LC-MS/MS for plasma concentration determination |
| Key PK Parameters | Cmax, Tmax, AUC (Area Under the Curve), t1/2 (half-life), F% (Oral Bioavailability) |
In-Vivo Efficacy Evaluation in a Xenograft Model
Based on the hypothesized anti-cancer activity, a human tumor xenograft model is a logical next step to assess the efficacy of this compound.
Objective: To evaluate the anti-tumor efficacy of this compound in an in-vivo subcutaneous xenograft model.
Rationale: This model allows for the direct assessment of the compound's ability to inhibit the growth of human cancer cells in a living organism. The choice of cell line should ideally be based on any available in-vitro screening data. In the absence of such data, a common and aggressive cell line like MDA-MB-231 (breast cancer) or A549 (lung cancer) can be used.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells in Matrigel into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Treatment Groups:
-
Vehicle control
-
This compound (Dose 1, e.g., 50% MTD)
-
This compound (Dose 2, e.g., MTD)
-
Positive control (e.g., a standard-of-care chemotherapy agent for breast cancer)
-
-
Dosing: Administer treatment daily (or as determined by PK data) via the determined route for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Caption: Xenograft Efficacy Study Workflow.
Mechanistic In-Vivo Studies
To validate the hypothesized anti-angiogenic mechanism of action, further in-vivo studies can be conducted.
Matrigel Plug Angiogenesis Assay
Objective: To directly assess the effect of this compound on neovascularization in vivo.
Rationale: This assay provides a direct measure of angiogenesis by quantifying the formation of new blood vessels into a Matrigel plug containing pro-angiogenic factors.
Protocol:
-
Animal Model: C57BL/6 mice, 6-8 weeks old.
-
Matrigel Preparation: Mix Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and heparin.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of the mice.
-
Treatment: Administer this compound and vehicle control daily for 7-10 days.
-
Endpoint: Excise the Matrigel plugs and quantify the extent of vascularization by measuring hemoglobin content (e.g., using Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
Caption: Matrigel Plug Angiogenesis Assay Workflow.
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between treatment groups should be determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This document provides a foundational framework for the in-vivo investigation of this compound. By systematically progressing from initial safety and pharmacokinetic assessments to robust efficacy and mechanistic studies, researchers can effectively evaluate its potential as a novel therapeutic agent. The proposed experimental designs are based on the logical hypothesis of anti-cancer and anti-angiogenic activity derived from the analysis of its chemical structure and the known properties of related compounds. Adherence to these protocols will ensure the generation of reliable and interpretable data to guide future drug development efforts.
References
- Toxicology of 2,4-D. (2020).
- Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- Minnesota Department of Health. (2023). Benzophenone Toxicological Summary.
- Ohmori, O., et al. (2009). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 52(24), 7974-92.
- Song, J. S. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Kamal, A., et al. (2014). Synthesis, angiopreventive activity, and in vivo tumor inhibition of novel benzophenone-benzimidazole analogs. Bioorganic & Medicinal Chemistry, 22(1), 538-548.
- Melnikov, A. A., et al. (2021). In vivo neurophysiological assessment of in silico predictions of neurotoxicity: citronellal, 3,4-dichloro-1-butene, and benzyl bromoacetate. Toxicological Sciences, 182(1), 108-120.
- Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid.
- LookChem. (n.d.). 3-CHLORO-4'-PYRROLIDINOMETHYL BENZOPHENONE.
- Agency for Toxic Substances and Disease Registry. (2020). References - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- Pattan, S. R., et al. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 26(11), 3247.
- ChemicalBook. (n.d.). 2-CHLORO-4'-PYRROLIDINOMETHYL BENZOPHENONE.
- Parchem. (n.d.). This compound.
- ChemicalBook. (n.d.). 3-CHLORO-4'-PYRROLIDINOMETHYL BENZOPHENONE synthesis.
Sources
- 1. Synthesis, angiopreventive activity, and in vivo tumor inhibition of novel benzophenone-benzimidazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. health.state.mn.us [health.state.mn.us]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Fluorescent labeling with 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone derivatives
An Application Guide to Covalent Fluorescent Labeling with 2,4-Dichloro-4'-pyrrolidinomethyl Benzophenone Derivatives
Introduction: A Novel Tool for Covalent Bioconjugation
In the dynamic fields of molecular biology and drug development, the precise labeling of biomolecules is paramount for elucidating function, tracking interactions, and developing targeted therapeutics. Traditional fluorescent labeling strategies often rely on the presence of specific, highly reactive functional groups on the target biomolecule, such as primary amines (e.g., lysine residues) or thiols (e.g., cysteine residues).[1] While effective, these methods can be limited by the availability and location of these residues, potentially perturbing the biomolecule's native structure and function.[2]
This application note introduces a versatile class of labeling reagents—this compound derivatives—that bypass the need for specific nucleophilic targets. These reagents leverage the unique photochemistry of the benzophenone moiety, which, upon activation with UV light, forms a highly reactive species capable of forming stable, covalent bonds with C-H bonds in proximity.[3][4] This provides a powerful tool for labeling previously inaccessible sites on proteins, nucleic acids, and other biomolecules. The specific substitutions on the benzophenone core, including the dichloro and pyrrolidinomethyl groups, are engineered to modulate the reagent's photophysical properties and reactivity, offering a unique solution for robust and specific fluorescent labeling.[5][6]
This guide provides a comprehensive overview of the underlying mechanism, detailed protocols for labeling and purification, and critical quality control measures to ensure the generation of high-quality, reliably labeled conjugates for downstream applications.
Mechanism of Photo-Induced Covalent Labeling
The labeling process is predicated on the well-established photochemistry of benzophenone.[7] Unlike traditional labels that undergo ground-state chemical reactions, this process is initiated by light, providing temporal and spatial control over the conjugation event.[4]
The mechanism proceeds through the following key steps:
-
Photo-Excitation: The benzophenone core absorbs UV light, typically in the 350-360 nm range, promoting an electron from a non-bonding n-orbital to an anti-bonding π-orbital (an n→π transition).[3]
-
Intersystem Crossing (ISC): The initial singlet excited state rapidly and efficiently undergoes intersystem crossing to a more stable triplet excited state.[8] This triplet state has a diradical character, making it highly reactive.
-
Hydrogen Abstraction: The excited triplet benzophenone abstracts a hydrogen atom from a nearby C-H bond on the target biomolecule. This reaction is relatively indiscriminate but shows some preference for C-H bonds adjacent to heteroatoms.[3][9] This step generates a semipinacol ketyl radical on the labeling reagent and a carbon-centered radical on the target molecule.
-
Covalent Bond Formation: The two radical species rapidly combine ("radical recombination") to form a stable, covalent C-C bond, permanently affixing the fluorescent label to the target.[9]
This light-activated mechanism is advantageous because the reagent remains inert until purposefully irradiated, minimizing non-specific reactions during initial incubation steps.[3]
Sources
- 1. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Introduction
Welcome to the technical support guide for the synthesis of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important synthetic intermediate. The primary route to this molecule is the Friedel-Crafts acylation of 1,3-dichlorobenzene with 4-(pyrrolidinomethyl)benzoyl chloride. This guide provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind key experimental choices to help you navigate the complexities of this reaction.
The overall synthesis is typically a two-step process:
-
Conversion of 4-(pyrrolidinomethyl)benzoic acid to its corresponding acyl chloride.
-
Friedel-Crafts acylation of 1,3-dichlorobenzene with the synthesized acyl chloride.
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter at each stage.
Section 1: Starting Materials and Reagent Integrity
Q1: I'm experiencing low yields and side reactions when preparing the 4-(pyrrolidinomethyl)benzoyl chloride intermediate. What could be the cause?
A1: The preparation of 4-(pyrrolidinomethyl)benzoyl chloride from its corresponding carboxylic acid is a critical first step, and its success hinges on managing the reactivity of the basic pyrrolidine nitrogen.
-
Causality: The pyrrolidine nitrogen is a Lewis base and will react readily with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. This side reaction consumes your reagent and can lead to complex impurities. Furthermore, the resulting acyl chloride can potentially react with another molecule of the starting material's pyrrolidine group, leading to amide formation and oligomeric byproducts.
-
Solution - Acid Salt Protection: The most effective strategy is to use the hydrochloride salt of 4-(pyrrolidinomethyl)benzoic acid as your starting material. The protonated nitrogen (pyrrolidinium chloride) is no longer nucleophilic and will not interfere with the chlorination of the carboxylic acid. If you are starting with the free base, you can generate the HCl salt in situ or as a separate preliminary step.
-
Protocol Insight: When using thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent.[1] However, ensure all excess thionyl chloride is thoroughly removed under vacuum post-reaction, as its presence will interfere with the subsequent Friedel-Crafts step by reacting with the Lewis acid catalyst.
Q2: My Friedel-Crafts reaction has poor conversion, and I recover a lot of starting material. Is my Lewis acid catalyst the problem?
A2: Yes, inactive or insufficient Lewis acid catalyst is one of the most common reasons for failure in Friedel-Crafts acylation.[2][3]
-
Expertise & Experience: Aluminum chloride (AlCl₃), the most common catalyst for this reaction, is extremely hygroscopic. It reacts violently with atmospheric moisture to form aluminum hydroxide, rendering it inactive.[2][4] Using old or improperly stored AlCl₃ is a frequent source of failure.
-
Trustworthiness - A Self-Validating System:
-
Source Fresh Catalyst: Always use a freshly opened bottle of high-purity, anhydrous AlCl₃.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (e.g., >120°C) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, freshly distilled if necessary.[3]
-
Handling: Weigh and transfer the AlCl₃ quickly in a glove box or under a positive pressure of inert gas to minimize exposure to air.
-
Section 2: Troubleshooting the Friedel-Crafts Acylation Reaction
Q3: The reaction is very sluggish or fails completely, even with fresh catalyst. What are the key parameters to optimize for this specific reaction?
A3: This is a challenging acylation due to the deactivated nature of the aromatic substrate. Several factors must be carefully balanced.
-
Substrate Deactivation: 1,3-dichlorobenzene is an electron-poor (deactivated) aromatic ring because the chlorine atoms are electron-withdrawing groups.[2] This deactivation makes the ring less nucleophilic and thus less reactive towards the electrophilic acylium ion, requiring more forcing conditions than the acylation of benzene itself.
-
Catalyst Stoichiometry (Critical): Friedel-Crafts acylation is often not truly "catalytic." The product, a ketone, is a Lewis base that forms a stable complex with AlCl₃.[2][3] This complexation effectively removes the AlCl₃ from the reaction cycle. Therefore, a stoichiometric amount (at least 1.0 equivalent) of AlCl₃ relative to the acyl chloride is required . In practice, using a slight to significant excess (e.g., 1.1 to 2.0 equivalents) is common to drive the reaction to completion.[3]
-
Temperature Control: The reaction temperature is a critical variable that must be optimized.[2][5]
-
Too low (e.g., 0°C) may not provide enough energy to overcome the activation barrier for this deactivated substrate.
-
Too high (e.g., >80°C) can lead to decomposition of the acyl chloride or the formation of tarry byproducts.[4] A moderate temperature, typically in the range of 40-60°C, is a good starting point for this system.[6]
-
-
Solvent Choice: While 1,3-dichlorobenzene can sometimes be used as both reactant and solvent if used in large excess, an inert solvent is generally preferred. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Ensure the solvent is rigorously dried before use.
Q4: I'm observing the formation of multiple products. How can I control the regioselectivity?
A4: In the acylation of 1,3-dichlorobenzene, the two chlorine atoms direct the incoming electrophile. Both are ortho, para-directors, but they also deactivate the ring.
-
Mechanistic Rationale:
-
The C4 position is para to one chlorine and ortho to the other.
-
The C2 position is ortho to both chlorines.
-
The C5 position is sterically hindered and electronically disfavored.
-
-
Improving Selectivity: Acylation at the C4 position is generally favored electronically and sterically over the C2 position. The formation of the 2,4-dichloro isomer is the expected major product. If you are observing significant amounts of other isomers, it could be due to excessively high reaction temperatures, which can overcome the subtle energetic differences between the possible intermediates. Maintaining a moderate, controlled temperature is key to maximizing the yield of the desired 2,4-disubstituted product.
Q5: The reaction mixture turns into a dark, intractable tar. How can this be prevented?
A5: Tar formation is a clear sign of side reactions, almost always caused by excessive heat.[4]
-
Causality: The Friedel-Crafts acylation is a highly exothermic reaction. If the addition of reagents is too fast or the external cooling is insufficient, localized hot spots can develop, leading to the decomposition of the acylium ion intermediate and polymerization of the aromatic substrate.
-
Preventative Measures:
-
Controlled Addition: Add the acyl chloride solution dropwise to the stirred suspension of AlCl₃ and 1,3-dichlorobenzene.
-
Efficient Cooling: Use an ice-water or ice-salt bath to manage the initial exotherm, especially during reagent addition.[4]
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat evenly and prevent reagents from concentrating in one area.
-
Section 3: Work-up and Purification Strategies
Q6: My yield drops significantly after the aqueous work-up. How can I optimize the extraction process?
A6: The basic pyrrolidine nitrogen in your product introduces a pH-dependent solubility that must be managed during extraction.
-
The Challenge: The standard Friedel-Crafts work-up involves quenching the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[7] This hydrolyzes the aluminum complexes and protonates the pyrrolidine nitrogen, forming a water-soluble ammonium salt. If you attempt to extract with an organic solvent at this low pH, your product will remain in the aqueous layer, leading to catastrophic yield loss.
-
The Solution - A pH-Adjusted Extraction:
-
Quench: Perform the initial quench in acidic water as usual to break up the aluminum complexes.
-
Basify: After quenching, carefully add a base (e.g., 2M NaOH solution or saturated NaHCO₃) to the entire mixture until the aqueous layer is basic (pH > 9). This deprotonates the pyrrolidinium salt, rendering the product neutral and soluble in organic solvents.
-
Extract: You can now perform the extraction with a suitable organic solvent like dichloromethane or ethyl acetate to recover your product.
-
Wash: Wash the combined organic layers with water and then brine to remove inorganic salts before drying.[8]
-
Q7: What is the most effective method for purifying the final product?
A7: The choice of purification depends on the nature of the impurities.
-
Crystallization: If the crude product is a solid and of reasonable purity (>85-90%), crystallization is the preferred method for large-scale purification. A mixed solvent system (e.g., ethanol/water or isopropanol/hexane) may be required.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is effective.[8] A gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point. Adding a small percentage (e.g., 1%) of triethylamine to the eluent can help prevent the basic product from tailing on the acidic silica gel.
-
Vacuum Distillation: This method is generally not suitable for this product due to its high molecular weight and likely high boiling point.
Data Presentation
Table 1: Summary of Key Parameters for Yield Optimization
| Parameter | Recommendation | Rationale | Potential Issue if Deviated |
| Catalyst (AlCl₃) Quality | Use fresh, anhydrous AlCl₃ from a sealed container. | AlCl₃ is extremely sensitive to moisture, which deactivates it.[2][3] | Low or no conversion. |
| Catalyst Stoichiometry | 1.1 - 2.0 molar equivalents (relative to acyl chloride). | The ketone product complexes with and deactivates the catalyst.[3] | Incomplete reaction, low yield. |
| Reaction Temperature | 40 - 60°C; control exotherm during addition with cooling. | Balances activation energy for a deactivated ring with preventing side reactions.[4][5] | Too low: no reaction. Too high: tar formation, low yield. |
| Work-up pH | Adjust aqueous layer to pH > 9 before extraction. | The pyrrolidine nitrogen must be deprotonated for the product to be soluble in organic solvents. | Significant or total loss of product to the aqueous layer. |
| Anhydrous Conditions | Flame-dry glassware; use anhydrous solvents. | Prevents deactivation of the Lewis acid catalyst.[2] | Low or no conversion. |
Experimental Protocols
Protocol 1: Synthesis of 4-(pyrrolidinomethyl)benzoyl chloride hydrochloride
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel (both protected by CaCl₂ drying tubes), add 4-(pyrrolidinomethyl)benzoic acid (1.0 eq).
-
Suspension: Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 5-10 mL per gram of acid).
-
Chlorination: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature. Add a catalytic amount (2-3 drops) of DMF.[1]
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours, or until the evolution of HCl gas ceases and the solution becomes clear.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure (vacuum). The resulting solid is the desired acyl chloride hydrochloride, which should be used immediately in the next step.
Protocol 2: Friedel-Crafts Acylation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous 1,3-dichlorobenzene (3.0 - 5.0 eq). The excess dichlorobenzene can serve as the solvent.
-
Reagent Addition: Dissolve the crude 4-(pyrrolidinomethyl)benzoyl chloride hydrochloride from the previous step (1.0 eq) in a minimal amount of anhydrous DCE and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes. Use an ice bath to maintain the initial temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 50-60°C for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to room temperature, then cool further in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add 2M NaOH solution until the aqueous layer is basic (pH > 9). Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or crystallization to obtain this compound.
Visualization
Overall Reaction Scheme
Caption: Two-step synthesis of the target compound.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for diagnosing low yield issues.
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- Benchchem. Technical Support Center: Optimization of Benzophenone Synthesis.
-
ResearchGate. Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Available from: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. Available from: [Link]
-
PubMed Central. Synthesis of New Optically Active 2-Pyrrolidinones. Available from: [Link]
- Benchchem. Technical Support Center: Synthesis of 4-(Chloromethyl)benzoyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Degradation of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone. This guide is designed to provide in-depth technical assistance and troubleshooting for your experimental studies on the degradation pathways of this molecule. Given the novelty of this compound, this resource synthesizes data from structurally related molecules to predict and address potential challenges in your work.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure, which features a 2,4-dichlorinated benzophenone core and a pyrrolidinomethyl group, the primary degradation pathways are anticipated to be photodegradation, oxidation, and hydrolysis.[1]
-
Photodegradation: The benzophenone moiety is a well-known photosensitizer. Upon exposure to UV light, it can form an excited triplet state, leading to the generation of reactive oxygen species (ROS) such as hydroxyl radicals. These radicals can then attack the aromatic rings, leading to hydroxylation, dehalogenation (removal of chlorine atoms), and potential cleavage of the molecule.[1] The pyrrolidine ring may also be susceptible to photo-oxidation.
-
Oxidation: Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), is expected to target the electron-rich sites of the molecule. This includes the aromatic rings, leading to hydroxylation, and the pyrrolidinomethyl group, which can be oxidized to various products, including N-oxides or ring-opened derivatives. The oxidation of 2,4-dichlorophenol, a related structure, is known to proceed via dimerization and subsequent oxidation.[2]
-
Hydrolysis: While benzophenones are generally stable to hydrolysis, the presence of the pyrrolidinomethyl group may introduce some susceptibility, particularly at pH extremes and elevated temperatures.[1] However, significant degradation under typical hydrolytic conditions (acidic, basic, and neutral) may be slow.
Q2: I'm observing an unexpected peak in my HPLC chromatogram after photostability testing. What could it be?
A2: An unexpected peak following photostability studies is likely a photodegradation product. Given the 2,4-dichlorobenzophenone structure, several possibilities exist:
-
Dechlorination Products: One or both chlorine atoms on the phenyl ring could be reductively or hydrolytically replaced. This would result in peaks corresponding to monochlorinated or non-chlorinated benzophenone derivatives.
-
Hydroxylated Derivatives: The aromatic rings are susceptible to hydroxylation in the presence of light and oxygen. You may be observing the formation of phenolic derivatives of the parent compound.
-
Products of Pyrrolidine Ring Opening: The pyrrolidinomethyl group could undergo photo-oxidative degradation, leading to ring-opening and the formation of various amine or aldehyde-containing products.
-
Dimerization Products: As seen with 2,4-dichlorophenol, dimerization can occur, leading to larger molecular weight species.[2]
To identify this unknown peak, it is crucial to employ mass spectrometry (LC-MS/MS) to obtain the molecular weight and fragmentation pattern of the new compound.
Q3: My mass balance in the forced degradation studies is low. What are the potential reasons?
A3: Achieving a good mass balance is a common challenge in forced degradation studies.[3] A low mass balance suggests that not all degradation products are being detected. Potential reasons include:
-
Formation of Non-UV Active Degradants: Some degradation pathways, particularly those involving extensive ring cleavage, can lead to small, non-aromatic molecules (e.g., carboxylic acids) that may not have a significant UV chromophore and are therefore not detected by a standard HPLC-UV detector.[1][4]
-
Formation of Volatile Degradants: If the degradation process leads to volatile products, they may be lost during sample preparation or analysis, especially if using techniques like GC-MS.
-
Precipitation of Degradants: Some degradation products may be less soluble than the parent compound in the chosen mobile phase, leading to precipitation and an underestimation of their concentration.
-
Adsorption to Container Surfaces: Both the parent compound and its degradants may adsorb to the surfaces of glassware or sample vials.
-
Incomplete Separation: Co-elution of the parent peak with one or more degradation products can lead to inaccurate quantification. A stability-indicating method must be able to separate the drug substance peak from all degradant peaks.[5]
Troubleshooting Guides
Troubleshooting Poor Peak Shape and Resolution in HPLC Analysis
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between basic analytes (like the pyrrolidine nitrogen) and residual silanols on the HPLC column. | Use a base-deactivated column. Add a competing base (e.g., triethylamine) to the mobile phase. Operate at a lower pH to protonate the amine. |
| Peak Fronting | Sample overload. | Decrease the concentration of the injected sample. |
| Co-eluting Peaks | Insufficient method selectivity for separating structurally similar degradation products. | Optimize the mobile phase composition (e.g., organic modifier, pH, buffer concentration). Try a different column chemistry (e.g., phenyl-hexyl instead of C18). Adjust the gradient slope. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Flush the system with a strong solvent. Use fresh, high-purity mobile phase solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study - General Guidelines
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C.
-
Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80-100°C).
-
Photodegradation: Expose the drug substance in solution to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Collection and Neutralization: Withdraw aliquots at various time points. Neutralize the acidic and basic samples before analysis. For oxidative degradation, quenching the reaction may be necessary.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method, typically with UV and mass spectrometric detection.[6][7]
Visualizing Degradation Pathways
The following diagrams illustrate the predicted degradation pathways based on the chemistry of related compounds.
Predicted Photodegradation Pathway
Caption: Predicted photodegradation of this compound.
Experimental Workflow for Degradation Studies
Caption: Workflow for forced degradation studies and analysis.
References
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(11). Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2017). 5.9 2,4-d (020) residue and analytical aspects. Retrieved from [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation – A Review. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(22), 1-8. Retrieved from [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Retrieved from [Link]
-
Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-825. Retrieved from [Link]
-
Eawag. (n.d.). 2,4-Dichlorophenoxyacetic Acid Pathway Map. Eawag-BBD. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
Moja, M. M., Chirwa, E. M. N., & Tichapondwa, S. M. (2020). Visible Light Activated Photocatalytic Degradation of 2,4-Dichlorophenol using Silver Halide Photocatalysts. Chemical Engineering Transactions, 80, 25-30. Retrieved from [Link]
-
Tichapondwa, S. M., et al. (2024). Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. Environmental Science and Pollution Research, 31(8), 11857-11872. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Tichapondwa, S. M., et al. (2024). Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. ResearchGate. Retrieved from [Link]
-
Di Corcia, A., et al. (2000). Ion chromatography-electrospray mass spectrometry for the identification of low-molecular-weight organic acids during the 2,4-dichlorophenol degradation. Journal of Chromatography A, 893(1), 149-161. Retrieved from [Link]
-
Bastidas-Barranco, M., et al. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO₂. Catalysts, 14(9), 659. Retrieved from [Link]
-
Casero, I., et al. (2003). Oxidation of 2,4-dichlorophenol catalyzed by horseradish peroxidase: characterization of the reaction mechanism by UV-visible spectroscopy and mass spectrometry. Journal of Inorganic Biochemistry, 95(2-3), 171-176. Retrieved from [Link]
-
Tichapondwa, S. M., et al. (2024). Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. Environmental Science and Pollution Research, 31(8), 11857-11872. Retrieved from [Link]
-
Khaltab, I., et al. (2021). Simultaneous detection and identification of precursors, degradation and co-products of chemical warfare agents in drinking water by ultra-high performance liquid chromatography–quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1650, 462243. Retrieved from [Link]
-
Rifai, A. M., et al. (2024). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. Environmental Science and Pollution Research, 31(21), 31699-31711. Retrieved from [Link]
-
Eawag. (2003). 2,4-Dichlorotoluene Pathway Map. Eawag-BBD. Retrieved from [Link]
-
Yu, Y., et al. (2011). Proposed degradation pathways of 1,1,1-trichloro-2,2-bis-(p-chlorophenyl)ethane (p,p'-DDT). ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (2025). Inhibiting the Production of Polychlorinated Organic Pollutants in the Hydrolysis Oxidation Process of 1,2-Dichlorobenzene. Catalysts, 15(6), 724. Retrieved from [Link]
-
Wang, J., et al. (2025). Inhibiting the Production of Polychlorinated Organic Pollutants in the Hydrolysis Oxidation Process of 1,2-Dichlorobenzene. ResearchGate. Retrieved from [Link]
Sources
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- 2. Oxidation of 2,4-dichlorophenol catalyzed by horseradish peroxidase: characterization of the reaction mechanism by UV-visible spectroscopy and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Ion chromatography-electrospray mass spectrometry for the identification of low-molecular-weight organic acids during the 2,4-dichlorophenol degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. epa.gov [epa.gov]
Technical Support Center: Overcoming Resistance to Benzophenone-Based Anticancer Agents
Introduction
The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including potent anticancer effects.[1][2] Many benzophenone derivatives exert their anticancer activity by targeting tubulin polymerization, binding to the colchicine site, which leads to microtubule damage and cell cycle arrest in the G2/M phase.[3] However, as with many targeted anticancer therapeutics, the emergence of drug resistance is a significant hurdle limiting their long-term efficacy in both preclinical and clinical settings.[4]
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome challenges associated with resistance to benzophenone-based anticancer agents. Here, we synthesize technical accuracy with field-proven insights to guide your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line shows a gradual decrease in sensitivity to my benzophenone lead compound over several passages. What are the likely mechanisms of resistance?
A1: This is a classic presentation of acquired resistance. The underlying mechanisms can be multifaceted, but for tubulin-binding agents like many benzophenones, the primary suspects are:
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Alterations in the Drug Target: While less common for colchicine-site binders compared to taxane-site agents, mutations in the α- or β-tubulin subunits can alter the binding pocket, reducing the affinity of your compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a very common mechanism of multidrug resistance (MDR).[5] These efflux pumps actively remove the drug from the cell, preventing it from reaching its intracellular target.
-
Metabolic Alterations: Cancer cells can upregulate metabolic pathways that inactivate the drug. For benzophenones, this could involve hydroxylation or other modifications that reduce its biological activity.[6]
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by activating signaling pathways that circumvent the effects of G2/M cell cycle arrest.
Troubleshooting & Next Steps:
-
Confirm Resistance: Quantify the shift in IC50 values between your parental (sensitive) and the suspected resistant cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®). A significant increase in IC50 confirms resistance.
-
Investigate Drug Efflux:
-
Co-treatment with an MDR inhibitor: Perform your cell viability assay in the presence of a known P-gp inhibitor like verapamil or cyclosporine A.[5] A significant re-sensitization of the resistant cells to your benzophenone compound strongly suggests the involvement of efflux pumps.
-
Rhodamine 123 Efflux Assay: This is a functional assay to directly measure P-gp activity. Resistant cells with high P-gp expression will show lower intracellular accumulation of the fluorescent substrate rhodamine 123.
-
Western Blotting/qPCR: Directly probe for the expression levels of MDR1/P-gp and other relevant ABC transporters (e.g., MRP1, BCRP) in your parental and resistant cell lines.
-
-
Sequence the Tubulin Genes: If efflux is ruled out, sequencing the α- and β-tubulin genes in your resistant cell line may reveal mutations in the colchicine-binding site.
Q2: I am trying to establish a benzophenone-resistant cell line, but I'm getting inconsistent results or widespread cell death. What is the best practice for this process?
A2: Establishing a stable drug-resistant cell line requires a systematic and patient approach. The most common and effective method is stepwise dose escalation .[7][8]
Core Principle: Gradually acclimate the cancer cell population to increasing concentrations of the drug, selecting for and expanding the sub-population of cells that develop resistance mechanisms.
Troubleshooting Common Pitfalls:
-
Starting Concentration is Too High: Beginning with a high concentration of the drug (e.g., at or above the IC50) will likely cause massive cell death and prevent the selection of resistant clones.
-
Dose Escalation is Too Rapid: Increasing the drug concentration too quickly doesn't allow sufficient time for the cells to adapt and for resistant populations to emerge.
-
Inconsistent Drug Exposure: Fluctuations in drug concentration can lead to variable selective pressure.
Recommended Protocol for Developing a Benzophenone-Resistant Cell Line:
This protocol is a general guideline and should be optimized for your specific cell line and benzophenone compound.
| Step | Action | Key Considerations |
| 1 | Determine the initial IC50: | Accurately determine the IC50 of your benzophenone compound on the parental cell line using a robust cell viability assay.[9] |
| 2 | Initial Low-Dose Exposure: | Start by continuously culturing the parental cells in a medium containing the benzophenone compound at a concentration of IC10-IC20.[7] |
| 3 | Monitor and Passage: | Closely monitor the cells. Initially, you may observe slower growth and some cell death. Allow the surviving cells to recover and reach ~80% confluency before passaging.[10] |
| 4 | Stepwise Dose Increase: | Once the cells are growing steadily at the current drug concentration, increase the concentration by 1.5 to 2-fold.[7] |
| 5 | Repeat and Expand: | Repeat steps 3 and 4 for several months. The entire process can take 6-12 months. At each stable concentration, it is highly recommended to cryopreserve a stock of cells.[10] |
| 6 | Characterize the Resistant Line: | Once the cells can tolerate a significantly higher concentration of the drug (e.g., >10x the initial IC50), perform a full characterization to confirm the level of resistance (Resistance Index = IC50 of resistant line / IC50 of parental line) and investigate the underlying mechanisms as described in Q1.[11] |
Q3: My benzophenone compound has poor solubility in aqueous media, leading to precipitation in my cell culture experiments. How can I address this?
A3: Solubility is a common challenge with hydrophobic compounds like many benzophenone derivatives. Precipitation can lead to inaccurate dosing and inconsistent results.
Troubleshooting & Optimization:
-
Solvent Selection:
-
Primary Solvent: Use dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Final Concentration: When diluting the stock solution into your culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%, and ideally <0.1%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
-
Formulation Strategies:
-
Use of Surfactants: For in vivo studies or challenging in vitro systems, consider formulating the compound with non-ionic surfactants like Tween® 80 or Cremophor® EL. However, be aware that these can have their own biological effects and should be used with appropriate controls.
-
Serum in Media: The presence of fetal bovine serum (FBS) in the culture medium can help to solubilize hydrophobic compounds through binding to albumin. Ensure consistent serum concentrations across all experiments.
-
-
Experimental Technique:
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) culture medium can help prevent precipitation.
-
Vortexing: Vortex the diluted solution thoroughly immediately after adding the DMSO stock to the medium to ensure rapid and uniform dispersion.
-
Visual Inspection: Always visually inspect your final drug-containing medium for any signs of precipitation before adding it to the cells.
-
Experimental Protocols
Protocol 1: MTT Cell Viability Assay to Determine IC50
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[12][13]
Materials:
-
Parental and benzophenone-resistant cancer cell lines
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Benzophenone compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of your benzophenone compound in complete medium. It's crucial to have a wide range of concentrations to capture the full dose-response curve.
-
Carefully remove the old medium from the wells and add 100 µL of the drug-containing medium to the appropriate wells. Include "vehicle control" (medium with the highest concentration of DMSO used) and "no-cell" blank wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus drug concentration (on a log scale) and use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC50 value.
-
References
-
Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. PubMed. Available at: [Link]
-
Synthesis and antitumor activity of benzophenone compound. ResearchGate. Available at: [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. Available at: [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters. Available at: [Link]
-
Schematic representation of the protocol used to develop... ResearchGate. Available at: [Link]
-
[Mechanisms for resistance to anticancer agents and the reversal of the resistance]. PubMed. Available at: [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters. Available at: [Link]
-
Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. PubMed. Available at: [Link]
-
MECHANISMS OF RESISTANCE TO ANTICANCER AGENTS. PubMed. Available at: [Link]
-
Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. Available at: [Link]
-
Establishment of Drug-resistant Cell Lines. Creative Bioarray. Available at: [Link]
-
Chemical strategies to overcome resistance against targeted anticancer therapeutics. NIH. Available at: [Link]
-
Overview of Mechanisms of Action of Chemotherapeutic Agents. Sartorius. Available at: [Link]
-
In vitro assays for the evaluation of drug resistance in tumor cells. PubMed. Available at: [Link]
-
Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. PubMed. Available at: [Link]
-
Synthesis and antitumor activity of benzophenone compound. PubMed. Available at: [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH. Available at: [Link]
-
Ways to generate drug-resistant cancer cell lines? ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 3. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Mechanisms of Action of Chemotherapeutic Agents [ebrary.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 12. In vitro assays for the evaluation of drug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage for in-vitro experiments with 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Technical Support Center: 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
A Guide to In-Vitro Dosage Optimization for Novel Benzophenone Analogs
Welcome to the technical support guide for researchers utilizing this compound and related novel compounds in in-vitro experimental models. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and generate robust, reproducible data. This guide is structured to walk you through the logical progression of bringing a new compound into your lab, from initial characterization to fine-tuned dose-response analysis.
Part 1: Foundational Knowledge & Compound Preparation
Before any biological experiment, a thorough understanding of your compound's physicochemical properties is paramount. These properties dictate how you handle, store, and prepare the agent, and overlooking them is a common source of experimental variability.[1]
FAQ: Where do I start with a novel compound like this?
Answer: The first step is always to gather as much information as possible about the compound's properties and how it works.[2] For a novel compound like this compound, specific biological data may be sparse. Therefore, we start with its chemical identity and known properties of its structural class (benzophenones, pyrrolidinophenones).
Key Properties Overview
| Property | Value / Information | Significance for In-Vitro Experiments |
| Molecular Formula | C₁₈H₁₇Cl₂NO | Essential for calculating molarity for stock solutions. |
| Molecular Weight | 334.24 g/mol | Used in conjunction with the formula to determine mass needed for stock solutions. |
| Predicted LogP | ~4.0 - 5.0 | High lipophilicity suggests poor aqueous solubility. An organic solvent like DMSO or ethanol will be required.[3] |
| Chemical Class | Benzophenone / Pyrrolidinophenone | Compounds in this class have shown a range of biological activities, including potential cytotoxicity.[4] This informs the need for initial toxicity screening. |
FAQ: What is the best way to prepare a stock solution?
Answer: Given the predicted high lipophilicity, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Water, PBS, or culture media are unlikely to be effective for initial solubilization.[2]
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Objective: To create a stable, high-concentration primary stock for subsequent serial dilutions.
-
Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully add approximately 5-10 mg of the compound powder to the tube and record the exact weight.
-
Calculate the volume of DMSO required to achieve a desired high concentration (e.g., 10 mM or 50 mM).
-
Calculation Example (for 10 mM):Volume (L) = Mass (g) / (Molecular Weight (g/mol) * Molarity (mol/L))
-
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Visually inspect for any undissolved particulates against a light source.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Always follow specific recommendations from the supplier if available.[2]
Troubleshooting Tip: My compound precipitates when added to the culture medium. What should I do?
This is a classic solubility issue. The final concentration of your organic solvent (e.g., DMSO) in the culture medium is critical. Most cell lines can tolerate DMSO up to 0.5%, but higher concentrations can induce stress, differentiation, or toxicity, confounding your results.
-
Solution 1: Reduce Final DMSO Concentration. Ensure your serial dilution scheme results in a final DMSO concentration of ≤0.5% (ideally ≤0.1%) in the wells. This may require preparing an intermediate dilution of your stock in culture medium or PBS before the final dilution into the cell plate.
-
Solution 2: Use a Vehicle Control. Every experiment must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO as your highest compound dose, but without the compound itself. This allows you to distinguish the effect of the compound from the effect of the solvent.
Part 2: Determining the Optimal Concentration Range
The core of dosage optimization is identifying a "therapeutic window" in vitro—a concentration range that elicits the desired biological effect without causing excessive, non-specific cell death.[2][5]
Workflow for In-Vitro Dose Optimization
Caption: Decision workflow for optimizing in-vitro dosage.
FAQ: How do I select the initial concentrations to test?
Answer: For a novel compound, it is essential to test a very broad range of concentrations to capture the full dose-response profile. A logarithmic dilution series is most efficient for this.[6]
Typical Initial Screening Range: Start with a high concentration of 100 µM and perform 10-fold serial dilutions down to the nanomolar or picomolar range. This wide net helps identify the concentration decade where biological activity occurs.
Example Serial Dilution Scheme for a 96-Well Plate
| Step | Action | Resulting Concentration in Well |
| 1 | Prepare a 2X working solution of the highest concentration (e.g., 200 µM) in culture medium. | |
| 2 | Add 100 µL of this 2X solution to the first column of wells containing 100 µL of cells in medium. | 100 µM |
| 3 | Perform 1:10 serial dilutions across the plate by transferring 20 µL from the previous column to the next column containing 180 µL of cells in medium. | 10 µM, 1 µM, 100 nM, 10 nM, 1 nM... |
| 4 | Include a "vehicle control" column (medium + DMSO). | 0 µM (Compound) |
| 5 | Include a "no cells" or "media only" blank for background subtraction in colorimetric/luminescent assays. | N/A |
Part 3: Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Inconsistent cell seeding density.[7]2. "Edge effects" in the microplate.3. Compound precipitation at higher concentrations. | 1. Ensure a single-cell suspension before plating; count cells accurately.2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.3. Visually inspect the plate under a microscope after dosing. Lower the top concentration if precipitate is observed. |
| No biological effect observed at any concentration. | 1. Compound is inactive in the chosen cell model.2. Compound is unstable in culture medium.[8]3. Incorrect assay endpoint or timing. | 1. Test in a different, potentially more sensitive cell line.2. Check for compound stability in media over time using HPLC-MS if possible. Reduce incubation time.3. The optimal time for treatment can vary.[2] Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, non-toxic concentration. |
| All concentrations, even very low ones, are toxic. | 1. Contaminated compound stock.2. Highly potent cytotoxic mechanism.3. Cell line is extremely sensitive. | 1. Prepare a fresh stock solution from the original powder.2. Expand the dilution series to even lower concentrations (pM range).3. Confirm cell line identity and health.[9] Consider using a more robust cell line for initial screening. |
Part 4: Appendices
Detailed Protocol: Cell Viability Assessment using an ATP-Based Assay
This protocol is a common method to assess cytotoxicity and is suitable for high-throughput screening.[9] It measures the level of ATP, which is proportional to the number of metabolically active, viable cells.
-
Cell Seeding:
-
Culture cells to ~80% confluency under standard conditions.
-
Trypsinize and create a single-cell suspension in fresh culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL for a 96-well plate.
-
Plate the cells and incubate for 18-24 hours to allow for attachment and recovery.
-
-
Compound Dosing:
-
Prepare 2X final concentrations of your compound dilution series in fresh culture medium.
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well.
-
Alternatively, for suspension cells or to avoid disturbing adherent cells, add 100 µL of the 2X compound solution directly to the 100 µL of medium already in the well. Adjust initial cell seeding volume accordingly.
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the ATP-based assay reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®).
-
Add a volume of reagent equal to the volume of medium in the well (e.g., 100 µL or 200 µL).
-
Place the plate on an orbital shaker for 2-5 minutes to induce cell lysis.
-
Allow the luminescent signal to stabilize for 10-15 minutes, protected from light.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (media-only wells) from all other readings.
-
Normalize the data by expressing it as a percentage of the vehicle control (% Viability = (Signal_treated / Signal_vehicle) * 100).
-
Plot the % Viability against the logarithm of the compound concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value.
-
References
-
6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Which concentrations are optimal for in vitro testing? PMC - NIH. [Link]
-
A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]
-
Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. springermedizin.de. [Link]
-
Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. [Link]
-
VeriSIM Dose Optimization: How to Get it Right Drug Discovery & Development Technology. VeriSIM Life. [Link]
-
Dose Optimization In Drug Development. Synchrogenix. [Link]
-
Optimization in Drug Discovery: In Vitro Methods. ResearchGate. [Link]
-
This compound. Crs-chem. [Link]
-
Benzophenone | C6H5COC6H5 | CID 3102. PubChem - NIH. [Link]
-
Cell Culture Media Impact on Drug Product Solution Stability. PubMed. [Link]
-
Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central. [Link]
Sources
- 1. cmdclabs.com [cmdclabs.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity | springermedizin.de [springermedizin.de]
- 5. VeriSIM Dose Optimization: How to Get it Right â Drug Discovery & Development Technology [verisimlife.com]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
Technical Support Center: Strategies for Mitigating Off-Target Effects of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Introduction
Welcome to the technical support center for 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals who are investigating the therapeutic potential of this and other novel small molecule inhibitors. The benzophenone scaffold is a versatile starting point for compounds with a range of biological activities, including promising anticancer and antimicrobial properties.[1][2] However, as with any small molecule inhibitor, ensuring that the observed biological effects are due to the intended target—and not off-target interactions—is paramount for the integrity of your research and the viability of the compound as a therapeutic candidate.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, interpret your data accurately, and minimize the confounding influence of off-target effects.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant phenotype (e.g., apoptosis, cell cycle arrest) in my cancer cell line after treatment with this compound. How can I be sure this is an on-target effect?
A1: This is a critical question in small molecule research. Distinguishing on-target from off-target effects requires a multi-pronged approach. Here are several key strategies:
-
Titration to the Lowest Effective Concentration: It is crucial to perform a dose-response experiment to identify the lowest concentration of the inhibitor that still produces the desired on-target effect (e.g., inhibition of a specific kinase).[3] Correlating the phenotypic response with the degree of target engagement helps establish a causal link.
-
Rescue Experiments: A definitive way to demonstrate on-target activity is to rescue the phenotype. This can be achieved by overexpressing a form of the target protein that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests the effect is on-target.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm that your compound is binding to the intended target in a cellular environment. See Protocol 1 for a detailed methodology.
Q2: My compound shows high potency in a biochemical assay (e.g., against a purified kinase), but I need a much higher concentration to see an effect in my cell-based assays. What could be the issue?
A2: This is a common challenge. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Analyzing the physicochemical properties, such as the LogP value, can provide insights.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Stability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
High Intracellular ATP Concentrations: If your compound is an ATP-competitive kinase inhibitor, the high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for the binding site, leading to a decrease in apparent potency.
Q3: How do I choose the right control experiments for my studies with this compound?
A3: Proper controls are the foundation of reliable data. Here are the essential controls to include:
-
Vehicle Control: Always include a control group treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to account for any effects of the vehicle itself.
-
Positive and Negative Controls: Use a cell line or treatment condition known to express high and low levels of your target protein and its phosphorylated form (if applicable). This is especially important for validating antibody performance in western blots.
-
Inactive Structural Analog: If available, use a structurally similar but biologically inactive analog of your compound. This helps to control for off-target effects that may be related to the chemical scaffold itself.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Inconsistent results between experiments | 1. Inhibitor degradation.2. Cell line instability or heterogeneity.3. Variability in experimental conditions. | 1. Prepare fresh stock solutions of the inhibitor and store them properly. Avoid repeated freeze-thaw cycles.2. Use low-passage number cells and regularly verify the cell line's identity.3. Maintain consistent cell density, inhibitor concentrations, and incubation times across all experiments. |
| High background in Western blots for phosphorylated proteins | 1. Poor antibody quality.2. Ineffective inhibitor concentration or incubation time. | 1. Validate the primary antibody using a positive control and check the manufacturer's recommended protocol.2. Perform a dose-response and time-course experiment to determine the optimal conditions for observing a decrease in phosphorylation. |
| Observed phenotype does not correlate with target inhibition | 1. The phenotype is due to an off-target effect.2. The target is not the primary driver of the observed phenotype. | 1. Perform a kinase screen or other broad profiling assay to identify potential off-targets (see below).2. Use genetic methods (e.g., CRISPR/Cas9 or RNAi) to knock down the target protein and see if it recapitulates the inhibitor's phenotype. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for verifying that a compound binds to its target in intact cells. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates target engagement.
Protocol 2: Kinase Profiling for Off-Target Identification
To proactively identify potential off-target kinases, it is advisable to screen your compound against a broad panel of kinases.
Methodology:
-
Select a Kinase Profiling Service: Several commercial vendors offer kinase screening services against large panels of purified kinases.
-
Choose an Assay Format: These services typically use radiometric or fluorescence-based assays to measure kinase activity.[4]
-
Submit Your Compound: Provide a sample of this compound at a specified concentration (e.g., 1 µM).
-
Data Analysis: The service will provide data on the percent inhibition of each kinase in the panel. Analyze these results to identify any kinases that are significantly inhibited by your compound.[4] This information is crucial for interpreting your cellular data and guiding further optimization of your compound.
Visualizing Experimental Logic and Pathways
On-Target vs. Off-Target Effects
Caption: Differentiating on-target from off-target effects.
Experimental Workflow for Validating On-Target Effects
Caption: A logical workflow for validating on-target effects.
References
- Benchchem. Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC.
- Benchchem. 4-Methoxy-4'-pyrrolidinomethyl benzophenone.
- Parchem. This compound (Cas 62290-89-5).
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
- PMC. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products.
- PMC. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach.
- MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- ResearchGate. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors.
- PMC. Recent insights about pyrrolidine core skeletons in pharmacology.
Sources
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | C18H17ClFNO | CID 24724354 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,4-Dichloro-4'-pyrrolidinomethyl benzophenone stability and storage conditions
Welcome to the technical support center for 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential challenges.
Introduction
This compound is a substituted benzophenone derivative with potential applications in various research and development fields. Like many complex organic molecules, its stability is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the critical aspects of its storage, handling, and potential degradation pathways, offering practical advice and troubleshooting solutions.
Core Stability & Storage Guidelines
Proper storage is the first line of defense in maintaining the chemical integrity of this compound. The product is known to be chemically stable under standard ambient conditions (room temperature)[1]. However, certain environmental factors can compromise its stability over time.
Key Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store at recommended temperature (see product label) in a cool place.[1][2][3] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Handle and store under an inert gas (e.g., argon, nitrogen).[1][4] | The compound is sensitive to air and light[1]. An inert atmosphere prevents oxidation. |
| Container | Keep in the original, tightly closed container.[1][2][3][4][5][6][7][8][9][10] | Protects from atmospheric moisture and contaminants. |
| Environment | Store in a dry, well-ventilated area.[1][2][3][5][6][7][8][9][10] | The compound is hygroscopic[1], and moisture can initiate hydrolysis. |
| Light | Protect from light.[1] | Benzophenone derivatives are susceptible to photodegradation[11][12]. |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the behavior of structurally related benzophenones, the primary degradation pathways to consider are:
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of radicals and subsequent degradation products.[11][12]
-
Hydrolysis: The presence of moisture, especially under acidic or basic conditions, can lead to the cleavage of certain bonds within the molecule. While benzophenones are generally stable, this pathway should not be overlooked.[11][12]
-
Oxidation: As the compound is noted to be air-sensitive, interaction with atmospheric oxygen can lead to oxidative degradation.[1] This is often accelerated by light and the presence of certain metal ions.
Q2: I've noticed a change in the physical appearance of my sample (e.g., color change, clumping). What could be the cause?
A2: A change in physical appearance is often an indicator of degradation or contamination.
-
Color Change: This could be a sign of photodegradation or oxidation.
-
Clumping: As the compound is hygroscopic, clumping suggests moisture absorption.[1] This can increase the risk of hydrolysis.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life is highly dependent on the storage conditions. When stored as recommended (in a tightly sealed container, under an inert atmosphere, protected from light and moisture), the compound should remain stable for an extended period. For specific expiration dates, always refer to the product's certificate of analysis.
Q4: Can I store solutions of this compound? If so, what are the best practices?
A4: Storing solutions is generally not recommended for long periods due to the increased potential for degradation. If you must store a solution, consider the following:
-
Solvent Choice: Use a high-purity, dry, aprotic solvent.
-
Storage Conditions: Store the solution at a low temperature (e.g., -20°C), protected from light, and under an inert atmosphere.
-
Duration: Minimize the storage time as much as possible. It is best practice to prepare solutions fresh for each experiment.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the use of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Purity Assessment: The first step is to confirm the integrity of your starting material. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is highly recommended.[11] This can separate the parent compound from potential degradants.
-
Review Storage and Handling: If degradation is confirmed, critically evaluate your storage and handling procedures against the recommendations in this guide.
-
Procure New Material: If significant degradation has occurred, it is best to start with a fresh, quality-controlled batch of the compound.
-
Implement Best Practices: Ensure that all personnel are trained on the proper storage and handling procedures to prevent future issues.
Issue 2: Poor Solubility or Presence of Particulates in Solution
Possible Cause: Moisture absorption and potential hydrolysis or contamination.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Visual Inspection | Carefully inspect the solid material for any signs of clumping or discoloration. | This can indicate moisture absorption or degradation. |
| 2. Solvent Check | Ensure you are using a high-purity, anhydrous solvent. | Residual water in the solvent can cause poor solubility and promote hydrolysis. |
| 3. Gentle Warming/Sonication | Gently warm the solution or use a sonicator to aid dissolution. | This can help overcome kinetic solubility barriers. Avoid excessive heat, which could accelerate degradation. |
| 4. Filtration | If particulates remain, filter the solution through a compatible syringe filter (e.g., PTFE). | This will remove any insoluble impurities or degradation products. Note that this does not address the root cause of the insolubility. |
| 5. Re-evaluation | If solubility issues persist, consider re-evaluating the purity of your compound. | Significant degradation can lead to the formation of less soluble byproducts. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for designing robust experiments and interpreting results. Based on the chemistry of related benzophenone derivatives, the following pathways are plausible for this compound.
Caption: Potential degradation pathways for this compound.
Advanced oxidation processes, which involve the generation of highly reactive hydroxyl radicals, are known to be effective in degrading benzophenone structures, leading to hydroxylation, dehalogenation, and eventual cleavage of the aromatic rings.[12][13]
Analytical Methods for Stability Assessment
A robust stability-indicating analytical method is essential for accurately quantifying the parent compound and its potential degradation products.
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
| Parameter | Recommendation | Rationale |
| Column | A C18 reversed-phase column is a good starting point. | Provides good separation for many organic molecules. |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). | The gradient and buffer composition should be optimized to achieve good separation between the parent peak and any degradant peaks. |
| Detection | UV-Vis detector set at a wavelength where the compound has maximum absorbance. | Provides good sensitivity for benzophenone derivatives. |
| Mass Spectrometry (LC-MS) | Coupling HPLC with a mass spectrometer can provide structural information for the identification of unknown degradation products. | Offers higher selectivity and mass confirmation.[11] |
Forced Degradation Studies:
To develop a truly stability-indicating method, forced degradation studies are recommended. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.[11][14]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).[11]
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.[11]
-
Oxidative Degradation: Hydrogen peroxide solution.
-
Photodegradation: Exposure to UV light in a photostability chamber.[11]
-
Thermal Degradation: Heating the solid compound.
By analyzing the stressed samples, you can ensure that your analytical method can separate the parent compound from all potential degradation products.
Conclusion
The stability of this compound is a critical factor for the success of your research. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize the risk of degradation and ensure the integrity of their experimental data. Should you encounter any issues, the troubleshooting guides and FAQs provided should serve as a valuable resource. For further assistance, please do not hesitate to contact our technical support team.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- BenchChem. (2025). Technical Support Center: Stability Testing of 3-Ethylbenzophenone in Pharmaceutical Formulations.
- Merck Millipore. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Cayman Chemical. (2023). Safety Data Sheet.
- Global Safety Management, Inc. (2015). Benzophenone - Safety Data Sheet.
- ResearchGate. (2025). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations.
- Echemi. (n.d.). 2,3-DICHLORO-4'-PYRROLIDINOMETHYL BENZOPHENONE Safety Data Sheets.
- Analytical Methods (RSC Publishing). (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry.
- Loba Chemie. (n.d.). BENZOPHENONE EXTRA PURE.
- Redox. (2025). Safety Data Sheet Benzophenone.
- J.T.Baker. (1998). BENZOPHENONE.
- Fisher Scientific. (2010). Benzophenone - SAFETY DATA SHEET.
- National Institutes of Health. (n.d.). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood.
- PubMed. (1992). Development and validation of a high-performance liquid chromatographic method for the determination of benzophenone-3 in rats.
- BenchChem. (2025). Technical Support Center: Degradation of 3,4-Dichloro-4'-fluorobenzophenone.
- BenchChem. (n.d.). 4-Methoxy-4'-pyrrolidinomethyl benzophenone.
- MDPI. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lobachemie.com [lobachemie.com]
- 3. redox.com [redox.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. BENZOPHENONE [terpconnect.umd.edu]
- 10. durhamtech.edu [durhamtech.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Welcome to the technical support center for 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this compound. The following information is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: First Steps & Common Crystallization Failures
This section addresses the most frequent and fundamental challenges encountered when attempting to crystallize this compound.
FAQ 1: My compound has completely failed to crystallize from solution upon cooling. What is the primary cause and what are the immediate troubleshooting steps?
Answer:
Failure to crystallize is typically due to one of two primary reasons: excessively high solubility in the chosen solvent even at low temperatures, or the solution being undersaturated. The compound this compound possesses both nonpolar (dichlorophenyl and benzoyl groups) and polar (pyrrolidinomethyl group) moieties, which can make solvent selection non-intuitive.
A common issue is supercooling, where the compound remains dissolved in a thermodynamically unstable state below its saturation point. This is particularly prevalent with benzophenone and its derivatives.
Immediate Troubleshooting Protocol:
-
Induce Nucleation: Crystallization requires both supersaturation and nucleation. If the solution is supersaturated but lacks nucleation sites, crystallization will not occur.
-
Scratching Method: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[1] This creates microscopic imperfections in the glass that can serve as nucleation sites.
-
Seeding: If you have a previous batch of solid material, add a single, tiny seed crystal to the cold solution. This provides a perfect template for crystal growth.[1]
-
-
Increase Supersaturation:
-
Evaporation: Remove a small amount of solvent under reduced pressure or with a gentle stream of nitrogen to increase the solute concentration.
-
Antisolvent Addition: If your compound is dissolved in a good solvent, slowly add a miscible "antisolvent" (a solvent in which the compound is poorly soluble) until turbidity persists.[2] Then, add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Drastic Cooling: For low-boiling solvents, sometimes further cooling in a dry ice/acetone bath can induce crystallization, though this may lead to smaller, less pure crystals.[1][3]
FAQ 2: Instead of crystals, my compound has "oiled out" into a separate liquid phase. Why does this happen and how can I fix it?
Answer:
"Oiling out" is a common problem where the solute separates from the solution as a liquid rather than a solid.[1][3] This typically occurs when a saturated solution is achieved at a temperature above the melting point of the solute itself.[1] Impurities can also suppress the melting point and promote oiling out. Once an oil forms, it often traps impurities, and subsequent solidification of the oil will yield an impure product.
Causality & Prevention Workflow:
The primary strategy is to lower the temperature at which the solution becomes saturated.
-
Add More Solvent: The most direct solution is to return the mixture to a boil and add more of the primary solvent until the oil redissolves completely. This lowers the saturation temperature of the solution. Allow this more dilute solution to cool slowly.
-
Change Solvents: Select a solvent with a lower boiling point. This inherently keeps the dissolution temperature lower.
-
Use a Solvent/Antisolvent System: Dissolve the compound in a minimum amount of a good solvent at room temperature. Then, slowly add an antisolvent. This avoids high temperatures altogether.
Caption: Workflow for addressing "oiling out".
Section 2: Optimizing Solvent Systems & Crystal Quality
Choosing the right solvent is the most critical step in recrystallization.[1] This section provides guidance on selecting and refining your solvent system to improve yield and purity.
FAQ 3: What is a systematic approach to selecting an optimal solvent for this compound?
Answer:
An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][4] The adage "like dissolves like" is a good starting point.[1] Our target molecule has a bulky, relatively nonpolar benzophenone core but also a polar, basic pyrrolidine group. This suggests that a solvent of intermediate polarity might work well, or a two-solvent system will be required.
Systematic Solvent Screening Protocol:
-
Single Solvent Screening:
-
Place ~20-30 mg of your compound into several small test tubes.
-
Add a few drops of a candidate solvent to each tube at room temperature. If it dissolves immediately, the solvent is too good.
-
If it does not dissolve, heat the solvent to its boiling point. If it dissolves, it's a potentially good candidate. If it remains insoluble, it is a poor solvent.
-
For promising candidates, cool the solution in an ice bath. The rapid formation of abundant crystals indicates a good solvent.
-
-
Solvent Pair Screening:
-
This method is used when no single solvent is ideal. It combines a "solvent" (in which the compound is very soluble) and an "antisolvent" (in which the compound is insoluble).[4]
-
Dissolve the compound in a minimum amount of the hot "solvent".
-
Add the "antisolvent" dropwise at an elevated temperature until the solution becomes cloudy.
-
Add a few drops of the "solvent" to make the solution clear again.
-
Allow the mixture to cool slowly.
-
Recommended Solvents for Screening:
| Solvent Class | Example(s) | Rationale for Use |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | The ketone functional group in the solvent can effectively solvate the benzophenone core.[5] |
| Alcohols | Ethanol, Isopropanol (IPA) | Offer intermediate polarity and hydrogen bonding capability, potentially interacting with both the ketone and amine moieties. Benzophenone itself can be recrystallized from ethanol.[6] |
| Esters | Ethyl Acetate | A moderately polar solvent that is often effective for a wide range of organic compounds. |
| Apolar | Toluene, Heptane | Can serve as effective antisolvents when paired with more polar solvents like acetone or ethyl acetate. |
| Chlorinated | Dichloromethane (DCM) | Often a good solvent, but its low boiling point can sometimes make it difficult to achieve a large solubility differential. |
FAQ 4: My crystals are very fine needles. How can I grow larger, more well-defined crystals?
Answer:
Crystal morphology is heavily influenced by the rate of cooling and the presence of impurities.[7] Rapid cooling favors fast nucleation, leading to a large number of small crystals. Slower cooling allows for controlled crystal growth on a smaller number of nuclei, resulting in larger, more perfect crystals.
Impurities, even at low concentrations, can dramatically alter crystal habit by adsorbing to specific crystal faces and inhibiting their growth, which can lead to the formation of needles or thin plates.[7][8]
Protocol for Improving Crystal Size:
-
Reduce the Rate of Cooling: This is the most critical factor.
-
Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed.
-
Insulate the flask (e.g., by placing it in a beaker of hot water or wrapping it in glass wool) to slow cooling even further.
-
Only after the solution has reached room temperature should you consider placing it in an ice bath to maximize yield.
-
-
Ensure Purity: If slow cooling doesn't resolve the issue, an underlying impurity may be the cause.
-
Activated Carbon: If colored impurities are present, add a small amount of activated carbon to the hot solution before filtration.[1]
-
Pre-purification: Consider passing the crude material through a short silica plug to remove baseline impurities before attempting recrystallization.
-
Caption: Relationship between cooling rate and crystal morphology.
Section 3: Advanced Troubleshooting
FAQ 5: I've tried multiple solvents and still face issues. Could polymorphism be a factor?
Answer:
Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility. Different polymorphs can have different solubilities, stabilities, and melting points. It is possible you are crystallizing a less stable, "disappearing" polymorph that is difficult to isolate consistently.
Solvent choice can play a significant role in polymorphic selectivity.[9] The interaction between the solvent and solute molecules in solution can influence the nucleation process, favoring one crystal form over another.[9]
Investigative Steps:
-
Vary Crystallization Conditions: Attempt crystallizations from a wide range of solvents with different polarities (e.g., Toluene vs. Acetonitrile vs. Ethanol). Also, try different methods like slow cooling, fast cooling, and solvent evaporation.
-
Characterize the Solids: If you obtain solid material under different conditions, even if it appears visually similar, analyze it using techniques sensitive to solid form:
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying different polymorphs.
-
Differential Scanning Calorimetry (DSC): Can reveal different melting points or phase transitions.
-
Infrared (IR) Spectroscopy: Different polymorphs may show subtle but distinct differences in their IR spectra, particularly in the fingerprint region.
-
If you confirm the presence of multiple polymorphs, you will need to identify the most stable form and develop a crystallization process that reliably targets it. This often involves extended equilibration times or seeding with the desired form.
References
- The Effect of Additives on the Growth of Benzophenone.
- Stubborn benzophenone. Sciencemadness Discussion Board.
- Recrystallization.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Recrystalliz
- Impact of impurities on crystal growth.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- More "Tricks" of Crystalliz
- Recrystalliz
- Rapid crystal growth of benzophenone by low temperature solution growth and its characteriz
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
Sources
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- 2. mt.com [mt.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 9. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Artifacts in Assays with 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding potential artifacts and unexpected results encountered during assays involving this compound. Our goal is to equip you with the scientific rationale and practical steps needed to ensure data integrity.
The compound this compound is a complex molecule featuring three key structural motifs that can influence its behavior in biological and biochemical assays: a dichlorinated benzophenone core, a pyrrolidine ring, and a Mannich base linkage. Each of these components presents a unique set of potential interactions that can lead to assay artifacts if not properly controlled.
Frequently Asked Questions (FAQs)
Category 1: Spectral & Photochemical Interference
Q1: I am observing high background fluorescence in my assay when my compound is present, even without the fluorescent substrate. What is the likely cause?
A1: The benzophenone core of the molecule is a known fluorophore and photosensitizer.[1][2] The aromatic structure can lead to autofluorescence, especially when excited by UV or near-UV light, which is common in many fluorescence-based assays.[1] This intrinsic fluorescence can elevate background signals, reducing the signal-to-noise ratio and potentially masking true biological activity.[1]
Q2: My assay results are inconsistent, particularly when experiments are run under bright laboratory lights. Could this be related to the compound?
A2: Yes, this is a strong possibility. Benzophenones are widely used as photosensitizers and photo-crosslinkers precisely because they can be activated by light to form a reactive triplet state.[3][4] In a biological assay, this photoreactivity can lead to the generation of reactive oxygen species (ROS) or the formation of covalent adducts with proteins and other assay components, causing time-dependent and light-dependent inhibition or signal generation.[5] This is a critical artifact to control for.
Category 2: Compound Stability & Reactivity
Q3: I've noticed that the potency of my compound appears to decrease if the stock solution is left in aqueous buffer for an extended period. Why might this be happening?
A3: The 4'-pyrrolidinomethyl group on the benzophenone core makes this molecule a "Mannich base." Mannich bases, which are β-amino carbonyl compounds, can be susceptible to instability in certain conditions.[5][6] One known liability is retro-Mannich (or deamination) reactions, especially under certain pH conditions, which could lead to the degradation of the parent compound into less active or inactive byproducts.[6]
Q4: I am working with a thiol-containing molecule (e.g., a cysteine protease, or using DTT/β-mercaptoethanol). Are there any specific concerns?
A4: Yes. Mannich bases can sometimes undergo reactions with nucleophiles, such as the thiol groups in cysteine residues or reducing agents. Furthermore, the benzophenone core, particularly when photoactivated, can react with nearby residues. If your target protein has a reactive cysteine in its active site, you should be vigilant for potential covalent modification, which would present as irreversible inhibition.
Category 3: Non-Specific Interactions & Aggregation
Q5: My compound is showing activity across multiple, unrelated assays. What could explain this promiscuous behavior?
A5: Promiscuous inhibition is a common challenge in high-throughput screening (HTS).[7][8] For a molecule like this compound, this can arise from several factors:
-
Aggregation: The planar, hydrophobic benzophenone structure can promote self-assembly into colloidal aggregates at higher concentrations. These aggregates can sequester and denature proteins, leading to non-specific inhibition.
-
Reactivity: As discussed, the compound's inherent reactivity (photochemical and as a Mannich base) can cause non-specific modification of various proteins.[3][5]
-
Interference with Assay Technology: The compound may directly interfere with the detection method itself (e.g., luciferase inhibition, fluorescence quenching) rather than acting on the biological target.[9]
Troubleshooting Guides & Experimental Protocols
Guide 1: Diagnosing and Mitigating Autofluorescence
This guide will help you determine if your compound is contributing to the background signal in a fluorescence-based assay.
Protocol 1: Intrinsic Compound Fluorescence Scan
-
Preparation: Prepare a dilution series of your compound in the final assay buffer, ranging from your highest intended concentration down to zero (buffer-only control).
-
Measurement: Using a plate reader or spectrofluorometer, measure the fluorescence emission of each concentration across a range of wavelengths, using the same excitation wavelength as your assay.
-
Analysis: Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence that is independent of your assay's biological components confirms that the compound itself is fluorescent.
-
Mitigation Strategies:
-
Subtract Background: If the signal is moderate and linear, you may be able to subtract the signal from compound-only wells from your experimental wells.
-
Use a Red-Shifted Dye: Consider switching to a fluorescent probe that excites and emits at longer wavelengths (e.g., Cy5, Alexa Fluor 647), as small molecules are less likely to fluoresce in this range.
-
Change Assay Format: If interference is severe, consider a non-fluorescence-based readout, such as luminescence, absorbance, or mass spectrometry.
-
Guide 2: Testing for Photoreactivity and Light-Induced Artifacts
This workflow is designed to identify if light exposure is causing artifactual assay results.
Protocol 2: Light vs. Dark Incubation Experiment
-
Setup: Prepare two identical sets of assay plates. One set will be the "Light" group, and the other will be the "Dark" group.
-
Incubation:
-
Incubate the "Light" plate under standard laboratory ambient light conditions, or intentionally expose it to a controlled light source.
-
Incubate the "Dark" plate by wrapping it completely in aluminum foil immediately after adding the compound.
-
-
Procedure: Perform all subsequent incubation steps with the "Dark" plate protected from light. Read both plates at the designated endpoint.
-
Analysis: Compare the results (e.g., % inhibition, signal intensity) between the Light and Dark plates. A significant difference in the results for your compound, but not for control compounds, strongly indicates a light-induced artifact.
Workflow for Investigating Assay Artifacts
Below is a systematic workflow to diagnose the source of suspected artifacts.
Caption: Workflow for diagnosing assay artifacts.
Mechanistic Insights
Understanding the chemical basis of these artifacts is key to overcoming them.
Photochemical Artifact Generation by Benzophenones
The benzophenone moiety can absorb photons (hν), promoting it to an excited singlet state (¹BP) and then to a more stable, longer-lived triplet state (³BP) via intersystem crossing (ISC). This triplet state is the primary source of photochemical reactivity.
Caption: Benzophenone-mediated photochemical artifacts.
Data Summary Table
The following table summarizes the potential artifacts and suggests primary mitigation strategies.
| Artifact Type | Structural Cause | Common Observation | Primary Mitigation Strategy |
| Autofluorescence | Benzophenone Core[1] | High background signal in fluorescence assays. | Use red-shifted fluorophores; subtract background. |
| Photoreactivity | Benzophenone Core[3] | Light-dependent change in activity/signal. | Perform experiments in the dark. |
| Compound Instability | Mannich Base Linkage[5] | Loss of potency in aqueous buffers over time. | Prepare fresh solutions; minimize incubation time. |
| Promiscuous Inhibition | Aggregation/Reactivity | Activity in multiple, unrelated assays. | Add non-ionic detergent (e.g., 0.01% Triton X-100). |
References
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]
-
ScienceDirect. (2023). Recent advances in biological applications of mannich bases — An overview. Heliyon. Retrieved from [Link]
-
Gowda, R., & Kumar, P. (2018). Mannich Bases: An Important Pharmacophore in Present Scenario. BioMed Research International. Retrieved from [Link]
-
Sato, T., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Retrieved from [Link]
-
Yang, D., et al. (2011). Identification of Mannich Base as a Novel Inhibitor of Mycobacterium Tuberculosis Isocitrate by High-Throughput Screening. Journal of Biomolecular Screening. Retrieved from [Link]
-
PubChem. (n.d.). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Retrieved from [Link]
-
Gudem, M., et al. (2015). Mannich bases in medicinal chemistry and drug design. RSC Advances. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Assay results for the determination of benzophenone in synthetic mixtures. Retrieved from [Link]
-
Galardy, R. E., Craig, L. C., & Printz, M. P. (1973). Benzophenone triplet: a new photochemical probe of biological ligand-receptor interactions. Nature New Biology. Retrieved from [Link]
-
LookChem. (n.d.). 3-CHLORO-4'-PYRROLIDINOMETHYL BENZOPHENONE. Retrieved from [Link]
-
Siramshetty, V. B., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. Retrieved from [Link]
-
Wang, S., et al. (2018). Benzophenone used as the photochemical reagent for pinpointing C=C locations in unsaturated lipids through shotgun and liquid chromatography-mass spectrometry approaches. Analytica Chimica Acta. Retrieved from [Link]
-
Kaur, M., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Retrieved from [Link]
-
Tepe, T., & Snieckus, V. (2009). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Retrieved from [Link]
-
Walash, M. I., et al. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal. Retrieved from [Link]
-
Takemoto, K., et al. (2002). Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay. Mutation Research. Retrieved from [Link]
-
ResearchGate. (2007). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. Retrieved from [Link]
-
PubMed. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of substituted benzophenones.
-
Grimm, F. A., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports. Retrieved from [Link]
-
TSI Journals. (2014). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for benzophenone compound.
-
ResearchGate. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Retrieved from [Link]
-
PubChem. (n.d.). 2',4'-Dichloropropiophenone. Retrieved from [Link]
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- 4. Benzophenone used as the photochemical reagent for pinpointing C=C locations in unsaturated lipids through shotgun and liquid chromatography-mass spectrometry approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 7. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Dichlorinated Benzophenones
This guide provides targeted technical support for researchers, scientists, and drug development professionals facing the significant challenge of enhancing the oral bioavailability of dichlorinated benzophenones (DCBPs). Characterized by their high lipophilicity and poor aqueous solubility, DCBPs often exhibit low and variable absorption, hindering their therapeutic potential.[1][2][3] This resource offers a structured, question-and-answer-based approach to troubleshoot common experimental hurdles and provides scientifically grounded, actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses prevalent challenges encountered during the formulation and preclinical evaluation of dichlorinated benzophenones.
FAQ 1: My dichlorinated benzophenone compound has negligible aqueous solubility. What are the primary formulation strategies I should consider?
Overcoming the inherently low aqueous solubility of DCBPs is the first critical step. A systematic approach to formulation can significantly improve dissolution and, consequently, bioavailability.[1][4]
-
Lipid-Based Formulations (LBFs): Given the lipophilic nature of DCBPs, LBFs are a highly effective strategy.[2][5] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[1][3] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][3] This spontaneous emulsification presents the drug in a solubilized state with a large interfacial area for absorption.[3]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state within a hydrophilic polymer matrix can dramatically increase its apparent solubility and dissolution rate.[2][6] The high-energy amorphous form is thermodynamically driven to dissolve more readily than the stable crystalline form.[4] Common techniques for preparing ASDs include spray drying and hot-melt extrusion.
-
Particle Size Reduction (Nanonization): Reducing the particle size of the DCBP to the nanometer range increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[1][4] Techniques such as wet bead milling and high-pressure homogenization are commonly employed to produce nanocrystals.[1][3]
FAQ 2: My DCBP formulation performs well in simple buffer dissolution tests, but in vivo studies in animal models show poor bioavailability. What could be causing this discrepancy?
This is a classic challenge in drug development, often referred to as a lack of in vitro-in vivo correlation (IVIVC).[7][8][9] The gastrointestinal tract is a complex environment that is not adequately mimicked by simple buffer systems.
-
Precipitation in the Gut: Lipid-based formulations or co-solvent systems can be diluted by gastrointestinal fluids, leading to supersaturation and subsequent precipitation of the poorly soluble drug. The inclusion of precipitation inhibitors, such as certain polymers, in the formulation can help maintain a supersaturated state for a longer duration, allowing for greater absorption.[2]
-
Inadequate Dissolution Media: Standard USP dissolution media (e.g., phosphate buffers) often fail to replicate the physiological conditions of the human gut.[7] The use of more biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), which contain bile salts and lecithin, can provide a more predictive in vitro dissolution profile for lipophilic compounds.[7]
-
First-Pass Metabolism: DCBPs may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation. This can significantly reduce the amount of active drug that is bioavailable.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in the intestinal epithelium and actively pump drugs back into the gut lumen, thereby limiting absorption.[5]
Diagram: Decision Framework for Addressing Poor IVIVC
Caption: A systematic approach to diagnosing and addressing the root causes of poor in vitro-in vivo correlation for DCBP formulations.
Part 2: Troubleshooting Guides
This section provides detailed protocols and solutions for specific experimental issues that commonly arise during the characterization of DCBP bioavailability.
Troubleshooting Guide 1: High Variability and Low Recovery in Caco-2 Permeability Assays
The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal permeability.[10][11] However, working with highly lipophilic compounds like DCBPs can present several challenges.[12]
| Observed Problem | Potential Cause(s) | Step-by-Step Troubleshooting Protocol |
| High variability in apparent permeability (Papp) values | 1. Compromised monolayer integrity. 2. Inconsistent cell culture practices. | 1. Verify Monolayer Integrity: Before and after each experiment, measure the Transepithelial Electrical Resistance (TEER). TEER values should be within the laboratory's established range (typically >300 Ω·cm²).[13] Also, assess the permeability of a paracellular marker like Lucifer Yellow to confirm tight junction integrity. 2. Standardize Cell Culture: Ensure consistent cell seeding density, passage number, and culture duration (typically 21 days) to achieve a fully differentiated monolayer. |
| Low compound recovery (<80%) | 1. Non-specific binding to the plastic of the assay plate. 2. Intracellular accumulation. | 1. Perform a Mass Balance Study: Quantify the concentration of the DCBP in the apical and basolateral compartments, as well as in a cell lysate (after washing and lysing the cells with a suitable solvent like methanol). 2. Use Low-Binding Plates: Consider using commercially available low-binding microplates to minimize adsorption. 3. Assess Intracellular Concentration: The amount of drug in the cell lysate will indicate the extent of intracellular accumulation. |
| Low Papp despite expected high permeability | 1. The DCBP is a substrate for active efflux transporters (e.g., P-gp). | 1. Conduct a Bidirectional Permeability Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. 2. Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 is indicative of active efflux.[13] 3. Use Inhibitors: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER confirms P-gp-mediated efflux.[13] |
Diagram: Workflow for Caco-2 Permeability Assay with Troubleshooting
Caption: A comprehensive workflow for conducting and troubleshooting Caco-2 permeability assays for DCBPs.
References
-
In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. (n.d.). Dissolution Technologies. Retrieved January 17, 2026, from [Link]
-
Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. (2008). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved January 17, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 17, 2026, from [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
-
Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (n.d.). Retrieved January 17, 2026, from [Link]
-
Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of PharmTech Research. Retrieved January 17, 2026, from [Link]
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Validation & Comparative
Comparing the efficacy of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone with other kinase inhibitors
A Comparative Analysis of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone, a Novel Kinase Inhibitor
In the landscape of targeted therapy, particularly in oncology and immunology, the development of novel kinase inhibitors remains a cornerstone of innovation. This guide provides a comprehensive comparison of a novel compound, this compound (hereafter referred to as Compound X), with other established kinase inhibitors. Our analysis is grounded in both hypothetical, yet plausible, experimental data for Compound X and published data for comparator drugs, offering researchers and drug development professionals a framework for evaluating its potential. For the purpose of this guide, we will position Compound X as a novel inhibitor of Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor signaling.
The Role of Bruton's Tyrosine Kinase (BTK) in Disease
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays an indispensable role in the survival, proliferation, and differentiation of B-cells. Dysregulation of the BTK signaling pathway is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases. The clinical success of BTK inhibitors has validated this kinase as a therapeutic target.
Below is a diagram illustrating the BTK signaling pathway:
Caption: Simplified BTK signaling pathway initiated by B-cell receptor activation.
Comparative Efficacy of Compound X
To assess the potential of Compound X, we compare its in vitro efficacy and selectivity against first and second-generation BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. The following data for Compound X is hypothetical but representative of a promising preclinical candidate.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of Compound X and comparator drugs against BTK and other relevant kinases.
| Kinase | Compound X (IC50, nM) | Ibrutinib (IC50, nM) | Acalabrutinib (IC50, nM) | Zanubrutinib (IC50, nM) |
| BTK | 0.8 | 0.5 | 3 | <1 |
| ITK | 25 | 2.1 | >1000 | 62 |
| TEC | 15 | 2.3 | 28 | 1.9 |
| EGFR | >1000 | 7.8 | >1000 | >1000 |
| ERBB2 | >1000 | 9.4 | >1000 | >1000 |
From this data, Compound X demonstrates potent inhibition of BTK, comparable to the established inhibitors. Notably, it shows a favorable selectivity profile with significantly higher IC50 values for off-target kinases like EGFR and ERBB2, which are associated with adverse effects seen with Ibrutinib.
Cell-Based Proliferation Assay
The efficacy of Compound X was further evaluated in a cellular context using a human B-cell lymphoma cell line (TMD8). The following table shows the half-maximal effective concentration (EC50) for inhibiting cell proliferation.
| Compound | TMD8 Cell Line (EC50, nM) |
| Compound X | 1.2 |
| Ibrutinib | 1.5 |
| Acalabrutinib | 4.5 |
| Zanubrutinib | 1.0 |
Compound X exhibits potent anti-proliferative effects in a relevant cancer cell line, with an EC50 value in the low nanomolar range, on par with Ibrutinib and Zanubrutinib.
Experimental Protocols
To ensure scientific rigor and reproducibility, we outline the methodologies for the key experiments cited above.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescent tracer from the ATP-binding site of a kinase.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the BTK enzyme, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody according to the manufacturer's instructions (e.g., Thermo Fisher Scientific).
-
Compound Plating: Create a serial dilution of Compound X in DMSO and add it to a 384-well assay plate.
-
Kinase/Tracer Addition: Add the pre-mixed BTK enzyme and tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Antibody Addition: Add the europium-labeled antibody to each well.
-
Second Incubation: Incubate for another 60 minutes at room temperature.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the emission signals and plot the results against the compound concentration to determine the IC50 value.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Step-by-Step Protocol:
-
Cell Seeding: Seed TMD8 cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X and incubate for 72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Incubation: Incubate the plate for 10 minutes at room temperature to stabilize the signal.
-
Signal Reading: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to untreated control wells and plot the results to determine the EC50 value.
Discussion and Future Directions
The presented data, while partially hypothetical for Compound X, positions it as a highly potent and selective BTK inhibitor. Its efficacy appears comparable to or exceeding that of existing therapies in preclinical models. The improved selectivity profile over a first-generation inhibitor like Ibrutinib suggests a potentially better safety profile, with a lower likelihood of off-target effects such as rash and diarrhea.
Future research should focus on:
-
In vivo efficacy studies: Evaluating Compound X in animal models of B-cell malignancies.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties and its effect on BTK in a living organism.
-
Toxicity studies: Assessing the safety profile of Compound X in preclinical models.
References
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Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219-232. [Link]
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Pal Singh, S., Dammeijer, F., & Hendriks, R. W. (2018). Role of Bruton's tyrosine kinase in B cells and malignancies. Molecular Cancer, 17(1), 57. [Link]
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Honigberg, L. A., Smith, A. M., Sirisawad, M., Verner, E., Loury, D., Chang, B., ... & Buggy, J. J. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]
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Byrd, J. C., Harrington, B., O'Brien, S., Jones, J. A., Park, K., Woyach, J. A., ... & Johnson, A. J. (2016). Acalabrutinib (ACP-196) in relapsed chronic lymphocytic leukemia. New England Journal of Medicine, 374(4), 323-332. [Link]
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Guo, Y., Liu, Y., Wang, Y., Zhang, T., Li, Y., Zhang, H., ... & Xu, Y. (2019). Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Bruton's Tyrosine Kinase (BTK) Inhibitor. Journal of Medicinal Chemistry, 62(17), 7923-7940. [Link]
A Researcher's Guide to the In Vitro Evaluation of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone and Related Chlorinated Compounds
A Senior Application Scientist's Perspective on Comparative Cytotoxicity Analysis
In the landscape of drug discovery, particularly in oncology, the benzophenone scaffold represents a class of compounds with significant therapeutic potential.[1][2] Their biological activity, which includes anticancer, antimicrobial, and anti-inflammatory effects, can be extensively modulated through structural modifications.[1][2] This guide focuses on a strategic approach to evaluating the in vitro cytotoxic potential of a novel derivative, 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone , by comparing it with its parent structure, 2,4-Dichlorobenzophenone , and another relevant analog, 4,4'-Dichlorobenzophenone .
While public data on this compound is scarce, this guide provides a robust framework for its investigation. By analyzing structurally similar and well-documented chlorinated compounds, we can establish a baseline and formulate hypotheses about how specific chemical modifications—namely the addition of a pyrrolidinomethyl group—influence biological activity. The structure-activity relationship (SAR) is crucial; for instance, the introduction of an amino group on the benzophenone ring has been shown to play an integral role in increasing growth inhibition in cancer cell lines.[3][4][5]
This document will detail the necessary experimental designs, from initial cytotoxicity screening to deeper mechanistic studies, enabling researchers to systematically characterize these compounds.
Section 1: The Compounds - A Structural Rationale for Comparison
The selection of compounds for this comparative analysis is based on a logical progression of structural complexity.
-
2,4-Dichlorobenzophenone (2,4-DCBP): This compound serves as our foundational parent molecule. Its dichlorinated phenyl ring is a common feature in compounds with noted biological effects, including potential toxicity and endocrine disruption.[6][7][8][9] Understanding its baseline cytotoxicity is the first step.
-
4,4'-Dichlorobenzophenone (4,4'-DCBP): As a positional isomer of 2,4-DCBP, this compound allows us to explore the impact of chlorine atom placement on cytotoxicity. Such isomers can exhibit surprisingly different biological activities due to variations in their steric and electronic properties, which affect how they interact with biological targets.[10]
-
This compound: This is our novel compound of interest. The key modification is the addition of a pyrrolidinomethyl group. This moiety is known to often enhance the solubility and bioavailability of parent compounds and can introduce new biological activities by facilitating interactions with specific cellular targets.[11] The central hypothesis is that this group will modulate the cytotoxic profile observed in the parent dichlorinated benzophenones.
Section 2: Experimental Workflow for Comparative Cytotoxicity
A multi-tiered approach is essential for a thorough in vitro comparison. The workflow begins with broad cytotoxicity screening and progressively narrows down to specific mechanisms of action for the most potent compounds.
Caption: General workflow for the in vitro comparative assessment of novel compounds.
Section 3: Quantitative Data Comparison - Establishing a Cytotoxic Hierarchy
The initial step in this research is to determine the half-maximal inhibitory concentration (IC50) for each compound across a panel of human cancer cell lines.[12][13][14] This provides a quantitative measure of potency.[12][13] The MTT assay is a reliable and standard colorimetric method for this purpose, assessing cell metabolic activity as a proxy for viability.[12][13][15]
Table 1: Hypothetical IC50 Values (µM) of Benzophenone Derivatives after 48-hour Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| 2,4-Dichlorobenzophenone | 85.2 ± 5.6 | 110.5 ± 8.1 | 98.7 ± 7.3 |
| 4,4'-Dichlorobenzophenone | 70.4 ± 4.9 | 95.3 ± 6.8 | 82.1 ± 5.5 |
| This compound | 12.5 ± 1.1 | 25.8 ± 2.3 | 18.9 ± 1.7 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.
Interpretation of Expected Results: Based on published data for similar aminobenzophenone derivatives, it is anticipated that the addition of the pyrrolidinomethyl group will significantly decrease the IC50 value, indicating a substantial increase in cytotoxic potency compared to the parent dichlorinated compounds.[3][4][5] The difference in potency between 2,4-DCBP and 4,4'-DCBP would highlight the importance of the chlorine substitution pattern.[16]
Section 4: Delving Deeper - Mechanism of Cell Death
Once a compound is identified as potently cytotoxic, understanding how it kills the cells is the critical next step. The two primary avenues to investigate are the induction of apoptosis (programmed cell death) and the generation of oxidative stress.
Apoptosis vs. Necrosis: The Annexin V/PI Assay
The Annexin V-FITC/PI assay is a cornerstone technique in apoptosis research, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[17] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V.[18][19] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[20]
Caption: Distinguishing cell states with Annexin V and Propidium Iodide (PI) staining.
Expected Outcome: Potent anticancer compounds often induce apoptosis.[21][22] It is hypothesized that this compound will show a significant increase in the Annexin V-positive/PI-negative cell population compared to its parent compounds, indicating an apoptosis-mediated cell death pathway.
Oxidative Stress: Measuring Intracellular ROS
Many cytotoxic compounds exert their effects by generating reactive oxygen species (ROS), which cause damage to DNA, proteins, and lipids, ultimately triggering cell death.[7][23] The DCFDA/H2DCFDA assay is a common method for measuring intracellular ROS levels.[24][25] The cell-permeant H2DCFDA is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'–dichlorofluorescein (DCF), which can be quantified.[25][26]
Table 2: Hypothetical Relative Fluorescence Units (RFU) from DCFDA Assay
| Compound (at IC50 conc.) | A549 Cells (RFU) |
| Vehicle Control (DMSO) | 100 ± 12 |
| 2,4-Dichlorobenzophenone | 180 ± 25 |
| 4,4'-Dichlorobenzophenone | 210 ± 30 |
| This compound | 450 ± 45 |
| H₂O₂ (Positive Control) | 850 ± 70 |
Data are hypothetical and represent a potential outcome.
Interpretation of Expected Results: The chlorinated benzophenone core is capable of inducing ROS.[7] The addition of the pyrrolidinomethyl group may enhance this effect, leading to a more pronounced increase in DCF fluorescence. This would suggest that the increased cytotoxicity is, at least in part, mediated by the induction of severe oxidative stress.
Section 5: Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols should be followed.[12][13][14]
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[12] Replace the old medium with medium containing the test compounds. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[12]
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, then wash with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[12]
-
Incubation: Incubate in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour, using appropriate laser and filter settings for FITC (green fluorescence) and PI (red fluorescence).[12][20]
Intracellular ROS (DCFDA) Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate overnight.[24]
-
DCFDA Loading: Wash cells and add media containing 20 µM H2DCFDA. Incubate for 30-45 minutes at 37°C in the dark.[24][27]
-
Treatment: Wash the cells to remove the excess probe and add media containing the test compounds at their IC50 concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity immediately (for acute ROS) or after a desired incubation period (e.g., 1-6 hours) using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.[25][26]
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach for the comparative in vitro evaluation of this compound. By benchmarking its performance against structurally related chlorinated benzophenones, researchers can elucidate the specific contribution of the pyrrolidinomethyl moiety to the compound's overall cytotoxic profile.
The expected results—a significant increase in potency, induction of apoptosis, and generation of intracellular ROS—would position this novel compound as a promising candidate for further preclinical development. Subsequent studies should focus on identifying its precise molecular targets, evaluating its efficacy in more complex 3D culture models, and eventually, assessing its pharmacological properties in in vivo models. This structured, data-driven approach is fundamental to advancing novel chemical entities from the bench to potential clinical applications.
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Validating the Anticancer Effects of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a novel chemical entity from a laboratory curiosity to a potential clinical candidate is a rigorous and multi-faceted process. For putative anticancer agents, in vivo validation in relevant animal models represents a critical milestone, providing the first glimpse into a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system. This guide provides a comprehensive framework for the in vivo validation of a novel benzophenone derivative, 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone, and compares its hypothetical performance against established chemotherapeutic agents.
Benzophenone and its derivatives have garnered significant interest in oncology for their diverse biological activities.[1] Several studies have highlighted their potential as anticancer agents, with mechanisms often linked to the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3][4] Specifically, some benzophenone analogs have been shown to target the colchicine binding site of tubulin, inhibiting its polymerization and arresting the cell cycle in the G2/M phase.[2] This guide will use this putative mechanism as a basis for designing our in vivo validation strategy for this compound.
This document is designed to provide not just a set of protocols, but a logical and scientifically sound approach to preclinical in vivo validation, emphasizing experimental design, data interpretation, and ethical considerations.
I. The Strategic Imperative of In Vivo Validation
While in vitro assays provide valuable initial data on a compound's activity against cancer cell lines, they lack the complexity of a whole-organism system.[5][6] In vivo studies are indispensable for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and for assessing its therapeutic window – the balance between efficacy and toxicity.[7] Animal models, particularly xenograft models using human cancer cells, serve as a crucial bridge between benchtop discovery and clinical trials.[6][8]
A. Foundational Principles of Preclinical In Vivo Assessment
A successful in vivo validation strategy is built upon three pillars:
-
Selection of an Appropriate Model: The choice of animal model is paramount and should be guided by the cancer type being targeted and the specific questions being asked.
-
Robust Experimental Design: This includes appropriate control groups, randomization, blinding, and statistically sound sample sizes to ensure the data is reliable and reproducible.
-
Comprehensive Endpoint Analysis: Efficacy should be assessed not only by tumor growth inhibition but also by survival benefit and, where possible, target engagement and downstream biomarker modulation.
II. Experimental Design: A Head-to-Head Comparison
To robustly evaluate the anticancer potential of this compound (hereinafter referred to as 'Compound B'), we will employ a subcutaneous xenograft model. This model involves the implantation of human cancer cells into immunodeficient mice, allowing for the growth of tumors that can be readily measured.[9][10][11]
A. Choice of Xenograft Model
For this study, we will utilize the A549 human non-small cell lung cancer cell line. This is a widely used and well-characterized cell line, making it a suitable choice for initial in vivo efficacy studies.
B. Experimental Groups
To ensure a comprehensive comparison, the following experimental groups will be established:
-
Vehicle Control: This group will receive the delivery vehicle for the therapeutic agents, providing a baseline for tumor growth.
-
Compound B (Low Dose): To assess dose-dependent effects.
-
Compound B (High Dose): To determine the maximum tolerated dose and potential for greater efficacy.
-
Cisplatin (Standard-of-Care): A platinum-based chemotherapy agent widely used in the treatment of lung cancer, serving as a positive control and benchmark for efficacy.[12][13][14][15][16]
-
Doxorubicin (Alternative Standard-of-Care): An anthracycline antibiotic with broad-spectrum anticancer activity, providing an additional point of comparison.[5][17][18][19][20]
C. Experimental Workflow
Caption: Experimental workflow for in vivo validation.
III. Comparative Performance Analysis
The primary objective of this study is to benchmark the performance of Compound B against established anticancer agents. This will be achieved through a multi-parametric analysis encompassing efficacy, toxicity, and pharmacokinetics.
A. Efficacy: Tumor Growth Inhibition
Tumor growth will be monitored regularly, and the data will be used to calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
Table 1: Comparative Efficacy of Compound B and Standard Agents
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | % TGI | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | - | 1500 ± 250 | - | - |
| Compound B (Low Dose) | 25 mg/kg, daily, p.o. | 900 ± 180 | 40% | < 0.05 |
| Compound B (High Dose) | 50 mg/kg, daily, p.o. | 450 ± 120 | 70% | < 0.001 |
| Cisplatin | 3 mg/kg, every 3 days, i.p. | 600 ± 150 | 60% | < 0.01 |
| Doxorubicin | 4 mg/kg, weekly, i.v. | 750 ± 200 | 50% | < 0.05 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
B. Toxicity Profile
A critical aspect of drug development is assessing the safety profile of a new compound. Toxicity will be monitored through daily clinical observations and regular body weight measurements.
Table 2: Comparative Toxicity Profile
| Treatment Group | Maximum Mean Body Weight Loss (%) | Notable Clinical Signs |
| Vehicle Control | < 2% | None observed |
| Compound B (Low Dose) | < 5% | None observed |
| Compound B (High Dose) | 8% | Mild lethargy in some animals |
| Cisplatin | 15% | Significant lethargy, ruffled fur |
| Doxorubicin | 12% | Moderate lethargy, slight weight loss |
Data are hypothetical for illustrative purposes.
C. Pharmacokinetic (PK) Profile
Understanding the ADME properties of Compound B is crucial for optimizing dosing schedules and predicting its behavior in humans. A satellite group of animals will be used for PK analysis.
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) |
| Compound B | 50 mg/kg, p.o. | 1200 | 2 | 9600 | 6 |
| Cisplatin | 3 mg/kg, i.p. | 800 | 0.5 | 3200 | 2 |
| Doxorubicin | 4 mg/kg, i.v. | 2500 | 0.25 | 7500 | 4 |
Data are hypothetical for illustrative purposes.
IV. Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the key experiments in this validation study.
A. Subcutaneous Xenograft Model Protocol
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Harvest cells at 70-80% confluency using trypsin-EDTA. Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[9][10][11]
-
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.[9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[9]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into the different treatment groups.
B. In Vivo Efficacy Study Protocol
-
Treatment Administration:
-
Compound B: Administer orally (p.o.) via gavage daily at the specified doses.
-
Cisplatin: Administer intraperitoneally (i.p.) every three days.[14]
-
Doxorubicin: Administer intravenously (i.v.) via the tail vein once a week.[17][18]
-
Vehicle Control: Administer the appropriate vehicle according to the same schedule as the test compounds.
-
-
Data Collection: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Endpoint: The study will be terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, severe lethargy).
C. Acute Toxicity (LD50) Study Protocol
-
Animal Selection: Use healthy, young adult mice of a single sex (typically females as they can be more sensitive).
-
Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and a dose progression factor (e.g., 2 or 3).
-
Up-and-Down Procedure:
-
Dose a single animal at the starting dose.
-
Observe the animal for 48 hours for signs of toxicity and mortality.
-
If the animal survives, increase the dose for the next animal.
-
If the animal dies, decrease the dose for the next animal.
-
Continue this process until a sufficient number of dose reversals have occurred to allow for statistical calculation of the LD50. This method significantly reduces the number of animals required compared to traditional methods.
-
-
Observation: Monitor animals closely for clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
D. Pharmacokinetic Study Protocol
-
Animal Preparation: Use a separate cohort of tumor-bearing mice for the PK study.
-
Drug Administration: Administer a single dose of Compound B, Cisplatin, or Doxorubicin via the respective routes.
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[8]
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.[6]
V. Putative Mechanism of Action and Signaling Pathway
Based on existing literature on benzophenone derivatives, a plausible mechanism of action for Compound B is the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.[2]
Caption: Putative mechanism of action of Compound B.
VI. Ethical Considerations and Scientific Integrity
All animal experiments must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[4][12][13] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be central to the experimental design.[11]
-
Replacement: In vitro studies should be exhausted before proceeding to in vivo experiments.
-
Reduction: The number of animals used should be the minimum required to obtain statistically significant results.
-
Refinement: Procedures should be optimized to minimize pain and distress to the animals. This includes the use of anesthesia for procedures, appropriate housing, and the establishment of humane endpoints.
Furthermore, transparent and comprehensive reporting of in vivo research is crucial for its reproducibility and value to the scientific community. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a checklist of essential information to include in publications.[2][3][9][10]
VII. Conclusion
The in vivo validation of a novel anticancer compound is a complex but essential undertaking. This guide has outlined a comprehensive and comparative approach for evaluating the efficacy, toxicity, and pharmacokinetics of this compound in a xenograft model. By adhering to rigorous experimental design, detailed protocols, and stringent ethical standards, researchers can generate high-quality, reproducible data that will be instrumental in determining the future clinical potential of this and other novel anticancer agents. The hypothetical data presented herein suggests that Compound B exhibits promising antitumor activity with a favorable toxicity profile compared to standard-of-care agents, warranting further investigation.
VIII. References
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Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. (n.d.). Semantic Scholar. [Link]
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Targeted delivery of a cisplatin prodrug for safer and more effective prostate cancer therapy in vivo. (2011). Proceedings of the National Academy of Sciences. [Link]
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A Comparative Analysis of the Antimicrobial Spectrum of Benzophenone Derivatives: A Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Among these, benzophenone derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a wide range of bacterial and fungal pathogens.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various benzophenone derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.
Introduction to Benzophenones: A Versatile Scaffold
Benzophenones are characterized by a diphenyl ketone core structure.[3] This basic scaffold can be extensively modified with various functional groups, leading to a diverse library of derivatives with a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][4][5] Natural benzophenones, often isolated from plants and fungi, have long been recognized for their therapeutic potential.[6][7] More recently, synthetic benzophenone derivatives have been designed and evaluated, offering the advantage of tailored modifications to optimize antimicrobial potency and spectrum.[8][9]
Experimental Methodology: Assessing Antimicrobial Activity
To objectively compare the antimicrobial spectrum of different benzophenone derivatives, standardized and reproducible experimental protocols are paramount. The following outlines a typical workflow for determining the in vitro antimicrobial efficacy of these compounds.
Caption: Workflow for determining MIC and MBC/MFC.
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
-
Preparation of Benzophenone Derivatives:
-
Dissolve the synthesized or isolated benzophenone derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[12]
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[10] The final concentrations should typically range from 250 µg/mL down to 7.81 µg/mL or lower.[10]
-
-
Preparation of Microbial Inoculum:
-
Grow the test microorganisms (bacteria or fungi) in a suitable broth overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]
-
Dilute the standardized suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the serially diluted benzophenone derivatives.
-
Include positive controls (microbes in broth without the compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[11][12]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the benzophenone derivative that completely inhibits the visible growth of the microorganism.[10] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
To determine if the compound is bactericidal/fungicidal or bacteriostatic/fungistatic, an aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an agar plate.[11]
-
The plates are incubated under appropriate conditions.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[11]
-
Comparative Antimicrobial Spectrum of Benzophenone Derivatives
The antimicrobial activity of benzophenone derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the phenyl rings. The following table summarizes the MIC values of selected benzophenone derivatives against a panel of clinically relevant microorganisms.
| Benzophenone Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (MRSA) | Escherichia coli | Candida albicans | |
| 2,2′,4-Trihydroxybenzophenone | 62.5 - 125 µg/mL[10] | 125 - 250 µg/mL[10] | Not Reported |
| Benzophenone-based Tetraamides | 0.5 - 2.0 mg/L[9][13] | Moderate Activity[9][13] | Not Reported |
| Benzophenone-1,2,3-triazole Hybrids (3a, 3b) | Active[3] | Slightly Resistant (E. coli)[3] | Active[3] |
| Garcinol (from Garcinia purpurea) | 3.1 - 12.5 µg/mL[14] | Not Reported | Not Reported |
| Xanthochymol (from G. subelliptica) | 3.1 - 12.5 µg/mL[14] | Not Reported | Not Reported |
| Cowabenzophenone A | Not Reported | Not Reported | 4 µg/mL (C. albicans), 2 µg/mL (A. niger)[15] |
| Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-4,5-dihydroxy-3-methoxybenzoate | 62.5 µg/mL (S. aureus)[16] | Not Reported | 125 µg/mL (C. albicans)[16] |
Note: The reported activities can vary based on the specific strains tested and the experimental conditions.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of benzophenone derivatives is multifaceted and appears to be primarily directed at the bacterial cell membrane.[17]
Caption: Proposed mechanism of membrane disruption.
Studies have shown that certain benzophenone derivatives, particularly those with cationic groups, have a strong affinity for the anionic components of the bacterial cell wall, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria.[17] This interaction leads to the disruption of the cell membrane's integrity, causing membrane depolarization and the leakage of essential intracellular components, such as potassium ions.[9][17] This ultimately results in cell death.[17] Importantly, some of these derivatives exhibit low hemolytic activity, suggesting a degree of selectivity for bacterial membranes over mammalian cell membranes.[10][17]
Structure-Activity Relationships (SAR)
The antimicrobial efficacy of benzophenone derivatives is intricately linked to their structural features. Key SAR observations include:
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the phenyl rings can significantly influence antimicrobial activity. For instance, the hydroxyl groups in 2,2′,4-trihydroxybenzophenone are thought to contribute to its antibacterial effect.[10]
-
Cationic Groups: The incorporation of cationic moieties, such as in benzophenone-based tetraamides, is crucial for potent activity, likely by facilitating interaction with the negatively charged bacterial membrane.[9][13]
-
Prenylation: Natural benzophenones often feature prenyl groups, which can enhance their lipophilicity and ability to interact with cell membranes, thereby boosting their antimicrobial properties.[6]
-
Hybridization with Other Pharmacophores: Fusing the benzophenone scaffold with other antimicrobial moieties, such as 1,2,3-triazoles or azetidinones, can lead to hybrid compounds with enhanced and broader-spectrum activity.[3][12][18]
Conclusion and Future Perspectives
Benzophenone derivatives represent a versatile and promising platform for the development of novel antimicrobial agents. Their broad spectrum of activity, coupled with a mechanism of action that targets the bacterial membrane, makes them attractive candidates for combating drug-resistant pathogens. Future research should focus on the rational design and synthesis of new derivatives with optimized potency, selectivity, and pharmacokinetic properties. Further elucidation of their precise molecular targets and mechanisms of action will be crucial for their successful translation into clinical applications. The continued exploration of both natural and synthetic benzophenones holds significant promise for replenishing our dwindling arsenal of effective antimicrobial drugs.
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Uncharted Territory: The Pharmacological Profile of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone Remains Undefined
A comprehensive investigation into the scientific literature and patent databases for 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone reveals a significant knowledge gap, precluding a direct comparative analysis against established drugs. Despite extensive searches, no public data exists detailing its mechanism of action, pharmacological profile, or specific biological targets. This absence of foundational scientific information makes it impossible to perform a scientifically rigorous benchmark comparison.
The core challenge in developing a comparison guide for this compound lies in the complete lack of published research on its biological activity. While the molecule possesses two well-known chemical scaffolds, the benzophenone core and a pyrrolidine moiety, the specific functionalization with dichloro- and pyrrolidinomethyl groups creates a unique chemical entity whose properties cannot be accurately predicted without experimental data.
The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of bioactive compounds.[1][2] Depending on the substitution pattern on its aryl rings, benzophenone derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer Properties: Certain benzophenone-containing molecules have demonstrated potent antitumor activities.[2][3]
-
Antimicrobial and Antiviral Effects: The benzophenone framework is also found in compounds with significant antimicrobial and anti-HIV activity.[1]
-
P-glycoprotein (P-gp) Inhibition: Some benzophenone derivatives have been investigated as inhibitors of the multidrug transporter P-glycoprotein, which is implicated in drug resistance in cancer.[4][5][6]
-
Non-nucleoside Reverse Transcriptase Inhibition: Structure-activity relationship studies have identified benzophenones as potent HIV non-nucleoside reverse transcriptase inhibitors.[7]
-
Enzyme Inhibition: Various benzophenone derivatives have been synthesized and evaluated as inhibitors of enzymes such as α-glucosidase.[8]
Similarly, the pyrrolidine ring is a ubiquitous heterocyclic motif in numerous natural products and synthetic drugs.[9][10] Its presence can significantly influence the pharmacological properties of a molecule, contributing to a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial effects.[9][11]
However, the specific combination of these scaffolds in this compound results in a novel chemical entity. The nature and position of the substituents on both the benzophenone and pyrrolidine rings are critical determinants of a compound's biological target and its mode of interaction. Without experimental validation, any attempt to assign a specific mechanism of action or to select appropriate benchmark drugs for comparison would be purely speculative and scientifically unsound.
An exhaustive search of scientific databases, including PubMed, Scopus, and Google Scholar, as well as global patent databases, using various synonyms and chemical identifiers for this compound, yielded no publications or patents describing its synthesis and biological evaluation. The available information is limited to listings in chemical supplier catalogs.
The creation of a scientifically valid comparison guide requires a foundation of experimental data. In the case of this compound, this foundational information is currently absent from the public domain. To enable a meaningful benchmark analysis, the following steps would be necessary:
-
Initial Biological Screening: The compound would need to be screened against a broad panel of biological targets to identify its primary mechanism of action.
-
Target Validation: Once a primary target is identified, further in vitro and in vivo studies would be required to validate this target and elucidate the compound's pharmacological effects.
-
Pharmacokinetic and Toxicological Profiling: A comprehensive assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity would be essential.
Until such data becomes available, any discussion of this compound's performance relative to known drugs would be premature and lack the scientific integrity required for researchers, scientists, and drug development professionals. The scientific community awaits the publication of primary research that will shed light on the pharmacological properties of this compound.
References
- Kumar, R., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1498-1524.
- Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20339-20350.
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Kamal, A., et al. (2009). Benzophenone-piperazine linked pyrrolo[2,1-c][1][9]benzodiazepine hybrids as potential anticancer agents and process for the preparation thereof. WO2009118749A1.
- BenchChem. (2025). Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines.
- Rinner, U., et al. (2012). Structure-Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 55(8), 3889-3901.
- St. John, E., et al. (2007). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry, 50(23), 5697-5711.
- Di Micco, S., et al. (2023).
- Liao, Y., et al. (2022). Studies of Structure-Activity Relationship of 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. Journal of Medicinal Chemistry, 65(1), 537-550.
- Chong Kun Dang Pharmaceutical Corp. (2009).
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- Rinner, U., et al. (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Journal of Medicinal Chemistry, 55(8), 3889-3901.
- Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20339-20350.
- Novartis AG. (2014). Benzophenone derivatives.
- Hormos Medical Corporation. (2011).
- Henkel AG & Co. KGaA. (2011). Benzophenone or benzoic acid anilide derivatives containing carboxyl groups as enzyme stabilizers.
- Rinner, U., et al. (2012). Structure-Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein.
- Akunne, M., et al. (1993). Synthesis and evaluation of conformationally restricted N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines at sigma receptors. 2. Piperazines, bicyclic amines, bridged bicyclic amines, and miscellaneous compounds. Journal of Medicinal Chemistry, 36(16), 2311-2320.
- Liu, Q., et al. (2012). Synthesis and Evaluation of Benzophenone O-glycosides as α-glucosidase Inhibitors. Archiv der Pharmazie, 345(10), 771-783.
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
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Independent Verification of the Biological Activity of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone: A Comparative Guide
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the Molecule to Predict Function
The compound 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone is a synthetic molecule featuring three key structural motifs: a benzophenone core, a dichlorinated phenyl ring, and a pyrrolidinomethyl group. While no direct biological activity for this specific molecule has been reported in peer-reviewed literature, an analysis of its constituent parts allows us to formulate credible hypotheses for its potential therapeutic applications.
The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The presence of halogen atoms, such as the dichloro-substitution , is a common strategy in drug design to modulate lipophilicity, metabolic stability, and target binding affinity.[1] Finally, the pyrrolidine ring is a versatile nitrogen heterocycle incorporated into many biologically active compounds, contributing to their stereochemistry and pharmacodynamic properties, with applications ranging from anticancer to central nervous system agents.[3]
Given this structural makeup, this guide proposes three primary avenues for the independent verification of the biological activity of this compound:
-
Anti-inflammatory Activity
-
Anticancer (Cytotoxic) Activity
-
Antimicrobial Activity
This document provides a framework for these investigations, outlining detailed experimental protocols, suggesting appropriate comparative compounds, and presenting the logic behind each step to ensure a robust and self-validating study.
Part 1: Investigation of Anti-inflammatory Potential
Rationale: A structurally related analog, 4-Methoxy-4'-pyrrolidinomethyl benzophenone, has been noted for its potential to inhibit pro-inflammatory cytokines.[4] The substitution of the electron-donating methoxy group with electron-withdrawing chloro groups in our target compound could significantly alter its electronic properties and, consequently, its interaction with biological targets involved in inflammation.
Comparative Compound:
-
4-Methoxy-4'-pyrrolidinomethyl benzophenone: A close structural analog with reported anti-inflammatory potential.[4]
-
Indomethacin: A well-characterized nonsteroidal anti-inflammatory drug (NSAID) to serve as a positive control.
Experimental Workflow: Cytokine Release Assay
The primary hypothesis is that the compound modulates the inflammatory response in immune cells. A lipopolysaccharide (LPS)-stimulated cytokine release assay using a macrophage cell line (e.g., RAW 264.7) is the gold standard for initial screening.
Caption: Workflow for verifying anti-inflammatory activity.
Detailed Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release
-
Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound, 4-Methoxy-4'-pyrrolidinomethyl benzophenone, and Indomethacin in DMSO. Create a serial dilution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.
-
Treatment: Remove the old media and pre-treat the cells with the diluted compounds or vehicle control (media with 0.1% DMSO) for 1 hour.
-
Stimulation: Add LPS to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available ELISA kits.
-
Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in cytokines is not due to cytotoxicity.
Data Presentation and Interpretation
The results should be summarized in a table comparing the IC₅₀ values (the concentration at which 50% of cytokine release is inhibited) for each compound.
| Compound | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| 4-Methoxy-4'-pyrrolidinomethyl benzophenone | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Indomethacin (Positive Control) | Experimental Value | Experimental Value | >100 | Calculated Value |
| Vehicle (Negative Control) | No Inhibition | No Inhibition | No Cytotoxicity | N/A |
A high selectivity index is desirable, indicating that the compound's anti-inflammatory effect occurs at concentrations well below those that cause cell death.
Part 2: Investigation of Anticancer (Cytotoxic) Potential
Rationale: The benzophenone scaffold is present in molecules with potent antitumor activity.[2] The dichlorophenyl group can enhance lipophilicity, potentially improving cell membrane penetration and interaction with intracellular targets. This section outlines a primary screening method to determine the compound's cytotoxic effect on various cancer cell lines.
Comparative Compounds:
-
Doxorubicin: A standard chemotherapeutic agent used as a positive control.
-
2,4'-Dichlorobenzophenone: The precursor molecule lacking the pyrrolidinomethyl group, to assess the contribution of this moiety to cytotoxicity.[5]
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for verifying in vitro cytotoxicity.
Detailed Protocol: MTT Proliferation Assay
-
Cell Lines: Use a panel of human cancer cell lines, for instance, A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma). Include a non-cancerous cell line like HEK293 (human embryonic kidney) to assess selectivity.
-
Seeding: Plate the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the test compound, doxorubicin, and 2,4'-dichlorobenzophenone (e.g., from 0.01 µM to 200 µM) for 48 or 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC₅₀ value for each cell line.
Data Presentation and Interpretation
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SW480 IC₅₀ (µM) | HEK293 IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 2,4'-Dichlorobenzophenone | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Positive Control) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
A potent compound will have low IC₅₀ values against cancer cell lines and a significantly higher IC₅₀ value against the non-cancerous HEK293 line, indicating cancer-selective cytotoxicity. Comparing the activity to 2,4'-Dichlorobenzophenone will clarify the role of the pyrrolidinomethyl functional group.
Part 3: Investigation of Antimicrobial Activity
Rationale: Both benzophenone and pyrrolidine scaffolds are found in compounds with antimicrobial properties.[1][3] The lipophilic nature of the dichlorinated ring may facilitate passage through bacterial cell membranes. A standard broth microdilution assay is the definitive method for determining a compound's bacteriostatic and bactericidal efficacy.
Comparative Compounds:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic (positive control for bacteria).
-
Fluconazole: A standard azole antifungal agent (positive control for fungi).
-
Chloramphenicol & Amoxicillin: Standard antibiotics for comparison against various bacterial strains.[6]
-
Ketoconazole: A standard antifungal for comparison.[6]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining MIC and MBC/MFC.
Detailed Protocol: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)
-
Microorganism Panel: Test against a representative panel, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound and control antibiotics in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized inoculum of each microorganism to the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28-35°C for 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), take an aliquot from each well that showed no growth and plate it on nutrient agar. After further incubation, the MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation and Interpretation
| Compound | S. aureus MIC/MBC (µg/mL) | E. coli MIC/MBC (µg/mL) | C. albicans MIC/MFC (µg/mL) |
| This compound | Exp. Value / Exp. Value | Exp. Value / Exp. Value | Exp. Value / Exp. Value |
| Ciprofloxacin | Known Value / Known Value | Known Value / Known Value | N/A |
| Fluconazole | N/A | N/A | Known Value / Known Value |
A compound is considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC. Potent activity is indicated by low MIC values compared to the standard controls.
Conclusion
References
-
Jadhav, S. D., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. National Institutes of Health. Available at: [Link]
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Kumar, B., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
-
Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]
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Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. National Institutes of Health. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Versatile Role of 2,4'-Dichlorobenzophenone in Organic Synthesis. Available at: [Link]
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Saeed, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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- 6. Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity | springermedizin.de [springermedizin.de]
A Senior Application Scientist's Guide to Confirming Target Engagement for Novel Therapeutics
Topic: 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone: A Comparative Guide to Confirming Target Engagement in Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, identifying a potent bioactive compound is only the beginning. The critical next step—and a frequent point of failure in clinical trials—is unequivocally proving that the compound engages its intended molecular target within the complex milieu of a living cell.[1][2] This guide provides an in-depth, comparative framework for confirming the cellular target engagement of novel small molecules, using the hypothetical compound This compound (DC-PMB) as a case study. We will move beyond simple protocols to explain the scientific rationale behind experimental choices, compare the strengths and weaknesses of leading methodologies, and present a logical workflow for generating a robust data package that establishes a clear mechanism of action.
Introduction: The Target Engagement Imperative
The journey from a hit compound to a clinical candidate is paved with uncertainty. A significant portion of drugs fail in development due to a lack of efficacy, which can often be traced back to a misunderstanding of the drug's true mechanism of action.[2] Did the drug fail to engage its target in the patient, or was the target itself not critical for the disease pathophysiology?[1] Answering this question is impossible without robust, validated methods to measure target engagement.
This guide focuses on three orthogonal, yet complementary, biophysical methods that provide direct evidence of a physical interaction between a drug and its target protein in a cellular context:
-
Cellular Thermal Shift Assay (CETSA®): Measures target stabilization based on thermal denaturation.
-
Drug Affinity Responsive Target Stability (DARTS): Measures target stabilization based on protease resistance.
-
NanoBRET™ Target Engagement Assay: Measures target occupancy in live cells via bioluminescence resonance energy transfer.
We will explore the principles, provide detailed protocols, and compare the expected outcomes for our model compound, DC-PMB, a molecule with a benzophenone scaffold often associated with kinase inhibition or protein-protein interaction modulation.
The Strategic Workflow for Target Validation
A robust target engagement strategy does not rely on a single experiment. It involves building a layered, self-validating case by integrating multiple lines of evidence. The workflow should logically progress from confirming direct physical binding to quantifying cellular potency and observing downstream functional consequences.
Caption: A logical workflow for validating target engagement.
Method Comparison: CETSA vs. DARTS vs. NanoBRET™
Choosing the right assay depends on the specific biological question, the nature of the target protein, and available resources. Each method offers unique advantages and has specific limitations.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBRET™ Target Engagement |
| Principle | Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[3][4] | Ligand binding stabilizes the target protein's conformation, making it resistant to protease digestion.[5][6] | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target by the compound is measured in real-time.[7][8] |
| Cell State | Intact cells (lysed post-treatment) or cell lysate.[4] | Primarily cell lysate; can be adapted for intact cells with subsequent lysis.[5][9] | Live, intact cells.[7][8] |
| Target Modification | No modification required (endogenous protein).[3] | No modification required (endogenous protein).[9][10] | Requires genetic fusion of the target protein with NanoLuc® luciferase.[7][11] |
| Compound Properties | Label-free.[3] | Label-free.[5][6] | Label-free. Requires a specific fluorescent tracer for the target. |
| Primary Readout | Amount of soluble protein remaining after heat treatment (typically via Western Blot or MS).[12] | Amount of intact protein remaining after protease treatment (typically via Western Blot or MS).[9][13] | BRET ratio (light emission at two wavelengths).[14] |
| Key Advantages | Works with endogenous proteins in a native context; applicable to a wide range of targets.[4][15] | Label-free for both compound and target; useful for identifying unknown targets.[6][9] | Provides quantitative affinity (IC50) and residence time data in live cells; high-throughput capable.[7][8] |
| Key Limitations | Not all proteins show a clear thermal shift; can be lower throughput.[12] | Protease accessibility can be complex; may not work for all protein-ligand interactions.[5] | Requires genetic engineering of cells; dependent on the availability of a suitable fluorescent tracer.[11] |
Experimental Protocols & Data Interpretation
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is founded on the principle that when a small molecule binds to a target protein, it confers thermodynamic stability.[3] This increased stability means the protein can withstand higher temperatures before it denatures and aggregates.[3][4]
Caption: The experimental workflow for a CETSA experiment.
Detailed Protocol (CETSA Melt Curve):
-
Cell Culture & Treatment: Plate cells (e.g., HEK293) and grow to ~80% confluency. Treat cells with a saturating concentration of DC-PMB (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1 hour in serum-free media.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 10^7 cells/mL.
-
Thermal Challenge: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 64°C in 2°C increments). Heat the samples for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Scientist's Note: The temperature range must be optimized for your specific target protein to capture the full denaturation curve.
-
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein ("Target X") in each sample by Western Blot using a specific antibody. A loading control (e.g., GAPDH) should also be blotted to ensure equal protein loading.
Interpreting the Data:
In the vehicle-treated samples, the amount of soluble Target X will decrease as the temperature increases. In the DC-PMB-treated samples, the protein will be stabilized, and the curve will shift to the right. This "thermal shift" (ΔTₘ) is direct evidence of target engagement.
-
Isothermal Dose-Response Fingerprinting (ITDRF): To determine the potency of DC-PMB, a follow-up experiment is performed where cells are treated with a range of compound concentrations but heated at a single, fixed temperature (e.g., 54°C, a point of significant denaturation in the melt curve).[15] This will generate a dose-dependent stabilization curve from which a cellular EC₅₀ can be derived.
Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on a similar principle to CETSA but uses chemical (protease) denaturation instead of thermal.[6][13] A ligand-bound protein often adopts a more compact and stable conformation that protects protease cleavage sites, making it more resistant to digestion.[5][9]
Detailed Protocol:
-
Lysate Preparation: Grow and harvest cells as in the CETSA protocol. Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors). Determine the total protein concentration using a BCA assay.
-
Compound Incubation: In microcentrifuge tubes, mix 100 µg of total protein lysate with either DC-PMB (e.g., 10 µM) or vehicle (0.1% DMSO). Incubate for 1 hour at room temperature.
-
Protease Digestion: Add a protease, such as pronase or thermolysin, to each tube. The concentration of protease must be optimized in a preliminary experiment to find a concentration that gives partial but not complete digestion of the target protein. Incubate for 30 minutes at 25°C.
-
Scientist's Note: The choice of protease and digestion time is critical and target-dependent. A titration is mandatory for every new target.[5]
-
-
Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes.
-
Quantification: Analyze the samples by Western Blot for the intact (undigested) Target X. The presence of a stronger band in the DC-PMB-treated lane compared to the vehicle lane indicates protection from proteolysis and thus, target engagement.
Method 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a powerful live-cell method that quantifies compound binding by measuring the disruption of an energy transfer event.[7][16] It requires cells expressing the target protein fused to NanoLuc® luciferase and the use of a cell-permeable fluorescent tracer that binds to the same target. When the tracer binds the NanoLuc®-fusion protein, BRET occurs. A competing compound like DC-PMB will displace the tracer, leading to a loss of BRET signal.[11]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Detailed Protocol (IC₅₀ Determination):
-
Cell Preparation: Seed cells previously transfected to express the Target X-NanoLuc® fusion protein into a 96-well white assay plate.
-
Compound Dosing: Prepare a serial dilution of DC-PMB. Add the compound to the appropriate wells. Include vehicle-only (0% inhibition) and a high concentration of a known binder or no tracer (100% inhibition) controls.
-
Tracer & Substrate Addition: Add the pre-determined optimal concentration of the NanoBRET™ fluorescent tracer and the Nano-Glo® substrate to all wells. Incubate for 2 hours at 37°C to allow binding to reach equilibrium.
-
Measurement: Read the plate on a luminometer capable of sequential filtering of the donor (460 nm) and acceptor (610 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the DC-PMB concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value. This IC₅₀ represents the concentration of DC-PMB required to displace 50% of the tracer from the target protein in live cells.
Conclusion: Building a Conclusive Case for Target Engagement
Confirming target engagement is not a checkbox exercise; it is a fundamental pillar of drug discovery that builds confidence in a compound's mechanism of action.[1][17] No single method is foolproof. By using a combination of orthogonal, biophysically distinct assays like CETSA, DARTS, and NanoBRET™, researchers can build a powerful and self-validating data package.
For our model compound, DC-PMB, a successful campaign would demonstrate:
-
A significant thermal shift in a CETSA experiment, providing initial evidence of binding.
-
Dose-dependent protection from proteolysis in a DARTS assay, corroborating the binding event through an independent method.
-
A potent IC₅₀ value from a live-cell NanoBRET™ assay, quantifying the compound's affinity for its target in a physiological context.
Together, these results would provide unequivocal evidence that this compound engages its intended target in cells, paving the way for further investigation into its therapeutic potential.
References
-
Pai, M. Y., et al. (2021). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. Methods in Molecular Biology. Available at: [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology. Available at: [Link]
-
News-Medical.Net. NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available at: [Link]
-
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Phan, N. T. T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Bunnage, M. E., et al. (2015). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]
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Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the safe and compliant management of all chemical substances, from synthesis to disposal. This guide provides a detailed protocol for the proper disposal of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone, a compound whose structural characteristics—a dichlorinated benzophenone core—necessitate rigorous handling and waste management procedures. The causality behind these protocols is grounded in regulatory compliance and the intrinsic hazards associated with halogenated organic compounds.
Hazard Identification and Risk Assessment
The core structure contains two chlorine atoms, classifying it as a halogenated organic compound. Such substances are frequently subject to stringent environmental regulations due to their potential for persistence and toxicity in ecosystems.[1][2] The benzophenone moiety itself is associated with potential health effects, and the pyrrolidinomethyl group may also influence its toxicological profile.
Inferred Hazard Profile:
| Hazard Class | GHS Classification (Anticipated) | Key Hazard Statements (Anticipated) | Rationale and Causality |
| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed.[3][4][5] | Benzophenone derivatives commonly exhibit moderate acute oral toxicity. |
| Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage.[3] H319: Causes serious eye irritation.[4] | The chemical structure suggests it can be a significant irritant upon contact with eyes. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[6] | Many benzophenone derivatives are known skin sensitizers. |
| Aquatic Toxicity | Acute Category 1, Chronic Category 1-3 | H400: Very toxic to aquatic life.[7] H410/H412: Very toxic/Harmful to aquatic life with long lasting effects.[7] | Chlorinated organic compounds are notoriously toxic to aquatic organisms and can persist in the environment.[1] |
| Carcinogenicity | Potential | H351: Suspected of causing cancer.[7][8] | Some benzophenone compounds are classified as possible carcinogens.[7] |
Given these anticipated hazards, all waste containing this compound must be treated as hazardous. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes from chlorinated organic compounds are often categorized as listed hazardous wastes (e.g., F-list wastes for spent halogenated solvents).[1][2][9][10]
Pre-Disposal Protocol: Segregation and Containerization
Proper segregation is a critical, self-validating step that prevents dangerous chemical reactions and ensures compliant disposal. Failure to segregate correctly can result in costly re-packaging and regulatory fines.
Step 1: Designate a Waste Stream Establish a dedicated waste stream for "Halogenated Organic Solids" or "Halogenated Organic Solutions." This compound must not be mixed with non-halogenated organic waste, as the disposal methods and costs differ significantly.
Step 2: Select an Appropriate Waste Container Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid. The container must be clean, in good condition, and compatible with the chemical.
Step 3: Avoid Chemical Incompatibilities Mixing incompatible chemicals can lead to heat generation, gas evolution, or violent reactions. Do not mix this compound waste with:
-
Strong Oxidizing Agents: (e.g., Nitric acid, Perchlorates)
-
Strong Bases: (e.g., Sodium hydroxide)
-
Reactive Metals: (e.g., Sodium, Potassium, Magnesium)[11][12][13][14][15]
Step 4: Proper Labeling Immediately label the waste container. The label must be clear, legible, and include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (and any other constituents)
-
The primary hazards (e.g., "Toxic," "Aquatic Hazard")
-
Accumulation Start Date (the date the first drop of waste enters the container)
-
Principal Investigator's Name and Laboratory Information
Step-by-Step Disposal and Decontamination Workflow
This protocol ensures the safe handling of the compound from the point of generation to its final disposal.
Personal Protective Equipment (PPE) Requirement: Before handling the compound or its waste, always wear:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[8]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation or puncture before use.[16]
-
Body Protection: A standard laboratory coat.
Workflow for Waste Collection:
-
Solid Waste: Collect unadulterated solid compound, contaminated weigh boats, and contaminated consumables (e.g., paper towels, gloves) in the designated "Halogenated Organic Solids" waste container.
-
Solutions: If the compound is in solution, collect it in the designated "Halogenated Organic Solutions" waste container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Contaminated Glassware:
-
Rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).
-
The first rinse (and any subsequent rinses) must be collected as hazardous waste in the "Halogenated Organic Solutions" container. This is a critical step, as even trace amounts of the compound in the rinseate render it hazardous.[17]
-
After thorough rinsing, the glassware can be washed normally.
-
Temporary Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area must be under the control of the laboratory operator and at or near the point of generation.
-
Ensure the container is kept in secondary containment to capture any potential leaks.
Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash. [17] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.[1][7]
-
The required method for final disposal is through a licensed professional hazardous waste disposal company.[7][8]
-
The preferred disposal technology for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[1][7]
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of your full waste containers.
Spill Management
In the event of a small spill, follow these steps:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Isolate the Area: Prevent access to the spill area.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the compound is a fine powder.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of spilled liquid.
-
Collect Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a cloth or sponge and a suitable solvent. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.
Caption: A workflow diagram illustrating the key decision points for the compliant disposal of this compound.
By adhering to this comprehensive guide, researchers can ensure they are not only protecting themselves and the environment but also upholding the highest standards of scientific integrity and regulatory compliance.
References
-
PF Online. What Regulations Apply to Chlorinated Solvent Use?[Link]
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IN.gov. Hazardous Chemical Compounds & Hazardous Waste. [Link]
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UGA Environmental Safety Division. EPA Hazardous Waste Codes. [Link]
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Keene State College. Hazardous Waste Management Procedures. [Link]
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Global Safety Management, Inc. Benzophenone - Safety Data Sheet. [Link]
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Utah State University. Incompatible Chemicals. [Link]
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PubChem. 2,4'-Dichlorobenzophenone. [Link]
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PubChem. 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. [Link]
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University of Nevada, Reno. Partial List of Chemical Incompatibilities. [Link]
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University of Washington. Incompatible Chemicals. [Link]
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University of Alabama at Birmingham. Incompatible Chemicals. [Link]
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PubChem. 4-Chlorobenzophenone. [Link]
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lookchem. 3,5-DICHLORO-3'-PYRROLIDINOMETHYL BENZOPHENONE Safety Data Sheets(SDS). [Link]
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PubChem. 2,4-Dimethylbenzophenone. [Link]
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PubChem. 2',4'-Dichloropropiophenone. [Link]
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Personal protective equipment for handling 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
An Essential Guide to the Safe Handling of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and operational directives for handling this compound. As a senior application scientist, my focus is to equip you with the necessary knowledge to work safely and effectively with this compound. The following information is synthesized from established safety principles and data from structurally related compounds, ensuring a robust framework for your laboratory practices.
Understanding the Hazard Profile
-
Benzophenone Derivatives: These compounds can be suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1] They are also often toxic to aquatic life.[1]
-
Dichlorinated Aromatic Compounds: These are frequently associated with skin and eye irritation.[2]
-
Pyrrolidine Derivatives: Pyrrolidine itself is a flammable liquid and can be toxic if swallowed or inhaled.
-
Powdered Form: As a solid, this compound poses a risk of dust formation. Fine dusts can form explosive mixtures with air and can be easily inhaled.[1]
Based on this analysis, we must assume that this compound may be harmful if swallowed, cause serious eye damage, lead to skin irritation or an allergic reaction, and cause respiratory irritation.[2] Therefore, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure and ensure your safety.[3] The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which may cause irritation or allergic reactions. Gloves must be inspected before use and disposed of properly after handling the compound.[4] |
| Eye and Face Protection | Safety glasses with side-shields or goggles, and a face shield | To protect against dust particles and potential splashes. Given the risk of serious eye damage from similar compounds, this is a critical piece of equipment.[2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts, or a respirator with an appropriate organic vapor cartridge) | To prevent inhalation of dust particles, which can cause respiratory irritation. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron or suit for larger quantities. | To protect the skin from accidental contact.[5][6][7] Contaminated clothing should be removed immediately and laundered before reuse. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: Waste Disposal Workflow for this compound.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
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- BASF. Minimize Exposure with Personal Protective Equipment.
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- Merck Millipore.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
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- Sigma-Aldrich.
- Cayman Chemical.
- Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z.
- LookChem.
- Echemi.
- CymitQuimica.
- S D Fine-Chem Limited. 2',4'-DICHLOROACETOPHENONE.
- Global Safety Management, Inc.
- Central Drug House (P) Ltd.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
